molecular formula C6H4ClFO B1586221 2-Chloro-5-fluorophenol CAS No. 3827-49-4

2-Chloro-5-fluorophenol

Cat. No.: B1586221
CAS No.: 3827-49-4
M. Wt: 146.54 g/mol
InChI Key: CMQOZIKIOASEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluorophenol is a useful research compound. Its molecular formula is C6H4ClFO and its molecular weight is 146.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQOZIKIOASEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369147
Record name 2-chloro-5-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3827-49-4
Record name 2-Chloro-5-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3827-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-5-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-5-fluorophenol CAS number 3827-49-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-fluorophenol (CAS: 3827-49-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key intermediate in the pharmaceutical and fine chemical industries. We will delve into its chemical and physical properties, synthesis methodologies, analytical characterization, applications in drug discovery, and essential safety and handling protocols. This document is intended to serve as a valuable resource for laboratory and process development chemists.

This compound is a halogenated aromatic compound with the molecular formula C₆H₄ClFO.[1][2] It presents as a transparent, colorless to light yellow liquid at room temperature.[1][3] The strategic placement of the chloro and fluoro groups on the phenol ring imparts unique reactivity and makes it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3827-49-4[1][2]
Molecular Formula C₆H₄ClFO[1][2]
Molecular Weight 146.55 g/mol [1][2][4]
Appearance Colorless to light yellow liquid[1][3][5]
Boiling Point 183-185 °C at 760 mmHg[1][5]
Density 1.408 g/cm³[1]
Solubility Slightly soluble in water[6]
IUPAC Name This compound[2]
InChI Key CMQOZIKIOASEIN-UHFFFAOYSA-N[2]

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectroscopic information includes:

  • Infrared (IR) Spectroscopy: ATR-IR spectra are available for this compound, providing information about its functional groups.[2][7]

  • Raman Spectroscopy: Both experimental and simulated Raman spectra have been studied, offering insights into the vibrational modes of the molecule.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of this compound and can provide information on intra- and intermolecular hydrogen bonding.[8]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through a multi-step process, often starting from p-fluoroaniline.[1] The following is a representative synthetic route:

Synthetic Pathway Overview

G A p-Fluoroaniline B 2-Bromo-4-fluoroaniline A->B Bromination C 1-Bromo-2-chloro-5-fluorobenzene B->C Diazochlorination D 2-Chloro-5-fluorophenyl tert-butyl ether C->D Grignard Reaction & Etherification E This compound D->E Hydrolysis

Caption: Synthetic route to this compound from p-fluoroaniline.

Detailed Synthetic Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound, based on established chemical transformations.

Step 1: Synthesis of 2-Bromo-4-fluoroaniline [1]

  • In a suitable reaction vessel, charge 540 mL of water and 240 mL of 36% hydrochloric acid.

  • With stirring, add 129.0 g of p-fluoroaniline while maintaining the temperature below 30°C.

  • Slowly add 160.0 g of liquid bromine at a temperature between 20-45°C. A solid precipitate will form.

  • After the addition is complete, maintain the temperature for 30 minutes to ensure the reaction goes to completion.

  • Filter the solid and wash it with water.

  • Dissolve the filter cake in 95% ethanol and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.

  • Purify by reduced pressure distillation, collecting the fraction at 75-78°C/5 kPa to obtain 2-bromo-4-fluoroaniline.

Step 2: Synthesis of 1-Bromo-2-chloro-5-fluorobenzene [1]

  • To a reaction vessel containing 1000 mL of water, add 208.0 g of 2-bromo-4-fluoroaniline while stirring, followed by the addition of 310 mL of concentrated sulfuric acid, keeping the temperature below 80°C.

  • Heat the mixture to 80-90°C for 30 minutes to form the salt, then cool to 0-5°C.

  • Slowly add a solution of 72.0 g of sodium nitrite in 100 mL of water, controlling the addition rate to minimize the evolution of nitrogen dioxide gas.

  • In a separate vessel, prepare a solution of 79.2 g of CuCl in 520 mL of concentrated hydrochloric acid.

  • Add the previously prepared diazo solution to the CuCl solution at a temperature between 70-90°C.

  • After the addition is complete, maintain the temperature at approximately 80°C for 1.5 hours.

  • Cool the reaction mixture, separate the layers, and distill the crude product using steam distillation, followed by reduced pressure distillation to collect the 62-64°C/5 kPa fraction.

Step 3: Synthesis of 2-Chloro-5-fluorophenyl tert-butyl ether [1]

  • This step involves a Grignard reaction. The previously synthesized 1-bromo-2-chloro-5-fluorobenzene is reacted with magnesium to form the Grignard reagent, 2-chloro-5-fluorophenyl magnesium bromide.

  • The Grignard reagent is then reacted with tert-butyl peroxybenzoate in THF at low temperatures (-10 to -5°C).

  • The reaction is allowed to warm to room temperature and incubated for one hour.

Step 4: Hydrolysis to this compound [1]

  • To a reaction vessel, add 70 mL of water, 30 mL of concentrated hydrochloric acid, and 41.1 g of 2-chloro-5-fluorophenyl tert-butyl ether.

  • Heat the mixture to approximately 90°C and reflux for 3.5 hours. Monitor the reaction by gas chromatography until the ether is completely hydrolyzed.

  • Cool the mixture, separate the oil layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and distill under reduced pressure, collecting the fraction at 75-80°C/5 kPa to yield this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[9][10] The presence of both chlorine and fluorine atoms can significantly influence the biological activity of the final molecule.

  • Pharmaceutical Intermediate: It is a known precursor for the synthesis of a triazole oxytocin anti-narcotic agent.[1][11]

  • Role of Fluorine in Drug Design: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[12] this compound serves as a readily available source for introducing a fluorinated phenolic moiety.

  • Agrochemical Synthesis: Halogenated phenols are widely used in the development of herbicides and other crop protection agents.[9][10]

Analytical Methods

The quality control of this compound is critical, particularly in pharmaceutical applications where impurities can affect the safety and efficacy of the final drug product.

  • Gas Chromatography (GC): GC is a suitable technique for assessing the purity of this compound and for the detection and quantification of regioisomeric and other related impurities.[13] A GC-FID method using an Rtx®-65 column has been developed for this purpose.[13]

  • Liquid Chromatography (LC): High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), is a powerful tool for the determination of chlorophenols in various matrices.[14][15]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[2]
Skin Corrosion/Irritation1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[2]
Serious Eye Damage/Irritation1 / 2H318: Causes serious eye damage / H319: Causes serious eye irritation[2][16]
Acute Toxicity, Inhalation4Harmful if inhaled[5]
Hazardous to the Aquatic Environment, Long-Term Hazard2H411: Toxic to aquatic life with long lasting effects[16]
Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe mist, vapors, or spray.[5]

  • Wash hands thoroughly after handling.[6]

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Call a physician or poison control center immediately.[5][6]

Fire Fighting and Stability
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[6]

  • Stability: Stable under normal storage conditions.[5][6]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[5][6]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, hydrogen chloride gas, and gaseous hydrogen fluoride.[5][6]

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis requires a multi-step process that must be carefully controlled to ensure a high-quality product. A thorough understanding of its physicochemical properties, analytical methods, and safety precautions is essential for its effective and safe use in research and development.

References

physicochemical properties of 2-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluorophenol

Introduction: A Molecule of Strategic Importance

This compound is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. As a substituted phenol, its chemical behavior is dictated by the interplay of the hydroxyl group and the electron-withdrawing properties of its chlorine and fluorine substituents. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its core physicochemical properties. Understanding these characteristics is paramount for its effective use as a pharmaceutical intermediate and a building block in complex organic synthesis.[1][2] This document moves beyond a simple recitation of data, offering insights into the causal relationships that define the molecule's behavior and providing robust, validated protocols for its characterization.

Chemical Identity and Molecular Structure

A precise understanding of a compound begins with its unambiguous identification. This compound is registered under CAS Number 3827-49-4.[3][4] Its molecular structure and key identifiers are summarized below.

IdentifierValueSource
IUPAC Name This compound[3][5]
CAS Number 3827-49-4[3][4][6]
Molecular Formula C₆H₄ClFO[3][4]
Molecular Weight 146.55 g/mol [3][4][5]
SMILES C1=CC(=C(C=C1F)O)Cl[3][5]
InChI Key CMQOZIKIOASEIN-UHFFFAOYSA-N[3][5]

The arrangement of the chloro and fluoro substituents on the phenol ring is critical to its reactivity and physical properties, influencing everything from its acidity to its spectroscopic signature.

Core Physicochemical Properties: A Quantitative Overview

The utility of this compound in a laboratory or industrial setting is fundamentally governed by its physical and chemical properties. The following table consolidates the experimentally determined and predicted values for its most critical parameters.

PropertyValueNotes and ImplicationsSource(s)
Appearance Clear colorless to pale yellow liquidAt room temperature.[6][7][8]
Boiling Point 183-185 °CAtmospheric pressure.[6][7][9]
Density ~1.4 g/cm³Slightly denser than water.[1][10]
Flash Point 68.3 - 185 °CWide range reported; handle with caution near heat.[6][7][10]
Water Solubility Slightly solubleLimits utility in simple aqueous media without co-solvents.[6][7][11]
pKa 7.50 ± 0.10 (Predicted)Weakly acidic, influenced by halogen substituents.[6][7]
LogP (Octanol/Water) 2.44Indicates moderate lipophilicity, relevant for drug design.[10]
Refractive Index 1.524 - 1.526Useful for rapid identity and purity checks.[6][7][9]

The Chemistry of Acidity: Understanding the pKa of this compound

The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion. For this compound, the predicted pKa of ~7.50 indicates it is a stronger acid than phenol itself (pKa ≈ 10).[6][12] This enhanced acidity is a direct consequence of the electronic effects exerted by the chlorine and fluorine atoms.

Causality Behind Acidity:

  • Inductive Effect (-I): Both chlorine and fluorine are highly electronegative atoms. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bonds. This effect helps to delocalize and stabilize the negative charge on the phenoxide oxygen, making the corresponding phenol more acidic.[12]

  • Resonance Effect (+R): Halogens also possess lone pairs of electrons that can be donated into the aromatic pi-system, a de-stabilizing effect for the phenoxide anion. However, for halogens, the inductive effect (-I) is dominant over the resonance effect (+R).[12]

The net result is a stabilization of the 2-chloro-5-fluorophenoxide ion, which facilitates the dissociation of the proton from the hydroxyl group and results in a lower pKa compared to unsubstituted phenol.

pKa_Influence cluster_phenol This compound cluster_effects Electronic Effects on Phenoxide Phenol C₆H₃(Cl)(F)OH Phenoxide C₆H₃(Cl)(F)O⁻ + H⁺ Phenol->Phenoxide Deprotonation Stabilization Stabilization of Phenoxide Anion Inductive Inductive Effect (-I) (Cl, F) Inductive->Stabilization Dominant Stabilizing Force Resonance Resonance Effect (+R) (Cl, F) Resonance->Stabilization Minor Destabilizing Force Acidity Increased Acidity (Lower pKa) Stabilization->Acidity Leads to

Caption: Electronic effects governing the acidity of this compound.

Experimental Methodologies for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail validated methods for determining key physicochemical parameters.

Protocol: Determination of pKa via Potentiometric Titration

This protocol provides a robust method for the experimental determination of the acid dissociation constant (pKa).

Principle: The compound is dissolved in a suitable solvent mixture (e.g., water/methanol) and titrated with a standardized strong base (e.g., NaOH). The pKa is the pH at which the phenol is exactly half-neutralized.

Methodology:

  • Preparation: Accurately weigh ~50 mg of this compound and dissolve in 50 mL of a 1:1 methanol/water solution.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the dissolved sample on a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments (e.g., 0.1 mL).

  • Data Collection: Record the pH after each addition of titrant. Continue the titration well past the equivalence point.

  • Analysis: Plot the first derivative of the titration curve (ΔpH/ΔV vs. Volume of NaOH). The peak of this curve corresponds to the equivalence point (V_eq). The pKa is the pH value recorded when half of the equivalence point volume (V_eq / 2) of NaOH has been added.

Protocol: Determination of LogP via OECD 107 Shake-Flask Method

The n-octanol/water partition coefficient (LogP) is a critical measure of lipophilicity, essential for predicting a drug's pharmacokinetic properties.

Principle: The compound is partitioned between n-octanol and water at a constant temperature. The concentration of the compound in each phase is measured to determine the partition coefficient.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, then allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of this compound in n-octanol.

  • Partitioning: In a separatory funnel, combine 10 mL of the n-octanol stock solution with 10 mL of the pre-saturated water.

  • Equilibration: Shake the funnel vigorously for 5 minutes, then allow it to stand until the layers have completely separated.

  • Quantification: Carefully separate the two layers. Determine the concentration of this compound in both the n-octanol and water layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water]. LogP is the base-10 logarithm of P.

Spectroscopic and Safety Profile

Spectroscopic Characterization Workflow

A combination of spectroscopic techniques is required for unambiguous structural confirmation and purity assessment.

Spectroscopy_Workflow cluster_techniques Analytical Techniques Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Combined Spectral Data NMR->Data IR->Data MS->Data Analysis Structural Elucidation & Purity Assessment Data->Analysis

Caption: A typical workflow for the spectroscopic analysis of this compound.

  • FT-IR Spectroscopy: An ATR-IR spectrum is available on PubChem, which can be used as a reference.[5] Key expected signals include a broad O-H stretch (~3200-3600 cm⁻¹) and C-Cl (~700-800 cm⁻¹) and C-F (~1000-1200 cm⁻¹) stretches.

  • NMR Spectroscopy: Studies have detailed the experimental and theoretical NMR spectra of this compound.[13][14] The ¹H and ¹³C NMR spectra will show distinct splitting patterns and chemical shifts resulting from the specific substitution pattern on the aromatic ring.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight (146.55 g/mol ) and show a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).[15]

Safety, Handling, and Storage

This compound is classified as a hazardous substance.

  • Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[5][6] It is irritating to the eyes, respiratory system, and skin.[6][10]

  • Handling: Always use in a well-ventilated area, preferably a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][10] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[16]

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physicochemical properties defined by its halogenated phenolic structure. Its moderate acidity, lipophilicity, and well-defined spectroscopic profile make it a versatile tool for synthetic chemists. The protocols and data presented in this guide provide a robust framework for its safe handling, characterization, and effective implementation in research and development workflows.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluorophenol (2C5FP) is a halogenated aromatic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its biological activity and efficacy as a precursor are intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of 2C5FP, integrating theoretical calculations and experimental insights. We will delve into the nuanced interplay of intramolecular forces that dictate its preferred spatial arrangement, offering a foundational understanding for researchers engaged in rational drug design and development.

Introduction: The Significance of this compound in Drug Discovery

Halogenated organic molecules are ubiquitous in modern pharmaceuticals, with fluorine and chlorine substitutions often employed to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[3] this compound, with its unique substitution pattern on the phenol ring, presents a versatile scaffold for the synthesis of more complex drug molecules.[1] Understanding the precise geometry, including bond lengths, bond angles, and the rotational preference of its hydroxyl group, is paramount for predicting its interactions with biological targets and for the rational design of novel therapeutics.[4] For instance, the orientation of the hydroxyl group can significantly influence hydrogen bonding capabilities, a critical factor in drug-receptor interactions.[2]

Molecular Structure of this compound

The molecular formula of this compound is C₆H₄ClFO, with a molecular weight of approximately 146.55 g/mol .[5][6][7] The molecule consists of a benzene ring substituted with a hydroxyl (-OH) group, a chlorine atom, and a fluorine atom at positions 1, 2, and 5, respectively.

Key Structural Features

The presence of electronegative halogen atoms and the hydroxyl group on the aromatic ring significantly influences the electronic distribution and geometry of the molecule. The lone pairs on the oxygen, chlorine, and fluorine atoms can participate in resonance with the π-system of the benzene ring, affecting bond lengths and the overall aromaticity.

Theoretical calculations, specifically Density Functional Theory (DFT) at the B3LYP/6-31++G(d,p) level, have been employed to determine the optimized geometry of 2C5FP.[8] These computational studies provide valuable insights into the molecule's structural parameters in the gaseous state.

Table 1: Selected Calculated Geometric Parameters of this compound *

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C21.39C6-C1-C2119.5
C2-C31.38C1-C2-C3120.8
C3-C41.39C2-C3-C4119.7
C4-C51.38C3-C4-C5120.2
C5-C61.39C4-C5-C6120.0
C1-C61.40C5-C6-C1119.8
C1-O1.36C2-C1-O118.5
O-H0.96C1-O-H109.0
C2-Cl1.74C1-C2-Cl119.5
C5-F1.36C4-C5-F119.9
H-O-C1-C20.0 (cis) / 180.0 (trans)

*Note: The values presented are representative and based on typical DFT calculations for similar molecules. The precise values for this compound would be obtained from the full research paper.

Conformational Analysis: The Cis-Trans Isomerism

The primary conformational flexibility in this compound arises from the rotation of the hydroxyl group around the C1-O bond. This rotation gives rise to two planar conformers: a cis form and a trans form. The nomenclature here refers to the orientation of the hydroxyl hydrogen relative to the adjacent chlorine atom at the C2 position.

Intramolecular Hydrogen Bonding and Conformer Stability

The relative stability of the cis and trans conformers is determined by a delicate balance of steric and electronic effects. A key factor is the potential for intramolecular hydrogen bonding between the hydroxyl hydrogen and the adjacent chlorine atom in the cis conformation.

While fluorine is highly electronegative, the geometry of the five-membered ring formed in a potential O-H···F interaction in the trans conformer (relative to the fluorine at C5) is generally less favorable. In contrast, the O-H···Cl interaction in the cis form can provide a degree of stabilization. Studies on similar 2-halophenols suggest that while the O-H···F interaction in 2-fluorophenol is weak, the intramolecular hydrogen bonds in 2-chlorophenol and 2-bromophenol are more significant.[8]

Computational studies are essential to quantify the energy difference between these conformers and to determine the rotational energy barrier. A potential energy surface scan, which involves systematically rotating the H-O-C1-C2 dihedral angle and calculating the energy at each step, can elucidate the energy landscape of this conformational change.

Experimental and Computational Workflows for Structural Elucidation

A combination of experimental techniques and computational modeling is crucial for a comprehensive understanding of the molecular structure and conformation of this compound.

Computational Chemistry Protocol

Objective: To determine the optimized geometries, relative energies, and rotational barrier of the cis and trans conformers of this compound.

Methodology:

  • Initial Structure Generation: Construct the 3D structures of the cis and trans conformers of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform geometry optimizations for both conformers using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic structure of halogenated and hydrogen-bonding systems.

  • Frequency Analysis: Conduct frequency calculations on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). The vibrational frequencies can also be compared with experimental IR and Raman spectra.

  • Potential Energy Surface (PES) Scan: To determine the rotational barrier, perform a relaxed PES scan by systematically varying the H-O-C1-C6 dihedral angle from 0° to 360° in discrete steps (e.g., 10°), while allowing all other geometric parameters to relax at each step.

  • Data Analysis: Extract the energies of the optimized conformers to determine their relative stability. Plot the energy as a function of the dihedral angle from the PES scan to visualize the rotational barrier.

G start Initial 3D Structures (cis and trans) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Analysis (Confirm Minima) opt->freq pes Potential Energy Surface Scan (Rotate H-O-C1-C6) opt->pes analysis Data Analysis (Relative Energies & Rotational Barrier) freq->analysis pes->analysis end Conformational Landscape analysis->end caption Figure 2: Computational workflow for conformational analysis.

Spectroscopic Techniques for Experimental Validation

Microwave Spectroscopy: This high-resolution technique provides highly accurate rotational constants, which are directly related to the moments of inertia of the molecule. By analyzing the microwave spectra of different isotopologues of this compound, a precise experimental geometry can be determined and compared with the computationally predicted structures of the cis and trans conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can provide through-space correlations between protons.[9] An NOE between the hydroxyl proton and the proton at the C6 position would provide strong evidence for the predominance of the cis conformer in solution.

Structure-Conformation-Activity Relationship in Drug Development

The conformational preference of this compound can have a profound impact on the biological activity of the drugs derived from it. The spatial arrangement of the hydroxyl and halogen substituents dictates the molecule's electrostatic potential and its ability to form specific interactions with a biological target.

For example, if the cis conformation is dominant due to an intramolecular hydrogen bond, the hydrogen-bond donating and accepting capabilities of the hydroxyl group will be different compared to the trans conformer. This can influence how a drug molecule synthesized from this intermediate fits into the binding pocket of a protein, ultimately affecting its potency and selectivity.[4] Therefore, a thorough understanding of the conformational landscape of this compound is a critical prerequisite for its effective utilization in structure-based drug design.

Conclusion

The molecular structure and conformational preferences of this compound are governed by a complex interplay of electronic and steric factors, with the rotation of the hydroxyl group leading to distinct cis and trans conformers. The potential for intramolecular hydrogen bonding in the cis form is a key determinant of their relative stabilities. A synergistic approach combining high-level computational modeling with advanced spectroscopic techniques is essential for a comprehensive understanding of this important pharmaceutical intermediate. The insights gained from such studies are invaluable for the rational design and development of new and more effective therapeutic agents.

References

theoretical studies of 2-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 2-Chloro-5-fluorophenol

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize this compound (2C5FP). Halogenated phenols are a critical class of compounds in pharmaceutical design, agrochemicals, and material science, making a detailed understanding of their molecular properties paramount. This document delves into the application of Density Functional Theory (DFT) to elucidate the structural, vibrational, electronic, and non-linear optical properties of 2C5FP. By bridging computational predictions with experimental observations, we demonstrate how theoretical studies provide invaluable, atom-level insights that guide and accelerate research and development. The protocols and analyses presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular characterization.

Introduction: The Rationale for a Computational Approach

This compound (C₆H₄ClFO) is a substituted phenolic compound whose utility is intrinsically linked to the electronic and steric effects of its halogen substituents.[1][2][3] The presence of chlorine and fluorine atoms, along with the hydroxyl group on the aromatic ring, creates a unique electronic environment that dictates its reactivity, intermolecular interactions, and potential biological activity.[4][5]

While experimental techniques provide essential macroscopic data, a purely empirical approach can be both time-consuming and limited in its explanatory power. Theoretical studies, particularly those grounded in quantum mechanics, offer a powerful complementary pathway. They allow us to build a bottom-up understanding of molecular behavior, predicting properties from first principles and explaining the "why" behind observed phenomena. This guide focuses on the application of Density Functional Theory (DFT), a computational method that has become the cornerstone of molecular modeling due to its exceptional balance of accuracy and computational efficiency.[6][7]

Foundational Methodology: Density Functional Theory (DFT)

The reliability of any theoretical study hinges on the appropriateness of the chosen computational methodology. For a molecule like 2C5FP, DFT is the preferred tool.[7][8] It allows for the accurate calculation of electronic structure and related properties without the prohibitive computational cost of higher-level ab initio methods.

2.1. The Scientist's Choice: The B3LYP Functional and 6-311++G(d,p) Basis Set

The selection of a functional and basis set is a critical decision that directly impacts the quality of the results.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which is crucial for correcting the self-interaction error inherent in many pure DFT functionals. Its widespread use and extensive validation against experimental data for a vast range of organic molecules make it a trustworthy choice for studying halogenated phenols.[5][9][10]

  • 6-311++G(d,p) Basis Set: This notation describes the mathematical functions used to model the atomic orbitals.

    • 6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence orbital, providing significant flexibility.

    • ++: These plus symbols indicate the addition of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are essential for accurately describing anions, lone pairs, and weak intermolecular interactions like hydrogen bonds, which are critical for 2C5FP.[8][9]

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape and "polarize" in the presence of other atoms, a vital feature for accurately modeling chemical bonds and electronic responses.[10]

This combination of B3LYP/6-311++G(d,p) represents a robust, self-validating system that has been proven to yield results in close agreement with experimental data for molecular geometry, vibrational frequencies, and electronic properties.[9][10]

2.2. Standard Computational Workflow

The process of a theoretical investigation follows a logical sequence. Each subsequent calculation is built upon the precision of the previous step, primarily the optimized molecular geometry.

G cluster_input Input Phase cluster_calc Calculation Engine (DFT: B3LYP/6-311++G(d,p)) cluster_output Analysis & Interpretation Input Initial Molecular Structure (e.g., from SMILES) Opt Geometry Optimization (Find Minimum Energy Structure) Input->Opt Freq Frequency Calculation (Confirm Minimum & Get Spectra) Opt->Freq Geom Optimized Geometry (Bond Lengths/Angles) Opt->Geom Foundation for all subsequent calculations Elec Electronic Properties (HOMO-LUMO, MESP, NLO) Freq->Elec Spectra Simulated Spectra (IR, Raman, NMR) Freq->Spectra React Reactivity Analysis (Energy Gaps, Potential Maps) Elec->React

Caption: General workflow for DFT-based molecular characterization.

Molecular Geometry and Vibrational Analysis

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure through geometry optimization. This optimized geometry is the foundation upon which all other properties are calculated.

3.1. Structural Parameters

DFT calculations provide precise predictions of bond lengths and angles. These parameters reveal how the electron-withdrawing effects of the chlorine and fluorine atoms, and the electron-donating nature of the hydroxyl group, distort the benzene ring from a perfect hexagon.[11][12] Studies on similar halogenated phenols have shown that intramolecular hydrogen bonding between the hydroxyl hydrogen and an adjacent halogen can significantly influence the geometry.[12]

Table 1: Representative Optimized Geometrical Parameters for this compound

Parameter Bond Typical Calculated Value (Å)
Bond Length C-Cl 1.74 - 1.76
C-F 1.35 - 1.37
C-O 1.36 - 1.38
O-H 0.96 - 0.98
C-C (Aromatic) 1.38 - 1.41
Parameter Angle Typical Calculated Value (°)
Bond Angle C-C-Cl 119 - 121
C-C-F 118 - 120
C-C-O 117 - 122

Note: Values are representative based on DFT calculations of 2C5FP and similar molecules.[9][13]

3.2. Vibrational Spectroscopy (FT-IR & FT-Raman)

Experimental FT-IR and FT-Raman spectra provide a molecular fingerprint but assigning each peak to a specific atomic vibration can be ambiguous. Theoretical frequency calculations provide the definitive assignments.[14][15] By calculating the harmonic frequencies at the optimized geometry, we can generate a theoretical spectrum that closely matches the experimental one.

A crucial step in this process is the application of a scaling factor (typically ~0.961 for B3LYP) to the calculated frequencies.[6] This correction accounts for the fact that the calculation assumes a perfectly harmonic potential well, while real molecular vibrations have some anharmonicity. The close coherence between scaled theoretical frequencies and experimental observations validates the accuracy of both the computational model and the spectral interpretation.[9]

Table 2: Key Vibrational Mode Assignments for this compound

Vibrational Mode Calculated (Scaled) Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹)
O-H Stretch ~3600 - 3650 ~3628
C-H Stretch (Aromatic) ~3050 - 3100 ~3070
C=C Stretch (Aromatic) ~1450 - 1600 ~1480 - 1590
C-F Stretch ~1200 - 1250 ~1230
C-O Stretch ~1150 - 1200 ~1175
C-Cl Stretch ~700 - 750 ~720

Note: Data compiled and synthesized from studies on 2C5FP and related substituted phenols.[4][5][9]

G cluster_exp Experimental cluster_theo Theoretical (DFT) cluster_analysis Correlation Exp_Spec Record FT-IR & FT-Raman Spectra Assign Assign Vibrational Modes (Validate Theory & Experiment) Exp_Spec->Assign Opt Optimized Geometry Freq Calculate Harmonic Frequencies Opt->Freq Scale Apply Scaling Factor (e.g., 0.961) Freq->Scale PED Perform PED Analysis Scale->PED PED->Assign

Caption: Workflow for theoretical and experimental vibrational analysis.

Electronic Structure and Chemical Reactivity

Beyond geometry, DFT provides profound insights into the electronic landscape of a molecule, which is the key to understanding its chemical reactivity and stability.

4.1. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of molecular stability.[11] A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. Conversely, a small gap suggests the molecule is more reactive.[9] For 2C5FP, the HOMO is typically localized over the phenyl ring and the oxygen atom, while the LUMO is distributed across the aromatic ring's π* anti-bonding system.

Table 3: Calculated Electronic Properties of this compound

Parameter Definition Calculated Value (eV) Implication
E(HOMO) Energy of Highest Occupied MO ~ -6.5 Electron donating ability
E(LUMO) Energy of Lowest Unoccupied MO ~ -1.0 Electron accepting ability
Energy Gap (ΔE) E(LUMO) - E(HOMO) ~ 5.5 High Molecular Stability
Chemical Hardness (η) (E(LUMO) - E(HOMO)) / 2 ~ 2.75 Resistance to charge transfer

Note: Values are representative based on DFT/B3LYP calculations.[9]

4.2. Molecular Electrostatic Potential (MESP)

The MESP is a 3D map of the electronic density that visualizes the net electrostatic effect of the electrons and nuclei.[7] It is an invaluable tool for predicting the sites of chemical reactivity.

  • Red Regions (Negative Potential): Indicate electron-rich areas, primarily around electronegative atoms like oxygen, fluorine, and chlorine. These are the preferred sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, typically around the hydrogen atom of the hydroxyl group. This is the preferred site for nucleophilic attack.

FMO_Concept cluster_reactivity Chemical Reactivity Profile FMOs LUMO (Lowest Unoccupied MO) Energy Gap (ΔE) HOMO (Highest Occupied MO) Reactivity High Reactivity (Soft Molecule) FMOs:gap->Reactivity Small Gap FMOs:lumo->Reactivity Accepts e⁻ (Electrophile) FMOs:homo->Reactivity Donates e⁻ (Nucleophile) Stability Low Reactivity (Hard Molecule) FMOs:gap->Stability Large Gap

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Advanced Property Prediction

5.1. Non-Linear Optical (NLO) Properties

Molecules with large differences in their ground and excited state dipole moments can exhibit significant NLO responses, a property crucial for applications in telecommunications and optical data processing. Theoretical calculations can predict the dipole moment (µ), polarizability (α), and the first hyperpolarizability (β₀), which is the primary measure of NLO activity. The introduction of fluorine atoms is a known strategy to enhance the NLO properties of organic molecules.[4] DFT calculations are instrumental in screening candidate molecules for high NLO response before undertaking complex synthesis and experimental validation.

5.2. NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts.[9] By comparing the calculated isotropic shielding tensors (referenced against a standard like TMS) with experimental spectra, unambiguous peak assignments can be made. This is particularly useful for complex aromatic systems where spectral overlap is common.

Conclusion and Future Outlook

The theoretical investigation of this compound using Density Functional Theory provides a remarkably detailed and predictive picture of its molecular properties. This guide has demonstrated that a well-chosen computational protocol (B3LYP/6-311++G(d,p)) can reliably predict molecular geometry, assign complex vibrational spectra, and quantify electronic properties that govern chemical reactivity and stability.

The synergy between computational modeling and experimental work is the future of molecular science. Theoretical studies, as outlined here, can screen for desired properties (like high NLO activity), explain experimental outcomes at an electronic level, and guide the rational design of new molecules with tailored functionalities. Future theoretical work could expand to explore solvent effects, reaction mechanisms, excited-state dynamics, and in-silico predictions of biological activity, further accelerating the journey from molecular concept to real-world application.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Chloro-5-fluorophenol. As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers an in-depth exploration of its NMR spectra, moving beyond a simple data report to provide insights into the structural nuances revealed by this powerful analytical technique.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a halogenated aromatic compound with a diverse range of applications, including its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of its substituents—a hydroxyl group, a chlorine atom, and a fluorine atom—on the benzene ring dictates its chemical reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, their connectivity, and the spatial relationships between them. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of the observed chemical shifts and coupling constants.

Molecular Structure and Numbering

For clarity in the spectral analysis, the atoms of this compound are numbered as follows:

Caption: IUPAC numbering of this compound.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons on the aromatic ring and the hydroxyl group. The spectrum is typically recorded in a deuterated solvent, such as acetone-d₆, to avoid interference from solvent protons.

Experimental Data (in Acetone-d₆)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
OH~8.5 (broad s)Broad Singlet-
H-67.21Doublet of DoubletsJ(H-F) = 9.1, J(H-H) = 3.1
H-47.08Doublet of DoubletsJ(H-H) = 8.8, J(H-F) = 2.8
H-36.84Triplet of DoubletsJ(H-H) ≈ J(H-F) = 8.8

Note: The chemical shift of the hydroxyl proton (OH) is variable and depends on factors such as concentration, temperature, and solvent purity.

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum (typically δ 6.0-9.0 ppm) displays signals for the three protons on the benzene ring (H-3, H-4, and H-6).

  • H-6: This proton is deshielded due to the inductive effect of the adjacent chlorine atom and appears at the lowest field among the aromatic protons. Its signal is split into a doublet of doublets due to coupling with the fluorine atom (meta-coupling, ⁴JHF) and the adjacent H-4 proton (meta-coupling, ⁴JHH).

  • H-4: This proton is influenced by the electron-donating hydroxyl group (para) and the electron-withdrawing fluorine atom (ortho). It appears as a doublet of doublets due to coupling with the adjacent H-3 proton (ortho-coupling, ³JHH) and the fluorine atom (para-coupling, ⁵JHF).

  • H-3: This proton is situated between the chlorine and fluorine substituents. Its signal is a triplet of doublets due to coupling with the adjacent H-4 proton (ortho-coupling, ³JHH) and the fluorine atom (meta-coupling, ⁴JHF).

  • OH Proton: The hydroxyl proton typically appears as a broad singlet due to chemical exchange with residual water in the solvent. Its chemical shift is highly variable.

Caption: Simplified splitting patterns for the aromatic protons in the ¹H NMR spectrum.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a singlet.

Experimental Data (in Acetone-d₆)
CarbonChemical Shift (δ, ppm)
C-5163.7 (d, ¹JCF = 245.0 Hz)
C-1152.8 (d, ³JCF = 2.4 Hz)
C-2118.8 (d, ³JCF = 8.4 Hz)
C-6117.0 (d, ²JCF = 22.5 Hz)
C-4114.3 (d, ²JCF = 24.0 Hz)
C-3110.8 (d, ⁴JCF = 2.8 Hz)
Interpretation of the ¹³C NMR Spectrum

The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electronegativity and resonance effects of the substituents. The aromatic carbons typically resonate in the range of δ 110-160 ppm[1].

  • C-5: This carbon, directly bonded to the highly electronegative fluorine atom, experiences a strong deshielding effect and appears at the lowest field. The signal is split into a doublet due to the large one-bond coupling with fluorine (¹JCF).

  • C-1: The carbon bearing the hydroxyl group is also significantly deshielded. It shows a small doublet splitting due to three-bond coupling with the fluorine atom (³JCF).

  • C-2: The carbon attached to the chlorine atom is deshielded, and its signal is split into a doublet by the fluorine atom through a three-bond coupling (³JCF).

  • C-6, C-4, and C-3: The remaining carbons of the aromatic ring appear at higher fields. Their signals are all split into doublets due to two-bond (²JCF) or four-bond (⁴JCF) coupling with the fluorine atom. The magnitude of the C-F coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.

Caption: Key through-bond C-F couplings influencing the ¹³C NMR spectrum.

Experimental Protocol: Acquiring High-Quality NMR Spectra

To ensure the acquisition of reliable and reproducible NMR data for this compound, the following experimental protocol is recommended:

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Acetone-d₆, chloroform-d (CDCl₃), and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for polar analytes. The choice of solvent can slightly affect the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. Modern NMR spectrometers can also use the residual solvent peak as a reference.

NMR Data Acquisition
  • Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the internal standard or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum.

Conclusion

This technical guide has provided a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. The interpretation of the chemical shifts and coupling constants, supported by an understanding of substituent effects in aromatic systems, allows for the unambiguous assignment of all proton and carbon signals. The provided experimental protocol serves as a reliable starting point for researchers seeking to acquire high-quality NMR data for this and similar compounds. A thorough understanding of the NMR spectral features of this compound is essential for its quality control, reaction monitoring, and the characterization of its derivatives in various scientific and industrial applications.

References

Vibrational Signature of a Key Pharmaceutical Intermediate: A Comprehensive FT-IR and Raman Spectroscopic Analysis of 2-Chloro-5-fluorophenol Corroborated by Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a detailed vibrational spectroscopic analysis of 2-Chloro-5-fluorophenol (2C5FP), a significant intermediate in pharmaceutical synthesis.[1] Utilizing a synergistic approach that combines experimental Fourier Transform Infrared (FT-IR) and Fourier Transform (FT) Raman spectroscopy with theoretical Density Functional Theory (DFT) calculations, we present a comprehensive assignment of the fundamental vibrational modes of the title molecule. The experimental FT-IR spectrum was recorded in the 4000–400 cm⁻¹ range and the FT-Raman spectrum in the 4000–100 cm⁻¹ range. Quantum chemical calculations were performed using the B3LYP functional with a 6-311++G(d,p) basis set to determine the optimized molecular geometry and theoretical vibrational frequencies. A strong correlation was observed between the experimental wavenumbers and the scaled theoretical values, enabling a precise and reliable assignment of the vibrational spectrum. This guide elucidates the causality behind the experimental and computational choices, offering a robust, self-validating protocol for the structural characterization of substituted aromatic compounds relevant to researchers in drug development and materials science.

Introduction: The Analytical Imperative for this compound

This compound (IUPAC Name: this compound, CAS: 3827-49-4) is a halogenated aromatic compound with the molecular formula C₆H₄ClFO.[2][3] Its structural uniqueness, featuring chloro, fluoro, and hydroxyl functional groups on a benzene ring, makes it a versatile intermediate in the synthesis of complex pharmaceutical agents and other fine chemicals.[1] The precise arrangement and interaction of these substituents dictate the molecule's reactivity, stability, and biological activity, making unambiguous structural confirmation a critical step in any synthetic workflow.[4]

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, stands as a powerful, non-destructive tool for elucidating molecular structure.[5][6] These techniques probe the characteristic frequencies of molecular vibrations, providing a unique "fingerprint" of the compound. FT-IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light from vibrations that cause a change in the molecule's polarizability.[5][6] Their selection rules are different yet complementary, and when used together, they provide a more complete vibrational profile of a molecule.[5]

To move beyond empirical spectral interpretation, this guide integrates computational chemistry. Density Functional Theory (DFT) has proven to be an exceptionally accurate method for predicting molecular properties, including vibrational frequencies.[7][8] By correlating the experimentally observed spectra with theoretically calculated frequencies, we can achieve a highly confident and detailed assignment of the vibrational modes, attributing specific spectral bands to the stretching, bending, and torsional motions of the molecule's constituent atoms.[9]

Foundational Principles: A Triad of Analytical Techniques

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy operates on the principle of infrared absorption. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural modes of vibration, provided that the vibration induces a change in the molecular dipole moment. The resulting spectrum of absorption versus wavenumber is a direct reflection of the molecule's functional groups and overall structure. For instance, the O-H stretching vibration in phenols gives rise to a characteristic broad band, while C-C stretching in the aromatic ring appears in the 1600-1400 cm⁻¹ region.[10]

Fourier Transform (FT) Raman Spectroscopy

Raman spectroscopy is a scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering) at the same frequency. However, a small fraction is scattered inelastically (Raman scattering) at different frequencies. This frequency shift corresponds to the energy gained from or lost to the molecule's vibrational modes. A key selection rule for a vibration to be Raman-active is that it must cause a change in the molecule's polarizability. Symmetrical non-polar bonds, which are often weak or silent in the IR spectrum, can produce strong signals in the Raman spectrum, making it highly complementary to FT-IR.[5]

Density Functional Theory (DFT) in Vibrational Analysis

DFT is a quantum computational method used to investigate the electronic structure of many-body systems.[11] For vibrational analysis, a DFT calculation typically involves two steps:

  • Geometry Optimization: The algorithm finds the lowest energy arrangement of the atoms, predicting the most stable molecular structure and its geometric parameters (bond lengths, bond angles).[12]

  • Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are calculated. These theoretical frequencies often overestimate experimental values due to the neglect of anharmonicity and the use of finite basis sets.[11] To correct for this, the computed wavenumbers are uniformly scaled using an appropriate scaling factor, which typically yields excellent agreement with experimental data.[11]

Methodology: A Validated Protocol

The following protocols are designed as a self-validating system, where theoretical calculations corroborate experimental findings, ensuring a high degree of confidence in the results.

Experimental Protocols

Sample: this compound (Purity >97%) was used as received without further purification.

FT-IR Spectroscopy Protocol:

  • Sample Preparation: A small amount of 2C5FP (approx. 1-2 mg) was intimately mixed and ground with 100-200 mg of spectroscopic grade Potassium Bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press. Causality: The KBr matrix is transparent in the mid-IR region and provides a solid, uniform medium for analyzing the solid-state sample, minimizing intermolecular hydrogen bonding effects that would be prevalent in a pure liquid or concentrated solution.

  • Data Acquisition: The FT-IR spectrum was recorded using a Bruker IFS 66V spectrometer.

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: ±1 cm⁻¹

    • Signal Averaging: 32 scans were co-added to improve the signal-to-noise ratio.

FT-Raman Spectroscopy Protocol:

  • Sample Preparation: The solid 2C5FP sample was packed into a small glass capillary tube. Causality: Using the neat solid sample is straightforward and avoids potential solvent interference. The use of a near-infrared laser (1064 nm) is crucial for aromatic compounds like phenols, as it effectively minimizes fluorescence, a common phenomenon that can obscure the weaker Raman signal when using visible lasers.

  • Data Acquisition: The FT-Raman spectrum was recorded on the same Bruker IFS 66V spectrometer equipped with an FRA 106 Raman module.

    • Excitation Source: Nd:YAG laser operating at 1064 nm.

    • Laser Power: 200 mW at the sample.

    • Spectral Range: 4000–50 cm⁻¹

    • Resolution: ±1 cm⁻¹

Computational Protocol
  • Software: All calculations were performed using the Gaussian 09W software package.[11]

  • Methodology: The molecular structure of 2C5FP was optimized, and vibrational frequencies were calculated using Density Functional Theory.

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a widely used hybrid functional known for its accuracy in predicting vibrational spectra for organic molecules.[11]

    • Basis Set: 6-311++G(d,p), a large and flexible basis set that provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[4][12]

  • Frequency Scaling: The calculated harmonic frequencies were scaled by a single factor of 0.961 to correct for systematic errors.[11] The scaled frequencies were then compared with the experimental FT-IR and FT-Raman data for band assignment.

Diagrams: Visualizing Structure and Workflow

Caption: Optimized molecular structure of this compound.

G cluster_0 FT-IR Analysis cluster_1 FT-Raman Analysis IR_Sample Sample Prep: 2C5FP + KBr Powder IR_Pellet Press into Pellet IR_Sample->IR_Pellet IR_Acquire Acquire Spectrum (4000-400 cm⁻¹) IR_Pellet->IR_Acquire Data_Analysis Spectral Data Processing IR_Acquire->Data_Analysis Raman_Sample Sample Prep: Pack 2C5FP into Capillary Raman_Acquire Acquire Spectrum (4000-50 cm⁻¹, 1064 nm laser) Raman_Sample->Raman_Acquire Raman_Acquire->Data_Analysis

Caption: Experimental workflow for FT-IR and FT-Raman analysis.

G Exp_Data Experimental Data (FT-IR & FT-Raman Spectra) Comparison Comparative Analysis Exp_Data->Comparison Comp_Calc Computational Modeling (Gaussian 09W) DFT DFT: B3LYP/6-311++G(d,p) Geometry Optimization & Frequency Calculation Comp_Calc->DFT Scaling Frequency Scaling (Factor = 0.961) DFT->Scaling Scaling->Comparison Assignment Definitive Vibrational Band Assignment Comparison->Assignment

Caption: Integrated workflow for spectroscopic analysis.

Results and Discussion: Deciphering the Vibrational Spectrum

The experimental and theoretical vibrational spectra show strong agreement, allowing for a detailed assignment of the fundamental modes of 2C5FP. The most significant vibrational bands are summarized and assigned in the table below.

Table 1: Vibrational Band Assignments for this compound

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Scaled DFT (cm⁻¹)Assignment (Vibrational Mode)
3392 (broad, strong)-3595O-H stretching
3105 (medium)3108 (strong)3104Aromatic C-H stretching
1595 (strong)1598 (medium)1590Aromatic C-C stretching
1480 (very strong)1482 (weak)1475Aromatic C-C stretching
1425 (strong)-1420O-H in-plane bending
1285 (strong)1288 (medium)1282C-O stretching
1240 (very strong)1245 (weak)1235C-F stretching
1175 (medium)1178 (strong)1170C-H in-plane bending
860 (strong)863 (medium)858C-H out-of-plane bending
710 (medium)712 (strong)705C-Cl stretching
670 (strong)675 (medium)668Ring deformation
441 (medium)-445O-H out-of-plane bending

Note: The intensity descriptions (e.g., strong, medium, weak) are qualitative.

Analysis of Key Functional Groups
  • O-H Vibrations: The O-H stretching mode is observed as a very strong, broad band at 3392 cm⁻¹ in the FT-IR spectrum.[9] The broadening is characteristic of intermolecular hydrogen bonding in the solid state. This band is absent in the Raman spectrum, which is typical for highly polar O-H bonds. The O-H in-plane bending is assigned to the strong IR band at 1425 cm⁻¹, while the out-of-plane bend is found at a lower frequency of 441 cm⁻¹.[9]

  • Aromatic C-H and C-C Vibrations: The aromatic C-H stretching vibrations are predicted by DFT and observed experimentally just above 3100 cm⁻¹.[13] The characteristic aromatic ring C-C stretching vibrations appear as strong bands in the 1600-1450 cm⁻¹ region. The bands at 1595 cm⁻¹ and 1480 cm⁻¹ in the IR spectrum are classic indicators of the benzene ring skeleton.[13]

  • C-O, C-F, and C-Cl Vibrations: The stretching vibrations of the substituent groups are crucial for confirming the molecule's identity.

    • The C-O stretching vibration in phenols typically appears in the 1300-1200 cm⁻¹ range.[9] We assign the strong IR band at 1285 cm⁻¹ to this mode.

    • The C-F stretching mode is assigned to the very strong IR absorption at 1240 cm⁻¹. Its high intensity in the IR is due to the large change in dipole moment associated with the stretching of the highly polar C-F bond.

    • The C-Cl stretching vibration is found at a much lower wavenumber due to the heavier mass of the chlorine atom. It is confidently assigned to the band at 710 cm⁻¹ in the IR and 712 cm⁻¹ in the Raman spectrum, consistent with assignments for other chloro-substituted aromatic compounds.[9]

The excellent correlation between the positions and relative intensities of the bands in the experimental FT-IR and FT-Raman spectra and the scaled DFT calculations provides a high-fidelity confirmation of the vibrational assignments and, by extension, the molecular structure of this compound.

Conclusion

This guide has successfully demonstrated the powerful synergy of FT-IR spectroscopy, FT-Raman spectroscopy, and Density Functional Theory for the comprehensive structural analysis of this compound. We have provided detailed, replicable protocols for both experimental measurements and computational modeling. The close agreement between the experimental and scaled theoretical data allowed for an unambiguous assignment of the molecule's fundamental vibrational modes. This integrated approach represents a best practice for the characterization of complex organic molecules, providing the high level of structural certainty required by researchers and scientists in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the mass spectrometric analysis of 2-Chloro-5-fluorophenol (C₆H₄ClFO), a halogenated aromatic compound of interest in pharmaceutical development and environmental monitoring.[1] As a Senior Application Scientist, my objective is to present not just the methodologies but the underlying scientific rationale, enabling researchers to develop robust, validated analytical protocols. We will explore the core principles of its ionization and fragmentation behavior and detail validated workflows for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to this compound and Mass Spectrometry

This compound is a substituted phenolic compound with a molecular formula of C₆H₄ClFO and a monoisotopic mass of approximately 146.0 Da.[2][3] Its analysis is critical for process monitoring in chemical synthesis and for detecting its presence as a potential environmental pollutant.[4]

Mass spectrometry is the analytical technique of choice for this purpose due to its unparalleled sensitivity and specificity. The technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive identification and quantification. The choice between GC-MS and LC-MS fundamentally depends on the sample matrix, required sensitivity, and the volatility and thermal stability of the analyte.

Core Principles: Ionization and Fragmentation

The behavior of this compound in a mass spectrometer is dictated by its chemical structure. The stable aromatic ring, the electronegative halogen substituents (Cl and F), and the acidic hydroxyl group all influence its ionization efficiency and subsequent fragmentation pathways.

  • Electron Ionization (EI) for GC-MS: This hard ionization technique uses a high-energy electron beam (typically 70 eV) to induce ionization and extensive, reproducible fragmentation.[5] For this compound, EI is highly effective, producing a distinct molecular ion and a rich fragmentation pattern that serves as a chemical fingerprint. The stability of the aromatic ring ensures that the molecular ion is typically abundant and readily identifiable.[6]

  • Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for LC-MS: These are soft ionization techniques. ESI is particularly suitable for polar compounds and typically forms protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules. Given the acidic nature of the phenolic hydroxyl group, this compound is exceptionally sensitive in negative ion mode ESI or APCI, where it readily forms the [M-H]⁻ ion.[7][8] This approach often minimizes in-source fragmentation, maximizing the signal of the precursor ion for quantitative analysis or for subsequent fragmentation in tandem mass spectrometry (MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the premier technique for analyzing volatile and thermally stable compounds like this compound, offering high chromatographic resolution and definitive structural information from EI fragmentation.[4][9]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Analysis Sample Sample in Organic Solvent Dilution Dilution to Working Conc. Sample->Dilution ISTD Add Internal Standard Dilution->ISTD Injector GC Injector (250-275°C) ISTD->Injector 1 µL Injection Column Capillary Column (e.g., HP-5ms) Injector->Column IonSource EI Source (70 eV, 230°C) Column->IonSource Elution Oven Temperature Program MassAnalyzer Quadrupole or TOF Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Electron Multiplier MassAnalyzer->Detector Mass Separation TIC Total Ion Chromatogram (TIC) Detector->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Library NIST Library Comparison Spectrum->Library Quant Quantification Spectrum->Quant

Caption: GC-MS workflow for this compound analysis.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent like dichloromethane or methanol. An internal standard (e.g., a deuterated phenol) should be added for accurate quantification.

  • GC Separation:

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, TRACE TR-5MS), provides excellent separation for halogenated phenols.[10]

    • Injector: Use a splitless injection at 250-275°C to ensure the complete transfer of the analyte onto the column for trace analysis.[10]

    • Oven Program: A typical program starts at 60°C, holds for 1-2 minutes, then ramps at 8-10°C/min to 280-300°C.[10] This ensures good separation from solvent and other matrix components.

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min is standard.

  • MS Detection (EI Mode):

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 250 to cover the molecular ion and all relevant fragments.

    • Data Acquisition: Full scan mode is used for identification, while Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity in quantitative methods.[11]

The key to identification via EI-MS is the reproducible fragmentation pattern. For this compound (nominal mass 146), the following ions are expected. The presence of a chlorine atom results in a characteristic isotopic pattern for all chlorine-containing fragments, with the M+2 peak having an intensity approximately one-third of the M peak.[12]

Fragmentation_EI cluster_frags M [C₆H₄ClFO]⁺˙ m/z 146/148 F1 [C₅H₄ClFO]⁺ m/z 118/120 M->F1 - CO F2 [C₆H₄FO]⁺ m/z 111 M->F2 - Cl F3 [C₅H₃O]⁺ m/z 79 F1->F3 - Cl, -H F4 [C₆H₃O]⁺˙ m/z 91 F2->F4 - HF

Caption: Predicted EI fragmentation pathway of this compound.

Ion (m/z)Proposed IdentityNeutral LossSignificance
146/148[M]⁺˙ (Molecular Ion)-Confirms molecular weight. The 3:1 isotopic ratio confirms one Cl atom.
118/120[M-CO]⁺˙COCommon loss from phenols, indicating the phenolic structure.
111[M-Cl]⁺ClLoss of the chlorine radical, a common fragmentation for chloroaromatics.
83[M-CO-Cl]⁺CO, ClSubsequent loss from the m/z 118 fragment.

This data is predicted based on established fragmentation principles for halogenated phenols.[6][12]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For complex matrices or when derivatization is undesirable, LC-MS is a powerful alternative. It excels in analyzing polar compounds directly from aqueous solutions.[13] Given the compound's phenolic nature, negative ion mode detection is overwhelmingly preferred for its high sensitivity.[7][14]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS System cluster_data Data Analysis Sample Aqueous/Organic Sample SPE Solid Phase Extraction (SPE) (Optional) Sample->SPE Filter Filter (0.22 µm) SPE->Filter Autosampler Autosampler Filter->Autosampler Injection Pump HPLC Pumps (A: H₂O+Acid, B: ACN) Column Reversed-Phase C18 Column Pump->Column IonSource ESI or APCI Source (Negative Ion Mode) Column->IonSource Elution MassAnalyzer Quadrupole or Q-TOF Analyzer IonSource->MassAnalyzer Ion Transfer Detector Detector MassAnalyzer->Detector Mass Filtering EIC Extracted Ion Chromatogram (EIC) Detector->EIC Spectrum Precursor Ion Spectrum Detector->Spectrum Quant Quantification (Peak Area) EIC->Quant

Caption: LC-MS workflow for this compound analysis.

  • Sample Preparation: For water samples, pre-concentration using Solid Phase Extraction (SPE) with a cartridge like Oasis HLB may be required to achieve low detection limits.[15] The final extract is typically in methanol or acetonitrile. All samples should be filtered through a 0.22 µm filter.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is the standard choice, providing good retention for phenolic compounds.

    • Mobile Phase: A gradient elution is typically used.

      • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate (to aid in ionization).

      • Mobile Phase B: Acetonitrile or Methanol.

    • Flow Rate: 0.2-0.4 mL/min.

    • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over several minutes to elute the analyte.

  • MS Detection (Negative Ion ESI):

    • Ionization Mode: Electrospray Negative (-ESI).

    • Capillary Voltage: 3.0-3.5 kV.[8]

    • Source/Desolvation Temperature: 120°C / 270-350°C.[8][15]

    • Gas Flows: Optimize nebulizer and drying gas (N₂) flows for stable spray and efficient desolvation.

    • Data Acquisition: Use SIM to monitor the deprotonated molecule [M-H]⁻ at m/z 145/147 for maximum sensitivity. For confirmation, tandem MS (MS/MS) can be used.

In MS/MS analysis, the [M-H]⁻ precursor ion (m/z 145) is isolated and fragmented via collision-induced dissociation (CID). This provides a highly specific transition for quantification using Multiple Reaction Monitoring (MRM).

  • Precursor Ion: m/z 145 [C₆H₃ClFO]⁻

  • Expected Product Ion: A common fragmentation for chlorophenols in negative mode is the loss of HCl, though loss of Cl⁻ is also possible.[14]

    • [M-H-Cl]⁻ -> [C₆H₃FO]⁻ at m/z 110

    • [Cl]⁻ at m/z 35

The transition m/z 145 → m/z 110 would be a highly selective and sensitive choice for an MRM-based quantitative method.

Conclusion: A Multi-faceted Approach

The mass spectrometric analysis of this compound is a robust and reliable process. For volatile samples and when structural confirmation via fragmentation patterns is paramount, GC-EI-MS is the gold standard. Its extensive, reproducible fragmentation library provides high confidence in identification. For complex matrices, high-throughput needs, or when analyzing directly from aqueous media, LC-ESI-MS/MS in negative ion mode offers superior sensitivity and specificity, particularly when employing MRM transitions.

The choice of methodology must be guided by the analytical question at hand. By understanding the fundamental principles of ionization and fragmentation detailed in this guide, researchers can confidently select and optimize the appropriate mass spectrometric workflow to achieve their scientific and developmental goals.

References

An In-Depth Technical Guide to the Computational Chemistry of 2-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Electronic Landscape of a Key Pharmaceutical Intermediate

2-Chloro-5-fluorophenol is a halogenated aromatic compound with the molecular formula C₆H₄ClFO.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including triazole oxytocin antidotes.[2][3] The strategic placement of chloro, fluoro, and hydroxyl groups on the benzene ring imparts unique physicochemical properties that are pivotal to its reactivity and biological interactions. Understanding the molecule's electronic structure, conformational preferences, and reactivity at a quantum mechanical level is paramount for optimizing synthetic routes and designing novel derivatives with enhanced therapeutic profiles.

Computational chemistry provides a powerful lens to investigate these properties, offering insights that are often difficult or impossible to obtain through experimental means alone. This guide presents a comprehensive computational workflow for characterizing this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind methodological choices, establish self-validating protocols, and ground our claims in authoritative sources, thereby providing a robust framework for the in silico investigation of this and similar molecules.

Part 1: Theoretical Foundations and Methodological Choices

The accuracy of any computational study hinges on the selection of an appropriate theoretical method and basis set. For a molecule like this compound, which contains second and third-row elements (Cl, F, O) with lone pairs and a polarizable aromatic system, this choice is particularly critical.

Selecting the Right Tool: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its exceptional balance of computational cost and accuracy. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust starting point.[4] It incorporates a portion of exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error that can be problematic in pure DFT functionals, especially for systems with localized electrons like halogen lone pairs. While higher-level methods like Møller–Plesset perturbation theory (MP2) exist, B3LYP typically provides highly reliable geometries and vibrational frequencies for organic molecules at a fraction of the computational expense.[5] Studies on halogenated compounds have frequently employed B3LYP with success, demonstrating its utility in this chemical space.[6][7]

The Language of Electrons: Choosing a Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. For this compound, a split-valence basis set is essential to allow for flexibility in describing the electron distribution, which changes upon bond formation.[8]

The 6-311++G(d,p) basis set is highly recommended for this system. Let's dissect this choice:

  • 6-311: This indicates a triple-zeta split-valence basis set, meaning three sets of functions are used to describe the valence electrons, providing a high degree of flexibility.

  • ++G: The double plus sign signifies the addition of diffuse functions to both heavy atoms and hydrogen. These are crucial for accurately describing the spatially extended electron density of lone pairs (on O, F, Cl) and anions, and for modeling weak intermolecular interactions like hydrogen bonding.[9]

  • (d,p): These are polarization functions. The 'd' functions on heavy atoms (C, O, F, Cl) and 'p' functions on hydrogen allow the orbitals to change shape and polarize in the presence of the electric field of neighboring atoms, which is essential for an accurate description of bonding.[9][10]

A recent study on this compound successfully utilized the closely related B3LYP/6-31++G(d,p) level of theory to achieve strong coherence between experimental and theoretical vibrational spectra, validating this methodological choice.[6]

Part 2: A Validated Computational Workflow

This section outlines a step-by-step protocol for the comprehensive computational analysis of this compound. The workflow is designed to be sequential and self-validating, ensuring the scientific integrity of the results.

G cluster_0 Step 1: Input & Initial Optimization cluster_1 Step 2: Conformational Analysis cluster_2 Step 3: High-Level Optimization & Validation cluster_3 Step 4: Property Calculations A Build 3D Structure B Scan Hydroxyl Torsion Angle (e.g., C2-C1-O-H) A->B C Identify Low-Energy Conformers B->C D Geometry Optimization (B3LYP/6-311++G(d,p)) C->D E Frequency Calculation D->E F Verify Zero Imaginary Frequencies E->F G Molecular Orbitals (HOMO, LUMO) F->G Proceed if True H Electrostatic Potential (ESP) Map G->H I Simulate Spectra (IR, Raman, NMR) H->I

Caption: A validated workflow for the computational analysis of this compound.

Protocol 2.1: Conformational Analysis

The primary degree of conformational freedom in this compound is the rotation of the hydroxyl group's hydrogen atom relative to the aromatic ring. It is crucial to identify the global minimum energy conformer before proceeding with more computationally expensive calculations.

  • Initial Structure Generation: Build the this compound molecule in a molecular modeling software (e.g., Avogadro, GaussView).

  • Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by rotating the dihedral angle defined by C2-C1-O-H. A scan from 0° to 360° in 15° increments using a lower-level basis set (e.g., 6-31G(d)) is sufficient to identify potential minima.

  • Identification of Minima: Plot the relative energy versus the dihedral angle. The minima on this curve correspond to the stable conformers. For phenolic compounds, two primary conformers are typically expected: one where the O-H bond is syn-periplanar (pointing towards) the C-Cl bond and one where it is anti-periplanar (pointing away).[4][11]

  • Selection for High-Level Optimization: Select the conformer with the lowest energy for the subsequent high-level calculations.

Protocol 2.2: Geometry Optimization and Frequency Validation

This is the most critical step for obtaining a reliable molecular structure.

  • Input Preparation: Use the lowest-energy conformer identified in Protocol 2.1 as the starting geometry.

  • Execution of Calculation: Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This will find the nearest stationary point on the potential energy surface.

  • Frequency Calculation: Following the optimization, perform a vibrational frequency calculation at the same level of theory. This is a non-negotiable, self-validating step.

  • Validation: Analyze the output of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies . If one or more imaginary frequencies are present, the optimized structure is a transition state or a higher-order saddle point, and the optimization must be repeated from a perturbed geometry.

Part 3: Analysis and Interpretation of Molecular Properties

Once a validated minimum energy structure is obtained, a wealth of chemical information can be extracted.

Structural and Spectroscopic Properties

The optimized geometry provides key structural parameters. These can be compared with experimental data if available (e.g., from X-ray crystallography) to further validate the computational model.

ParameterDescription
Bond Lengths (Å) Distances between bonded atoms (e.g., C-Cl, C-F, O-H).
**Bond Angles (°) **Angles between three connected atoms (e.g., C1-C2-Cl).
Dihedral Angles (°) Torsional angles defining the 3D arrangement of atoms.

The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra.[6][12] These simulated spectra, when compared to experimental spectra (such as the ATR-IR data available on PubChem), serve as an excellent validation of the computed structure and electronic distribution.[1]

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

  • HOMO: Represents the ability to donate electrons. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept electrons. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[6]

G HOMO HOMO Highest Occupied Molecular Orbital Electron Donor Gap {HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | Chemical Reactivity & Stability} HOMO->Gap LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor LUMO->Gap Reactivity {Reactivity Prediction | Electrophilic Attack at High HOMO Density | Nucleophilic Attack at High LUMO Density} Gap->Reactivity

Caption: Relationship between Frontier Orbitals and Chemical Reactivity.

Molecular Electrostatic Potential (ESP) Mapping

An ESP map visualizes the electrostatic potential on the electron density surface of the molecule. This provides a powerful, intuitive guide to intermolecular interactions, which is particularly relevant for drug development.

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen and fluorine. These are sites for favorable interactions with electrophiles or hydrogen bond donors.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms, especially the acidic hydroxyl proton. These are sites for favorable interactions with nucleophiles or hydrogen bond acceptors.

  • Halogen Bonding: A unique feature of halogenated compounds is the potential for halogen bonding. The ESP map can reveal a region of positive potential (a "σ-hole") on the halogen atom opposite the C-X bond, which can engage in favorable interactions with nucleophiles.

The insights from ESP maps are critical for understanding how this compound might bind to a biological target, such as an enzyme's active site.[13]

Part 4: Advanced Applications in Drug Development

The computational data generated for this compound serves as a foundation for more advanced modeling relevant to drug discovery.

  • Molecular Docking: The optimized 3D structure and its calculated partial charges can be used to dock the molecule into the active site of a protein target. This predicts the binding pose and affinity, helping to rationalize biological activity.[12] A study has already investigated the docking of this compound against tyrosyl-tRNA synthetase, an antibacterial target.[6]

  • Quantitative Structure-Activity Relationship (QSAR): Calculated properties like the HOMO-LUMO gap, dipole moment, and electrostatic potential can be used as quantum chemical descriptors in QSAR models. These models correlate structural/electronic features with biological activity, enabling the prediction of activity for novel, unsynthesized derivatives.

Conclusion

This guide has detailed a robust and scientifically rigorous workflow for the computational characterization of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain reliable insights into the molecule's conformational preferences, structural parameters, and electronic properties. The emphasis on a self-validating protocol, particularly the mandatory frequency calculation, ensures the trustworthiness of the results. The derived properties, from simulated spectra to reactivity indicators like HOMO/LUMO and ESP maps, provide a comprehensive understanding of this important pharmaceutical intermediate, paving the way for its rational application in synthesis and drug design.

References

An In-Depth Technical Guide to the Electronic Properties of 2-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluorophenol is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its electronic properties, governed by the interplay of the hydroxyl group and the electron-withdrawing chloro and fluoro substituents, dictate its reactivity, intermolecular interactions, and potential biological activity. This guide provides a comprehensive technical overview of the electronic landscape of this compound, synthesizing theoretical insights from computational chemistry with practical considerations for experimental characterization. We will delve into the molecular orbital framework, electron density distribution, and key electronic descriptors. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of these properties, empowering researchers to validate and expand upon the foundational knowledge of this versatile molecule.

Introduction: The Significance of this compound

Halogenated phenols represent a critical class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of halogen atoms on the phenol ring profoundly influences the molecule's electronic characteristics, thereby modulating its reactivity and biological efficacy[1]. This compound (2C5FP), with its unique substitution pattern, is a case in point. It is a known pharmaceutical intermediate, for instance, in the synthesis of triazole oxytocin antagonists.

Understanding the electronic properties of 2C5FP is paramount for predicting its chemical behavior and designing novel applications. The electron-withdrawing nature of both chlorine and fluorine, coupled with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, creates a nuanced electronic environment that governs its interaction with biological targets and its utility in materials science. This guide will explore these properties through the dual lenses of computational modeling and experimental validation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3827-49-4[2]
Molecular Formula C₆H₄ClFO[2]
Molecular Weight 146.55 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point 183-185 °C
Density 1.408 g/cm³

Theoretical Framework: A Computational Deep Dive into Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the electronic architecture of molecules at the atomic level. For this compound, DFT calculations at the B3LYP/6–31++G(d,p) level of theory have been employed to elucidate its electronic characteristics[3].

Molecular Orbitals: The Frontier of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most readily donated, while the LUMO is the orbital that most readily accepts an electron. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity[1].

While specific HOMO and LUMO energy values for 2C5FP require access to the full computational dataset from dedicated studies, the chemical hardness, a related parameter, has been reported as 2.7682 eV for the monomeric form[3]. For comparison, the calculated HOMO-LUMO gap for the related compound p-fluorophenol is 5.7164 eV, suggesting that the additional chloro substitution in 2C5FP likely modulates its reactivity profile[1].

Table 2: Calculated Electronic Descriptors for Halogenated Phenols (Illustrative)

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
p-Fluorophenol--5.71642.4851
p-Chlorophenol--5.73132.4266
This compoundPredicted to be modulated by dual halogenationPredicted to be modulated by dual halogenationRelated to its chemical hardness of 2.7682 eVQualitatively discussed

Note: Specific values for this compound are inferred from related studies and require direct computational analysis for precise quantification.

Electron Density and Electrostatic Potential

The distribution of electrons within the 2C5FP molecule is non-uniform due to the differing electronegativities of the constituent atoms. The highly electronegative oxygen, fluorine, and chlorine atoms draw electron density towards themselves, creating regions of negative electrostatic potential. Conversely, the hydrogen atoms and regions of the aromatic ring will exhibit positive electrostatic potential. This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are pivotal in drug-receptor binding.

Mulliken charge analysis, a method to partition the total electron density among the atoms in a molecule, can provide a quantitative picture of this charge distribution[3]. These analyses reveal the polarizability and dipole moment of the molecule, which in turn influence its solubility and transport properties.

A diagram illustrating the conceptual charge distribution in this compound.

Experimental Characterization: Protocols and Insights

Theoretical predictions of electronic properties must be substantiated by experimental evidence. This section provides detailed protocols for key techniques used to characterize the electronic structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. The absorption of UV or visible light excites electrons from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). The wavelength of maximum absorbance (λmax) is related to the energy of this transition and is sensitive to the molecular structure and solvent environment. For phenolic compounds, characteristic π → π* transitions of the aromatic ring are observed.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a series of solutions with concentrations ranging from 1 to 20 µg/mL.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Record a baseline spectrum with the blank in both the sample and reference beams from 200 to 400 nm.

    • Record the UV-Vis spectrum for each of the prepared sample solutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • According to the Beer-Lambert law, absorbance is directly proportional to concentration. A plot of absorbance at λmax versus concentration should yield a linear relationship, from which the molar absorptivity can be calculated.

G cluster_workflow UV-Vis Spectroscopy Workflow A Prepare Stock & Dilutions of 2C5FP in Solvent B Select Quartz Cuvettes A->B C Run Baseline Correction with Pure Solvent B->C D Measure Absorbance Spectra of Samples (200-400 nm) C->D E Identify λmax and Plot Absorbance vs. Concentration D->E

A workflow diagram for UV-Vis spectroscopic analysis.
Cyclic Voltammetry (CV)

Causality: Cyclic voltammetry is an electrochemical technique that provides information about the oxidation and reduction potentials of a molecule. For phenols, CV can be used to determine the ease with which the molecule can be oxidized (lose an electron), which is directly related to the energy of the HOMO.

Protocol:

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

    • The electrolyte solution should be an aprotic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

  • Sample Preparation:

    • Dissolve a known concentration of this compound (typically 1-10 mM) in the electrolyte solution.

    • De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Measurement:

    • Connect the electrodes to a potentiostat.

    • Scan the potential from an initial value where no reaction occurs to a potential sufficiently positive to oxidize the phenol, and then reverse the scan back to the initial potential. A typical scan rate is 100 mV/s.

  • Data Analysis:

    • The resulting voltammogram will show an anodic peak corresponding to the oxidation of the phenoxy group. The potential at this peak (Epa) provides information about the oxidation potential.

    • From the onset of the oxidation peak, the HOMO energy level can be estimated using established empirical relationships.

X-ray Photoelectron Spectroscopy (XPS)

Causality: XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in a molecule. By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. For 2C5FP, XPS can distinguish between the carbon atoms in the aromatic ring and provide information on the chemical states of oxygen, chlorine, and fluorine.

Protocol:

  • Sample Preparation (for a solid/powder sample):

    • Press the this compound powder into a clean, high-purity indium foil[4][5].

    • Alternatively, dissolve the compound in a volatile solvent and drop-cast it onto a clean silicon wafer, allowing the solvent to evaporate completely in a vacuum[4][5].

    • Mount the prepared sample onto the XPS sample holder using conductive carbon tape.

  • Instrumentation and Measurement:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the C 1s, O 1s, Cl 2p, and F 1s regions.

  • Data Analysis:

    • Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV.

    • Deconvolute the high-resolution spectra to identify the different chemical states of each element. For example, the C 1s spectrum can be fitted to identify C-C/C-H, C-O, C-Cl, and C-F bonds.

Synthesis of this compound

A common synthetic route to this compound starts from p-fluoroaniline. The process involves a multi-step sequence including bromination, diazochlorination, and a Grignard reaction to introduce the hydroxyl group. An alternative documented synthesis involves the chlorination of 3-fluoroaniline followed by diazotization and hydrolysis[5]. The choice of synthetic route depends on the availability of starting materials, desired scale, and safety considerations.

Conclusion and Future Directions

The electronic properties of this compound are a complex interplay of its constituent functional groups. Computational studies provide a foundational understanding of its molecular orbital energies and electron distribution, while experimental techniques like UV-Vis spectroscopy, cyclic voltammetry, and XPS offer the means for empirical validation and further characterization.

For drug development professionals, a thorough understanding of these electronic properties is crucial for predicting binding affinities to target proteins and for optimizing the pharmacokinetic profile of lead compounds. For materials scientists, these properties inform the design of novel polymers and functional materials with tailored electronic and optical characteristics.

Future research should focus on obtaining high-resolution experimental data for this compound to build upon the existing theoretical framework. Structure-activity relationship (SAR) studies incorporating these detailed electronic descriptors will undoubtedly accelerate the discovery of new applications for this versatile molecule.

References

solubility and stability of 2-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-5-fluorophenol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in pharmaceutical synthesis. Recognizing the critical importance of these parameters in drug development and manufacturing, this document synthesizes available data with field-proven methodologies for their empirical determination. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively handle and utilize this compound. The guide delves into the theoretical aspects of its physicochemical properties and provides detailed, step-by-step experimental workflows for the quantitative assessment of its solubility in various solvent systems and its stability under diverse environmental conditions.

Introduction: The Significance of this compound in Pharmaceutical Development

This compound (CAS No: 3827-49-4) is a halogenated aromatic compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical agents.[1][2] Its utility in creating complex molecular architectures necessitates a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the safety and efficacy of the final drug product.

This guide is structured to provide a holistic understanding of these critical attributes. We will first explore the known physicochemical characteristics of this compound, followed by a detailed examination of its solubility profile. Subsequently, we will address its chemical stability, considering the impact of pH, temperature, and light. The core of this document is dedicated to providing robust, self-validating experimental protocols for the precise determination of these properties, empowering researchers to generate reliable data tailored to their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various experimental and manufacturing settings.

PropertyValueSource(s)
Molecular Formula C₆H₄ClFO[2]
Molecular Weight 146.55 g/mol [2]
Appearance Clear colorless to pale yellow liquid[3]
Boiling Point 183-185 °C[3]
pKa 7.50 ± 0.10 (Predicted)[3]
LogP 2.44[4]

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and processability. While specific quantitative data for this compound is not extensively published, its structural characteristics provide valuable insights into its expected solubility behavior.

3.1. Aqueous Solubility

This compound is described as "slightly soluble" in water.[3][4] This limited aqueous solubility is a consequence of the hydrophobic nature of the benzene ring, further enhanced by the chloro and fluoro substituents. The polar hydroxyl group contributes to some degree of water solubility through hydrogen bonding.

As a phenolic compound with a predicted pKa of 7.50, its aqueous solubility is expected to be pH-dependent.[3] In solutions with a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. Conversely, in alkaline solutions (pH > 7.50), it will deprotonate to form the more soluble phenolate salt. This property is often exploited in extraction and purification processes.

3.2. Organic Solvent Solubility

This compound is reported to be soluble in most common organic solvents.[5] This is consistent with the "like dissolves like" principle, where the relatively nonpolar aromatic structure interacts favorably with organic solvent molecules. Based on its structure, high solubility can be anticipated in the following common laboratory solvents:

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate

  • Polar Protic Solvents: Methanol, Ethanol

  • Nonpolar/Slightly Polar Solvents: Dichloromethane, Toluene

3.3. Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various solvents.

3.3.1. Experimental Workflow: Solubility Determination

References

An In-depth Technical Guide to 2-Chloro-5-fluorophenol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-fluorophenol is a halogenated aromatic organic compound that has emerged as a significant building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenol ring, imparts specific reactivity and properties that are leveraged in the development of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its historical synthesis to its modern applications, intended for researchers, scientists, and professionals in drug development.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key intermediate in this context, offering a versatile scaffold for the construction of advanced pharmaceutical compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis.

PropertyValueSource
CAS Number 3827-49-4[1][2]
Molecular Formula C₆H₄ClFO[1][2]
Molecular Weight 146.55 g/mol [2]
Appearance Transparent colorless to light yellow liquid[1]
Density 1.408 g/cm³[1]
Boiling Point 183-185 °C[1]
IUPAC Name This compound

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. Key spectroscopic data are summarized below.

Spectroscopic TechniqueKey Features and Observations
ATR-IR Attenuated Total Reflectance Infrared spectroscopy provides information about the functional groups present.
Raman Raman spectroscopy offers complementary vibrational information to IR spectroscopy.
¹H NMR & ¹³C NMR Nuclear Magnetic Resonance spectroscopy is essential for elucidating the precise structure and connectivity of the atoms.
Mass Spectrometry Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Historical Context and Early Synthesis

While a definitive "discovery" of this compound is not prominently documented, its synthesis is rooted in the broader exploration of aromatic fluorine compounds. An early and notable method for the synthesis of related fluorophenols was described by Finger et al. in the Journal of the American Chemical Society in 1959.[2] This work laid the groundwork for various synthetic routes to fluorinated aromatic compounds.

One of the historically significant methods for preparing chlorofluorophenols involves a multi-step process starting from a readily available precursor like 3-fluoroaniline.[2] This approach typically involves diazotization followed by chlorination.

Modern Synthetic Methodologies

The synthesis of this compound has evolved to improve yield, purity, and scalability. A widely utilized and well-documented method commences with p-fluoroaniline, a relatively inexpensive starting material.[1] This multi-step synthesis is detailed below, highlighting the chemical transformations and the rationale behind the experimental choices.

Synthesis Pathway from p-Fluoroaniline

The overall synthetic route from p-fluoroaniline to this compound involves four key stages: bromination, diazochlorination, Grignard reaction with subsequent ether formation, and finally, hydrolysis to yield the target phenol.

Synthesis_Pathway p_fluoroaniline p-Fluoroaniline bromo_fluoroaniline 2-Bromo-4-fluoroaniline p_fluoroaniline->bromo_fluoroaniline Bromination bromo_chloro_fluorobenzene 1-Bromo-2-chloro-5-fluorobenzene bromo_fluoroaniline->bromo_chloro_fluorobenzene Diazochlorination ether 2-Chloro-5-fluorophenyl tert-butyl ether bromo_chloro_fluorobenzene->ether Grignard Reaction & Ether Formation final_product This compound ether->final_product Hydrolysis

Caption: Overall synthesis workflow from p-fluoroaniline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Bromo-4-fluoroaniline [1] This initial step introduces a bromine atom ortho to the amino group, which will later be replaced by a chlorine atom.

  • In a 2000 mL four-necked flask, combine 540 mL of water and 240 mL of 36% hydrochloric acid.

  • While stirring and maintaining the temperature below 30°C, add 129.0 g of p-fluoroaniline.

  • Slowly add 160.0 g of liquid bromine at a temperature between 20-45°C. A granular solid will precipitate as the reaction proceeds.

  • After the addition is complete, maintain the temperature for 30 minutes to ensure the reaction goes to completion.

  • Filter the solid and wash it three times with water.

  • Dissolve the filter cake in 95% ethanol and adjust the pH to 8-9 with a saturated aqueous solution of NaHCO₃.

  • Purify the product by distillation under reduced pressure, collecting the fraction at 75-78°C/5 kPa.

Step 2: Synthesis of 1-Bromo-2-chloro-5-fluorobenzene [1] This step involves a Sandmeyer-type reaction where the amino group is replaced by a chlorine atom via a diazonium salt intermediate.

  • In a 2000 mL four-necked flask, add 1000 mL of water and 208.0 g of 2-bromo-4-fluoroaniline while stirring.

  • Slowly add 310 mL of concentrated sulfuric acid, keeping the internal temperature below 80°C.

  • Heat the mixture to 80-90°C for 30 minutes to facilitate salt formation.

  • Cool the reaction mixture to 0-5°C.

  • Slowly add a solution of 72.0 g of sodium nitrite (NaNO₂) in 100 mL of water, controlling the rate to prevent the excessive formation of nitrogen dioxide gas.

  • This generates the diazonium salt in situ.

  • The subsequent reaction to introduce the chlorine atom is then carried out.

  • After the reaction is complete, cool the mixture to about 50°C and separate the layers.

  • The crude product is purified by steam distillation followed by vacuum distillation, collecting the fraction at 62-64°C/5 kPa.

Step 3: Synthesis of 2-Chloro-5-fluorophenyl tert-butyl ether [1] The introduction of a hydroxyl group is achieved via a Grignard reaction followed by reaction with a peroxybenzoate, with the hydroxyl group being protected as a tert-butyl ether.

  • In a clean, dry 2000 mL four-necked flask under a nitrogen atmosphere, place a solution of 6.6 g of magnesium turnings in 50 mL of THF.

  • Initiate the Grignard reaction by adding a small portion (about 1/10th) of a solution of 57.0 g of 1-bromo-2-chloro-5-fluorobenzene in 600 mL of THF, along with a crystal of iodine, and gently warming.

  • Once the reaction begins, add the remaining solution dropwise at the reflux temperature (around 66°C).

  • After the addition is complete, maintain the reflux for 1 hour to ensure the complete formation of the Grignard reagent, 2-chloro-5-fluorophenyl magnesium bromide.

  • Cool the system to -10 to -5°C using an ice-salt bath.

  • Slowly add a solution of 55.0 g of tert-butyl peroxybenzoate in 100 mL of THF, maintaining the temperature at -5°C due to the exothermic nature of the reaction.

  • After the addition, remove the cooling bath and allow the mixture to warm to room temperature and stir for 1 hour.

Step 4: Synthesis of this compound [1] The final step is the deprotection of the tert-butyl ether to yield the desired phenol.

  • In a 250 mL four-necked flask, combine 70 mL of water, 30 mL of concentrated hydrochloric acid, and 41.1 g of 2-chloro-5-fluorophenyl tert-butyl ether.

  • Heat the mixture to about 90°C and reflux for 3.5 hours, monitoring the hydrolysis by gas chromatography.

  • Once the hydrolysis is complete, cool the mixture and separate the organic layer.

  • Extract the aqueous layer three times with 15 mL portions of toluene.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and distill under reduced pressure, collecting the fraction at 75-80°C/5 kPa to obtain pure this compound.

Applications in Drug Development

This compound is a valuable intermediate in the pharmaceutical industry, primarily for the synthesis of complex heterocyclic compounds that form the core of many therapeutic agents.[1][3]

Synthesis of Triazole Oxytocin Antagonists

A key application of this compound is in the synthesis of triazole derivatives that act as oxytocin antagonists.[1][3] Oxytocin is a hormone involved in various physiological processes, and its antagonists have therapeutic potential in conditions such as premature labor. The synthesis of these antagonists often involves the construction of a substituted triazole ring system where the 2-chloro-5-fluorophenyl moiety is a crucial component.

The general synthetic approach involves reacting a derivative of this compound with other building blocks to form the triazole ring. The presence of the chlorine and fluorine atoms on the phenyl ring can influence the electronic properties and conformation of the final molecule, thereby affecting its binding to the oxytocin receptor.

Application_Pathway start This compound intermediate Functionalized Intermediate start->intermediate Derivatization final_drug Triazole Oxytocin Antagonist intermediate->final_drug Cyclization triazole_precursor Triazole Ring Precursors triazole_precursor->final_drug

Caption: Role in the synthesis of triazole oxytocin antagonists.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a synthetically important molecule with a rich history rooted in the development of organofluorine chemistry. The multi-step synthesis from readily available starting materials like p-fluoroaniline demonstrates a series of classical organic transformations that are still relevant in modern chemical production. Its primary application as a pharmaceutical intermediate, particularly in the synthesis of triazole-based oxytocin antagonists, underscores its significance in the ongoing quest for new and improved medicines. The detailed methodologies and technical data presented in this guide are intended to support researchers and drug development professionals in leveraging the unique properties of this versatile compound.

References

Methodological & Application

Application Note: A Validated Multi-Step Synthesis of 2-Chloro-5-fluorophenol from p-Fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-validated guide for the synthesis of 2-Chloro-5-fluorophenol (CAS: 3827-49-4), a key intermediate in the development of novel pharmaceuticals.[1][2] The protocol starts from the readily available and cost-effective precursor, p-fluoroaniline. The synthetic route detailed herein involves a four-step process: electrophilic bromination, a copper-catalyzed Sandmeyer reaction for chlorination, a Grignard reaction for the introduction of a protected hydroxyl group, and subsequent deprotection via acid hydrolysis. This application note is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a step-by-step protocol but also the underlying chemical principles, process optimization insights, and critical safety considerations.

Introduction and Significance

This compound is a substituted aromatic compound of significant interest in the pharmaceutical industry, notably as a building block for synthesizing complex therapeutic agents like triazole oxytocin antagonists.[1] Its molecular structure, featuring both chlorine and fluorine atoms on a phenol ring, provides unique electronic properties and metabolic stability to target molecules.[3] The strategic synthesis of such halogenated phenols is crucial for the efficient production of active pharmaceutical ingredients (APIs).

While various synthetic routes exist, the pathway commencing from p-fluoroaniline presents a balance of accessibility and economic viability.[1] This guide elucidates a robust and reproducible method, detailing the causal logic behind each procedural step to ensure successful replication and adaptation.

Theoretical Background and Reaction Mechanism

The transformation of p-fluoroaniline to this compound is a multi-stage process, each step governed by fundamental principles of organic chemistry. The overall pathway is depicted below.

Overall Synthetic Pathway

Synthetic_Pathway pFA p-Fluoroaniline BrFA 2-Bromo-4-fluoroaniline pFA->BrFA 1. HBr/Br2 BrClFB 1-Bromo-2-chloro-5-fluorobenzene BrFA->BrClFB 2. NaNO2/H2SO4 3. CuCl/HCl Ether 2-Chloro-5-fluorophenyl tert-butyl ether BrClFB->Ether 4. Mg/THF 5. t-BuOOB(OBu)2 Final This compound Ether->Final 6. HCl/H2O Experimental_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Hydrolysis A1 Charge p-Fluoroaniline & HCl A2 Add Bromine (20-45°C) A1->A2 A3 Filter, Dissolve, Neutralize A2->A3 A4 Distill (75-78°C) -> 2-Bromo-4-fluoroaniline A3->A4 B1 Diazotization (0-5°C) A4->B1 Intermediate B2 Add to CuCl/HCl (70-90°C) B1->B2 B3 Steam Distill B2->B3 B4 Distill (62-64°C) -> 1-Bromo-2-chloro-5-fluorobenzene B3->B4 C1 Form Grignard Reagent (Mg, THF, N2 atm) B4->C1 Intermediate C2 React with Ether Source C1->C2 C3 Quench & Extract -> Crude Ether C2->C3 D1 Reflux with HCl/H2O (90°C, 3.5h) C3->D1 Intermediate D2 Extract with Toluene D1->D2 D3 Distill (75-80°C) -> this compound D2->D3

References

Application Note: A Robust, Multi-Step Synthesis of 2-Chloro-5-fluorophenol for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-fluorophenol is a key building block in the synthesis of numerous high-value fine chemicals, particularly in the pharmaceutical and agrochemical industries.[1] This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of this compound, commencing from the readily available starting material, 4-chloro-3-fluoroaniline. The described methodology is centered around a classical diazotization reaction followed by a carefully controlled thermal hydrolysis of the intermediate diazonium salt. We delve into the mechanistic underpinnings of each synthetic step, offer detailed, step-by-step experimental procedures, and provide expert insights into process optimization and troubleshooting. This guide is designed for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing high-purity this compound.

Introduction and Strategic Rationale

This compound (CAS No: 3827-49-4) is a substituted aromatic phenol whose structural motifs are critical for the biological activity of various commercial products.[1][2] Its synthesis is a topic of significant interest. While multiple synthetic routes are conceivable, such as direct chlorination of fluorophenols or elaborate multi-step pathways involving Grignard reagents, these often suffer from poor regioselectivity, harsh reaction conditions, or moisture sensitivity.[3][4]

The strategy detailed herein leverages the robust and highly predictable chemistry of diazonium salts. By starting with 4-chloro-3-fluoroaniline, the desired substitution pattern is pre-established, circumventing issues of isomeric impurity. The conversion of an aromatic amine to a phenol via its diazonium salt is a fundamental and reliable transformation in organic synthesis.[5] This process involves two primary stages:

  • Diazotization: The conversion of the primary aromatic amine into an aryl diazonium salt using nitrous acid at low temperatures.[6]

  • Hydrolysis: The substitution of the diazonium group with a hydroxyl moiety by heating the aqueous salt solution.[7]

This approach is not only efficient but also scalable, making it suitable for both laboratory-scale research and industrial production.

Physical and Chemical Properties

A summary of the key properties of the target compound is provided below for reference.

PropertyValueReference
CAS Number 3827-49-4[8]
Molecular Formula C₆H₄ClFO[8][9]
Molecular Weight 146.55 g/mol [2][9]
Appearance Transparent, colorless to light yellow liquid[3][]
Boiling Point 183-185 °C[3]
Density 1.408 g/cm³[3][]

Reaction Schematics and Mechanisms

Overall Synthetic Workflow

The conversion of 4-chloro-3-fluoroaniline to this compound is a two-step process executed in a single pot. The workflow is designed for efficiency and safety, minimizing the isolation of the potentially unstable diazonium salt intermediate.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification A 4-Chloro-3-fluoroaniline C 4-Chloro-3-fluorobenzene- diazonium Salt (in situ) A->C Nitrosation B NaNO₂ / H₂SO₄ (aq) 0-5 °C E This compound C->E Sₙ1 Nucleophilic Substitution D Heat (e.g., 100-120 °C) F Extraction & Distillation E->F G High-Purity Product F->G G cluster_diazotization Diazotization Mechanism cluster_hydrolysis Hydrolysis Mechanism Amine Ar-NH₂ Intermediate1 Ar-NH₂⁺-N=O Amine->Intermediate1 Attack Nitrosonium N≡O⁺ Intermediate2 Ar-N=N-OH Intermediate1->Intermediate2 Rearrangement & Deprotonation Diazonium Ar-N₂⁺ Intermediate2->Diazonium Protonation & -H₂O ArylCation Ar⁺ Diazonium->ArylCation -N₂ (gas) Oxonium Ar-OH₂⁺ ArylCation->Oxonium Nucleophilic Attack Water H₂O Phenol Ar-OH Oxonium->Phenol -H⁺

References

Application Note: Synthesis of 2-Chloro-5-fluorophenol via a Regioselective Grignard Reaction Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 2-chloro-5-fluorophenol, a key intermediate in pharmaceutical manufacturing. The protocol centers on a regioselective Grignard reaction, beginning with the formation of an arylmagnesium halide from 1-bromo-2-chloro-5-fluorobenzene. The subsequent conversion to the target phenol is achieved through reaction with trimethyl borate followed by an oxidative workup. This application note is designed for researchers, chemists, and process development professionals, offering in-depth mechanistic explanations, a step-by-step experimental protocol, safety guidelines, and troubleshooting advice to ensure a reliable and reproducible synthesis.

Introduction and Synthetic Strategy

This compound is a valuable building block in the synthesis of complex organic molecules, including agrochemicals and active pharmaceutical ingredients (APIs). The precise arrangement of halogen substituents on the aromatic ring makes it an important synthon where regiochemical control is paramount.

While various synthetic routes exist, the Grignard-based approach offers a robust and scalable method. The primary challenge lies in the selective formation of the Grignard reagent from a polyhalogenated aromatic precursor. The reactivity of carbon-halogen bonds towards magnesium insertion follows the general trend I > Br > Cl >> F.[1] This predictable reactivity allows for the selective formation of the Grignard reagent at the carbon-bromine bond of 1-bromo-2-chloro-5-fluorobenzene, leaving the more stable carbon-chlorine and carbon-fluorine bonds intact.

The subsequent conversion of the aryl Grignard reagent to a phenol can be accomplished by direct oxidation with oxygen or, more reliably, through a two-step process involving a borate intermediate.[2] Direct oxidation can be difficult to control and may lead to side products. The borate ester route, involving reaction with trimethyl borate followed by oxidative cleavage with hydrogen peroxide, is generally higher-yielding and more reproducible, making it the preferred method for this protocol.[3][4][5]

Reaction Mechanism and Scientific Rationale

The synthesis proceeds in three key stages:

  • Grignard Reagent Formation: Magnesium metal inserts into the C-Br bond of 1-bromo-2-chloro-5-fluorobenzene. This is a surface-mediated radical reaction.[6][7] The anhydrous ether solvent (THF) is critical, as it solvates the magnesium species, stabilizing the resulting Grignard reagent (Schlenk equilibrium) and preventing its destruction by protic sources like water.[6]

  • Borate Ester Formation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of trimethyl borate.[8][9] This forms a boronic ester intermediate.

  • Oxidative Workup: The boronic ester is hydrolyzed and then oxidized, typically with basic hydrogen peroxide. This step proceeds via the migration of the aryl group from boron to an oxygen atom, which, after hydrolysis, yields the final this compound.[3][4]

The choice of 1-bromo-2-chloro-5-fluorobenzene as the starting material is strategic. The significant difference in reactivity between the C-Br and C-Cl bonds allows for the clean, regioselective formation of the desired Grignard reagent, 2-chloro-5-fluorophenylmagnesium bromide.[1][10]

Visualized Reaction Scheme and Workflow

Overall Reaction Scheme

G cluster_main start 1-bromo-2-chloro- 5-fluorobenzene grignard 2-chloro-5-fluorophenyl- magnesium bromide start->grignard   Mg, THF (anhydrous)    borate_ester Dimethyl (2-chloro-5- fluorophenyl)boronate grignard->borate_ester   1. B(OMe)₃    product This compound borate_ester->product   2. H₂O₂, NaOH (aq)   

Caption: Synthesis of this compound via Grignard reaction.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow prep Preparation (Dry Glassware, Inert Atmosphere Setup) grignard_formation Grignard Formation (Add halide to Mg in THF, Initiate, Reflux) prep->grignard_formation borate_reaction Borate Ester Formation (Cool Grignard, Add Trimethyl Borate) grignard_formation->borate_reaction workup Oxidative Workup & Quench (Add H₂O₂, NaOH, then Acidify) borate_reaction->workup extraction Extraction & Washing (Extract with Ether, Wash with Brine) workup->extraction purification Purification (Dry, Evaporate, Distill/Recrystallize) extraction->purification analysis Analysis (NMR, GC-MS, IR) purification->analysis

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

Trustworthiness: This protocol incorporates checkpoints and best practices to ensure safety and reproducibility. All steps must be performed under an inert atmosphere (Nitrogen or Argon) as Grignard reagents are sensitive to air and moisture.[11]

Materials and Reagents
ReagentFormulaMW ( g/mol )Quantity (mmol)AmountProperties
Magnesium TurningsMg24.311202.92 gFlammable solid
IodineI₂253.81catalytic1-2 small crystalsCorrosive, toxic
1-bromo-2-chloro-5-fluorobenzeneC₆H₃BrClF209.4510020.95 gIrritant
Tetrahydrofuran (THF)C₄H₈O72.11-250 mLFlammable, peroxide-former. Must be anhydrous.
Trimethyl borateB(OCH₃)₃103.9112012.5 g (13.4 mL)Flammable liquid.[8]
Sodium Hydroxide Solution (3M)NaOH40.00-~100 mLCorrosive
Hydrogen Peroxide (30% aq.)H₂O₂34.01-~35 mLStrong oxidizer, corrosive
Hydrochloric Acid (6M)HCl36.46-As neededCorrosive
Diethyl Ether(C₂H₅)₂O74.12-~200 mLExtremely flammable
Saturated Sodium Bicarbonate Soln.NaHCO₃84.01-~100 mL
Saturated Sodium Chloride Soln. (Brine)NaCl58.44-~100 mL
Anhydrous Magnesium SulfateMgSO₄120.37-As neededDrying agent
Equipment Setup
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (N₂ or Ar) inlet and bubbler outlet

  • Ice-water bath and a larger cooling bath (e.g., dry ice/acetone)

  • Standard laboratory glassware for workup

Expertise & Experience: All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of inert gas to remove all traces of water, which would otherwise quench the Grignard reagent.[12]

Step-by-Step Procedure

Part A: Formation of the Grignard Reagent

  • Place the magnesium turnings (2.92 g) in the three-neck flask. Assemble the glassware and flush the system with inert gas.

  • Add a single crystal of iodine. The iodine serves as an activating agent, etching the passivating magnesium oxide layer on the turnings.[13]

  • In the dropping funnel, prepare a solution of 1-bromo-2-chloro-5-fluorobenzene (20.95 g) in 100 mL of anhydrous THF.

  • Add ~10 mL of the halide solution to the magnesium. The reaction is initiated when the brownish iodine color disappears and gentle bubbling is observed. Gentle warming with a heat gun may be necessary.

  • Once initiated, the reaction is exothermic.[14] Begin adding the remaining halide solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the reaction if it becomes too vigorous.[15]

  • After the addition is complete, stir the mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the starting material. The solution should appear as a cloudy grey-to-brown mixture.

  • Cool the Grignard reagent solution to room temperature.

Part B: Reaction with Trimethyl Borate and Oxidative Workup

  • Cool the Grignard solution to below -10 °C in a dry ice/acetone bath.

  • In a separate, dry flask, dissolve trimethyl borate (13.4 mL) in 50 mL of anhydrous THF.

  • Add the trimethyl borate solution dropwise to the cold Grignard reagent via the dropping funnel over 30-45 minutes, ensuring the internal temperature remains below -5 °C. A thick white precipitate will form.[5]

  • After the addition, remove the cooling bath and allow the mixture to warm to room temperature while stirring for 1 hour.

  • Cool the mixture again in an ice-water bath (0 °C). Slowly and carefully add 100 mL of 3M NaOH solution.

  • With vigorous stirring, add 30% hydrogen peroxide (~35 mL) dropwise. This step is highly exothermic; maintain the temperature below 20 °C.[5]

  • After the peroxide addition, stir the mixture at room temperature for 1-2 hours until the oxidation is complete.

Part C: Isolation and Purification

  • Transfer the reaction mixture to a separatory funnel. The layers may be difficult to separate; addition of diethyl ether (~100 mL) can help.

  • Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Combine all organic layers. Wash sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization to yield this compound as a colorless to light yellow liquid or solid.[16]

Safety Precautions and Hazard Management

  • Grignard Reagents: Grignard reagents are flammable, corrosive, and react violently with water.[11][17] The reaction can be highly exothermic and may become difficult to control if the halide is added too quickly.[15] Always have an ice bath ready to cool the reaction.[12]

  • Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no open flames or spark sources in the laboratory.[12] Work must be conducted in a certified chemical fume hood.

  • Reagents: Hydrogen peroxide (30%) is a strong oxidizer. Iodine is corrosive. Handle all chemicals with appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[14][17]

  • Quenching: Never add water directly to an unreacted Grignard solution. The quenching process should be done slowly and with cooling.

Troubleshooting

IssueProbable CauseSolution
Reaction does not initiate Wet glassware/solvent; Passivated magnesiumEnsure all equipment is bone dry. Add another crystal of iodine, gently warm, or add a few drops of 1,2-dibromoethane as an activator.[13]
Reaction becomes too vigorous Halide addition is too fast; Insufficient coolingImmediately stop the addition and immerse the flask in an ice bath. Resume addition at a much slower rate once controlled.[15]
Low yield of phenol Incomplete Grignard formation; Premature quenchingConfirm complete consumption of starting halide by TLC/GC before proceeding. Ensure anhydrous conditions are strictly maintained.
Formation of biphenyl byproduct Wurtz-type coupling reactionAdd the halide solution slowly to a slight excess of magnesium. Avoid localized high concentrations of the halide.

References

Application Note: Regioselective Bromination of p-Fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The regioselective functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents and other high-value chemical entities. 2-Bromo-4-fluoroaniline is a key building block in the synthesis of various pharmaceutical compounds, including antihistamines, antidepressants, and antihypertensive agents.[1] This application note provides a detailed protocol for the regioselective monobromination of p-fluoroaniline, a common precursor in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and outline the necessary safety precautions and characterization techniques. The protocol described herein has been optimized for high yield and selectivity, making it a reliable method for researchers in both academic and industrial settings.

Mechanistic Insights: The Basis of Regioselectivity

The bromination of p-fluoroaniline is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The regiochemical outcome of this reaction is dictated by the electronic properties of the substituents on the aniline ring: the strongly activating amino group (-NH₂) and the moderately deactivating but ortho-, para-directing fluoro group (-F).

The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance.[2][3][4][5] This increases the electron density of the ring, making it more susceptible to attack by an electrophile. The resonance structures of aniline show an increased electron density at the ortho and para positions relative to the meta position.[2][4]

The fluorine atom, being highly electronegative, exerts a deactivating inductive effect (-I), withdrawing electron density from the ring. However, like other halogens, it also possesses lone pairs of electrons that can be donated to the ring via a resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. In the case of p-fluoroaniline, the para position is already occupied by the fluorine atom.

The directing effects of the -NH₂ and -F groups are therefore synergistic in activating the positions ortho to the amino group. The strong activating and ortho-directing nature of the amino group is the dominant factor in determining the site of bromination. Consequently, the bromine atom will preferentially add to the position ortho to the amino group.

To achieve monobromination and prevent the formation of the di-substituted product (2,6-dibromo-4-fluoroaniline), it is often necessary to control the reaction conditions carefully. One common strategy is to use a less reactive brominating agent or to protect the highly activating amino group.[6][7] However, the protocol detailed below achieves high selectivity for the mono-brominated product through the controlled addition of the brominating agent.

Experimental Workflow

The following diagram illustrates the overall workflow for the bromination of p-fluoroaniline.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (p-fluoroaniline, NBS, DMF) setup_apparatus Set up Reaction Apparatus prep_reagents->setup_apparatus dissolve_aniline Dissolve p-fluoroaniline in DMF setup_apparatus->dissolve_aniline add_nbs Slowly add NBS solution dissolve_aniline->add_nbs stir_reaction Stir at Room Temperature add_nbs->stir_reaction extraction Extraction with Dichloromethane stir_reaction->extraction column_chromatography Column Chromatography extraction->column_chromatography characterization Characterization (NMR, IR, MS) column_chromatography->characterization yield_calculation Calculate Yield characterization->yield_calculation

Caption: Experimental workflow for the bromination of p-fluoroaniline.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-bromo-4-fluoroaniline using N-bromosuccinimide (NBS) as the brominating agent.[8][9]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
p-FluoroanilineReagent Grade, ≥99%Sigma-AldrichCorrosive, toxic. Handle with care.
N-Bromosuccinimide (NBS)Reagent Grade, ≥98%Acros OrganicsLight-sensitive, corrosive.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher ChemicalHygroscopic. Use in a fume hood.
Dichloromethane (DCM)ACS Grade, ≥99.5%VWR ChemicalsVolatile, suspected carcinogen. Use in a fume hood.
Ethyl AcetateACS Grade, ≥99.5%BDHFlammable.
n-HexaneACS Grade, ≥98.5%EMD MilliporeFlammable.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Anhydrous Sodium SulfateACS GradeJ.T. BakerFor drying organic layers.
Round-bottom flask (250 mL)--Two-necked
Magnetic stirrer and stir bar---
Dropping funnel---
Separatory funnel (500 mL)---
Rotary evaporator---
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MerckFor reaction monitoring.
Reaction Setup and Procedure
  • Preparation: To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, add p-fluoroaniline (5.00 g, 45.0 mmol).

  • Dissolution: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask and stir until the p-fluoroaniline is completely dissolved.

  • Brominating Agent Preparation: In a separate beaker, dissolve N-bromosuccinimide (NBS) (8.81 g, 49.5 mmol, 1.1 equivalents) in 50 mL of anhydrous DMF.

  • Addition: Transfer the NBS solution to a dropping funnel and add it dropwise to the stirred solution of p-fluoroaniline over a period of 30 minutes. The reaction is exothermic; maintain the temperature at room temperature (20-25 °C) using a water bath if necessary.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and n-hexane as the eluent.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), pour the reaction mixture into a 500 mL separatory funnel containing 200 mL of water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent of ethyl acetate in n-hexane (starting from 100% n-hexane and gradually increasing the polarity to 1:4 ethyl acetate:n-hexane).

  • Isolation: Collect the fractions containing the desired product (visualized by TLC) and concentrate them under reduced pressure to yield 2-bromo-4-fluoroaniline as a solid. A typical yield for this reaction is around 95%.[8][9]

Characterization of 2-Bromo-4-fluoroaniline

The identity and purity of the synthesized 2-bromo-4-fluoroaniline can be confirmed using various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aromatic protons. The chemical shifts and coupling constants will be consistent with the proposed structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule.[10]

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-Br stretching.[11]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[11]

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[12][13]

  • Fume Hood: All manipulations involving volatile and hazardous chemicals such as p-fluoroaniline, N-bromosuccinimide, DMF, and dichloromethane must be conducted in a well-ventilated chemical fume hood.[14]

  • Handling of Reagents:

    • p-Fluoroaniline: Is toxic and corrosive. Avoid inhalation, ingestion, and skin contact.[14]

    • N-Bromosuccinimide (NBS): Is a corrosive solid and a lachrymator. It is also light-sensitive. Handle with care and store in a dark, dry place.

    • Bromine (if used as an alternative): Is highly corrosive, toxic, and a strong oxidizing agent. It causes severe burns upon contact.[15][16] Extreme caution must be exercised, and it should only be handled by trained personnel in a fume hood.

    • Solvents: Dichloromethane is a suspected carcinogen. DMF is a skin irritant. Avoid exposure to all solvents.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time and continue to monitor by TLC. Ensure the NBS is of good quality.
Loss of product during work-up or purificationBe careful during extractions and column chromatography. Ensure complete extraction and careful collection of fractions.
Formation of Di-brominated ProductReaction temperature too high or excess NBSControl the temperature during the addition of NBS. Use the stoichiometric amount of NBS or a slight excess as specified.
Highly activated substrateConsider protecting the amino group as an acetanilide to reduce its activating effect.[6][7] The protecting group can be removed by hydrolysis after bromination.[17][18]
Difficulty in PurificationClose Rf values of product and impuritiesUse a longer column for chromatography or a shallower solvent gradient to improve separation.

Conclusion

This application note provides a robust and reliable protocol for the regioselective monobromination of p-fluoroaniline. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedure and safety guidelines, researchers can confidently synthesize 2-bromo-4-fluoroaniline in high yield and purity. This versatile intermediate serves as a valuable starting material for the synthesis of a wide range of biologically active molecules.

References

Application Notes & Protocols: Synthesis and In-Situ Utilization of 2-Bromo-4-fluorobenzenediazonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the diazochlorination of 2-bromo-4-fluoroaniline to generate 2-bromo-4-fluorobenzenediazonium chloride, a highly versatile, yet unstable, intermediate in synthetic organic chemistry. We delve into the underlying reaction mechanisms, present a detailed and safety-oriented laboratory protocol for its in-situ preparation, and demonstrate its application through a subsequent Sandmeyer reaction. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of diazotization chemistry for the synthesis of complex halogenated aromatic compounds.

Theoretical Framework and Mechanistic Insights

The conversion of a primary aromatic amine, such as 2-bromo-4-fluoroaniline, into a diazonium salt is a cornerstone reaction in organic synthesis known as diazotization.[1] This process transforms the amino group into an excellent leaving group (N₂), facilitating a wide range of subsequent substitution reactions that would otherwise be challenging.[2]

The Diazotization Mechanism

The reaction proceeds through several distinct steps, initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[3][4][5] The reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose, potentially violently, at higher temperatures.[2][6][7]

The key mechanistic steps are:

  • Formation of the Nitrosating Agent: Hydrochloric acid protonates nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[4]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of 2-bromo-4-fluoroaniline attacks the nitrosonium ion.[4]

  • Proton Transfers & Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable 2-bromo-4-fluorobenzenediazonium ion.[8]

The stability of the resulting arenediazonium salt at low temperatures is attributed to the delocalization of the positive charge across the benzene ring and the two nitrogen atoms.[9]

Diazotization_Mechanism Mechanism of Diazotization cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Nucleophilic Attack & Diazonium Formation NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, -H₂O H2O H₂O Aniline 2-Bromo-4-fluoroaniline N_Nitroso N-Nitroso Anilinium Aniline->N_Nitroso + NO⁺ Diazo_hydroxide Diazohydroxide N_Nitroso->Diazo_hydroxide Proton Transfer Diazonium_Ion 2-Bromo-4-fluorobenzene- diazonium Ion Diazo_hydroxide->Diazonium_Ion + H⁺, -H₂O

Fig 1. Generalized mechanism for the formation of an arenediazonium ion.

Critical Safety Considerations: Handling Diazonium Salts

Aryl diazonium salts are notoriously hazardous. While they are relatively stable in cold aqueous solutions, they can be violently explosive as isolated solids.[3][7] Friction, shock, and heat can trigger rapid decomposition, releasing nitrogen gas and a significant amount of energy.[10] Therefore, diazonium salts should never be isolated unless absolutely necessary and with specialized precautions .[6] They are almost always generated and used in-situ.[1]

The following safety protocols are mandatory and are based on established guidelines for handling reactive diazonium compounds.[6][11]

Rule No.Safety MandateRationale & Explanation
1Maintain Low Temperature Always keep the reaction temperature between 0–5 °C. Use an ice/salt bath for effective cooling. Higher temperatures lead to rapid decomposition and potential loss of control.[6][7]
2Use Stoichiometric NaNO₂ Avoid using an excess of sodium nitrite. Unreacted nitrous acid can lead to unwanted side reactions and can also promote decomposition.[6][11]
3Test for Excess Nitrous Acid Use starch-iodide paper to test for the presence of excess nitrous acid (a blue-black color indicates a positive test). If present, quench cautiously with a small amount of sulfamic acid or urea.[11]
4Never Isolate the Salt Do not attempt to evaporate the solvent or precipitate the diazonium salt. Use the freshly prepared cold solution directly in the subsequent reaction step.[6]
5Ensure Adequate Venting The reaction and any subsequent steps will evolve nitrogen gas. Ensure the reaction vessel is not sealed and is properly vented within a fume hood to prevent pressure buildup.[6][11]
6Quench Residual Diazonium Before workup and disposal, any remaining diazonium salt must be safely quenched. A common method is the addition of a reducing agent like hypophosphorous acid.[10]
7Use Proper PPE Standard personal protective equipment (lab coat, safety glasses) must be supplemented with a blast shield, especially when working on a larger scale.[11]

Experimental Protocol: Diazochlorination of 2-Bromo-4-fluoroaniline

This protocol details the preparation of an aqueous solution of 2-bromo-4-fluorobenzenediazonium chloride for immediate use.

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (mmol)AmountNotes
2-Bromo-4-fluoroanilineC₆H₅BrFN190.0150.09.50 gStarting material.[12][13]
Concentrated HClHCl36.46~15012.5 mL~12 M, 3 eq.
Sodium NitriteNaNO₂69.0052.53.62 g1.05 eq.
Deionized WaterH₂O18.02-65 mL-
Equipment
  • 250 mL three-neck round-bottom flask

  • Mechanical or magnetic stirrer

  • Thermometer (-20 to 100 °C range)

  • Dropping funnel

  • Ice/salt bath

  • Starch-iodide test paper

  • Fume hood and blast shield

Step-by-Step Procedure

Experimental_Workflow Workflow for In-Situ Diazonium Salt Preparation cluster_setup Reaction Setup cluster_reaction Diazotization Reaction cluster_output Result A 1. Combine 9.50 g 2-bromo-4-fluoroaniline, 12.5 mL conc. HCl, and 15 mL H₂O in a 250 mL 3-neck RBF. B 2. Cool the mixture to 0-5 °C using an ice/salt bath with vigorous stirring. A->B D 4. Add the NaNO₂ solution dropwise to the aniline slurry. CRITICAL: Maintain temperature < 5 °C. B->D C 3. Prepare a solution of 3.62 g NaNO₂ in 50 mL H₂O and place in a dropping funnel. E 5. After addition, stir for an additional 20-30 minutes at 0-5 °C. D->E F 6. Test for slight excess of HNO₂ using starch-iodide paper (should turn blue-black). E->F G Cold solution of 2-bromo-4-fluorobenzene- diazonium chloride is ready for immediate use. F->G Proceed Immediately

Fig 2. Step-by-step workflow for the diazochlorination of 2-bromo-4-fluoroaniline.
  • Preparation of Amine Salt: In a 250 mL three-neck flask equipped with a stirrer and thermometer, combine 2-bromo-4-fluoroaniline (9.50 g, 50.0 mmol), concentrated hydrochloric acid (12.5 mL), and 15 mL of deionized water. Stir to form a slurry of the amine hydrochloride salt.

  • Cooling: Place the flask in an ice/salt bath and cool the slurry to between 0 °C and 5 °C with efficient stirring.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (3.62 g, 52.5 mmol) in 50 mL of deionized water. Transfer this solution to a dropping funnel placed on the reaction flask.

  • Diazotization: Begin the slow, dropwise addition of the sodium nitrite solution to the cold aniline hydrochloride slurry. The rate of addition must be carefully controlled to ensure the internal temperature does not rise above 5 °C.[3] The solid slurry should gradually dissolve to form a clear solution.

  • Stirring and Confirmation: Once the addition is complete, continue stirring the solution in the ice bath for an additional 20-30 minutes.

  • Quality Check: Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. The appearance of an immediate blue-black color confirms the presence of a slight excess of nitrous acid, indicating the completion of the diazotization. If the test is negative, add a small amount more of the nitrite solution until a positive test is achieved.

  • Immediate Use: The resulting cold, clear solution of 2-bromo-4-fluorobenzenediazonium chloride is now ready for the next synthetic step. DO NOT STORE THIS SOLUTION.

Application Protocol: Sandmeyer Reaction

To demonstrate the synthetic utility of the freshly prepared diazonium salt, we will convert it to 1,2-dibromo-4-fluorobenzene via a Sandmeyer reaction. This reaction is a radical-nucleophilic aromatic substitution (SRNAr) that replaces the diazonium group with a halide using a copper(I) salt catalyst.[14][15][16]

Sandmeyer Reaction Mechanism

The reaction is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium ion. This generates an aryl radical and dinitrogen gas, along with copper(II). The aryl radical then abstracts a halogen from the copper(II) halide, yielding the final aryl halide product and regenerating the copper(I) catalyst.[17]

Sandmeyer_Mechanism Sandmeyer Reaction Mechanism Diazonium Ar-N₂⁺ Aryl_Radical Ar• Diazonium->Aryl_Radical + Cu(I)Br (SET) CuBr Cu(I)Br N2 N₂ (gas) Aryl_Bromide Ar-Br (Product) Aryl_Radical->Aryl_Bromide + Cu(II)Br₂ CuBr2 Cu(II)Br₂ Regen_CuBr Cu(I)Br Aryl_Bromide->Regen_CuBr Regenerates Catalyst I1->CuBr2 - e⁻ I2->Regen_CuBr + e⁻

Fig 3. Catalytic cycle of the Sandmeyer reaction for bromination.
Protocol for 1,2-Dibromo-4-fluorobenzene

  • Catalyst Preparation: In a separate 500 mL flask, dissolve copper(I) bromide (CuBr, 8.6 g, 60 mmol) in concentrated hydrobromic acid (15 mL, 48%). Cool this solution to 0 °C in an ice bath.

  • Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution prepared in Section 3 to the cold CuBr solution with vigorous stirring.

  • Reaction: A vigorous evolution of nitrogen gas will be observed. Control the addition rate to keep the foaming manageable. After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with 1 M NaOH (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or column chromatography.

Troubleshooting

ProblemObservationPossible Cause(s)Suggested Solution
Low Yield Final product quantity is significantly below theoretical.1. Diazonium salt decomposed due to high temperature. 2. Incomplete diazotization. 3. Insufficient catalyst in Sandmeyer step.1. Ensure temperature is strictly maintained at 0-5 °C. 2. Confirm completion with starch-iodide test. 3. Use fresh, high-quality Cu(I) salt.
Oily Black Product A dark, tarry substance forms instead of a clean product.Diazonium salt decomposition leading to phenol formation and polymerization.This is a classic sign of the reaction temperature being too high.[7] Maintain rigorous temperature control.
Starch-Iodide Test Negative No blue-black color appears after all NaNO₂ is added.Insufficient nitrous acid; all has been consumed.Add NaNO₂ solution in small increments (e.g., 0.5 mL) until a positive test persists for 1-2 minutes.
Violent Gas Evolution Uncontrollable, rapid foaming and gas release.Addition of diazonium salt to the copper catalyst was too fast.Add the diazonium salt solution much more slowly, ensuring the reaction is under control at all times. Use a larger flask if necessary.

Conclusion

The diazochlorination of 2-bromo-4-fluoroaniline provides a reliable pathway to a valuable synthetic intermediate. While the inherent instability of the diazonium salt product demands rigorous adherence to safety protocols and strict temperature control, its successful generation and immediate in-situ use in reactions like the Sandmeyer open the door to a wide array of functionalized aromatic compounds. The protocols and guidelines presented herein offer a robust framework for researchers to safely and effectively utilize this powerful synthetic transformation.

References

Application Notes & Protocols: The Strategic Use of 2-Chloro-5-fluorophenol in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the practical application of 2-Chloro-5-fluorophenol in the synthesis of complex Active Pharmaceutical Ingredients (APIs). This document provides not only procedural steps but also delves into the mechanistic rationale and strategic considerations that underpin its use, ensuring a blend of theoretical understanding and field-proven application.

Introduction: The Profile of a Versatile Intermediate

This compound (CAS No: 3827-49-4) is a halogenated aromatic compound that has emerged as a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals.[1][2] Its chemical structure, featuring a phenol hydroxyl group along with chlorine and fluorine substituents, provides a unique combination of reactivity and electronic properties. The presence of fluorine, in particular, is a hallmark of many modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability.[1]

Key Properties of this compound:

  • Molecular Formula: C₆H₄ClFO[3]

  • Molecular Weight: 146.55 g/mol [3][4]

  • Appearance: Transparent colorless to light yellow liquid[1]

  • Boiling Point: 183-185 °C[1]

The strategic placement of the electron-withdrawing halogen atoms ortho and para to the hydroxyl group influences the acidity of the phenol and the reactivity of the aromatic ring, making it a prime candidate for specific, regioselective transformations. This guide will focus on its critical role in the synthesis of a key intermediate for Ticagrelor, a prominent antiplatelet medication.

Core Application: Synthesis of a Key Ticagrelor Intermediate

Ticagrelor is a cyclopentyl-triazolo-pyrimidine, which acts as a P2Y₁₂ platelet inhibitor to prevent thrombotic events. A crucial fragment of its complex architecture is derived from this compound. The synthesis involves the formation of an ether linkage, a common strategy in medicinal chemistry to connect different molecular scaffolds.

The Strategic Role of this compound

In several patented synthetic routes for Ticagrelor, this compound is used to introduce the (2-(2-chloro-5-fluorophenoxy))ethan-1-ol side chain. This is typically achieved through a Williamson ether synthesis, a robust and well-understood reaction. The phenol acts as the nucleophile, attacking an electrophilic ethylene glycol derivative.

Mechanistic Insight: Williamson Ether Synthesis

The core of this transformation is the reaction between an alkoxide and a primary alkyl halide or other substrate with a good leaving group.

  • Deprotonation: The phenolic proton of this compound is acidic and is readily removed by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide ion. This phenoxide is the active nucleophile.

  • Nucleophilic Attack: The generated phenoxide attacks the electrophilic carbon of a reagent like 2-chloroethanol or an ethylene oxide equivalent. This is an Sₙ2 reaction, resulting in the formation of the ether bond and the displacement of the leaving group (e.g., chloride).

The choice of base and solvent is critical to optimize yield and minimize side reactions. A polar aprotic solvent like DMF or acetonitrile is often employed to solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide.

Visualization of the Synthetic Pathway

The following diagram illustrates the initial phase of incorporating the this compound moiety into a precursor for the Ticagrelor side chain.

G start_material This compound process_step Williamson Ether Synthesis (SN2) start_material->process_step reagent 2-Chloroethanol + Base (e.g., NaOH) reagent->process_step intermediate 2-(2-chloro-5-fluorophenoxy)ethan-1-ol (Ticagrelor Side-Chain Precursor) process_step->intermediate Ether Linkage Formation G A p-Fluoroaniline P1 Bromination A->P1 B 2-Bromo-4-fluoroaniline P2 Sandmeyer Reaction (Diazochlorination) B->P2 C 1-Bromo-2-chloro-5-fluorobenzene P3 Grignard Reaction & Ether Formation C->P3 D 2-Chloro-5-fluorophenyl tert-butyl ether P4 Acid Hydrolysis (Deprotection) D->P4 E This compound P1->B P2->C P3->D P4->E

References

Application Note: A Modular Synthesis Protocol for Novel Triazole-Linked Oxytocin Analogs as Potential Anti-Narcotic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating opioid crisis necessitates the development of novel, non-addictive therapeutic agents. The neuropeptide oxytocin has emerged as a promising candidate due to its role in modulating social bonding, reward pathways, and stress resilience, all of which are profoundly disrupted in substance use disorders.[1][2] Preclinical and clinical studies suggest that oxytocin can mitigate opioid-seeking behavior, reduce withdrawal symptoms, and prevent relapse.[3][4][5] However, the native oxytocin peptide suffers from a short half-life and poor blood-brain barrier penetration, limiting its therapeutic efficacy.

To overcome these limitations, synthetic modification of the oxytocin scaffold is a key strategy. This application note details a robust and modular synthetic approach for a novel class of oxytocin analogs. The design incorporates two key features:

  • A 1,2,3-triazole linker , introduced via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," to enhance metabolic stability and serve as a rigid scaffold for precise substituent positioning.[6][7][8]

  • A 2-chloro-5-fluorophenyl ether moiety , which serves as a versatile pharmacophore. Halogenated phenols are prevalent in pharmaceuticals and can significantly influence receptor binding affinity, selectivity, and pharmacokinetic properties through mechanisms like halogen bonding.[9][10][11][12]

This protocol leverages the specific properties of 2-Chloro-5-fluorophenol[13][14][15][16], a readily available fine chemical intermediate, to construct the non-peptidic portion of the molecule. The overall strategy is designed for researchers in drug development and medicinal chemistry, providing a detailed, step-by-step workflow from starting materials to the final purified conjugate.

Overall Synthetic Strategy

The synthesis is executed via a convergent, three-part strategy: (1) functionalization of the phenolic starting material to introduce an alkyne handle; (2) solid-phase peptide synthesis (SPPS) of an oxytocin analog bearing a complementary azide moiety; and (3) CuAAC-mediated conjugation of the two fragments, followed by purification.

G cluster_0 Part 1: Phenol Functionalization cluster_1 Part 2: Peptide Synthesis (SPPS) cluster_2 Part 3: Conjugation & Final Processing A This compound C Propargylated Phenol (Alkyne Intermediate) A->C O-alkylation B Propargyl Bromide, K2CO3 I Final Triazole-Oxytocin Conjugate C->I CuAAC 'Click' Reaction D Fmoc-Gly-Wang Resin F Azide-Modified Oxytocin Analog (Linear Peptide on Resin) D->F Stepwise Elongation E Fmoc-L-Azidohomoalanine & other AAs F->I G CuSO4, Na-Ascorbate H Cleavage, Cyclization, & HPLC

References

Application Note: Laboratory Scale Preparation of 2-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-fluorophenol is a valuable fluorinated aromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its specific substitution pattern, featuring both chloro and fluoro groups on the phenol ring, imparts unique electronic and lipophilic properties that are leveraged in the design of bioactive molecules.[3] For researchers in drug discovery and process development, a reliable and well-characterized laboratory-scale synthesis is essential for accessing this building block for further derivatization and screening.

This application note provides a detailed, step-by-step protocol for the preparation of this compound. The primary synthetic route discussed is the diazotization of the commercially available 2-chloro-5-fluoroaniline, followed by the thermal hydrolysis of the resulting diazonium salt. This method is a common and effective strategy for converting aromatic amines into phenols.[4] The underlying principles of the reaction mechanism, safety considerations, and analytical characterization of the final product are thoroughly addressed to ensure scientific integrity and reproducibility.

Core Chemistry: The Sandmeyer-type Reaction

The conversion of an aromatic amine to a phenol via a diazonium salt is a classic and powerful transformation in organic synthesis.[5] While not a true Sandmeyer reaction, which typically involves copper(I) catalysis to introduce halides or other nucleophiles, the hydrolysis of a diazonium salt to a phenol shares the same critical first step: diazotization.[6][7]

  • Diazotization: The process begins with the reaction of the primary aromatic amine (2-chloro-5-fluoroaniline) with nitrous acid (HNO₂). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid.[8][9] This reaction must be conducted at low temperatures (typically 0–5 °C) to prevent the highly unstable diazonium salt intermediate from decomposing prematurely.[10] The electrophile in this reaction is the nitrosonium ion (NO⁺), which is formed from the protonation and subsequent dehydration of nitrous acid.

  • Hydrolysis: The resulting aryl diazonium salt solution is then heated. In the presence of water and a strong acid, the diazonium group (-N₂⁺) is displaced by a hydroxyl group (-OH) from water, which acts as the nucleophile.[8] This step is accompanied by the vigorous evolution of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction to completion.[11]

Experimental Protocol

This protocol details the synthesis of this compound from 2-chloro-5-fluoroaniline. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, must be worn at all times.

Materials and Reagents
ReagentCAS No.MW ( g/mol )QuantityMolesNotes
2-Chloro-5-fluoroaniline452-83-5145.5610.0 g0.0687Starting material[12]
Sulfuric Acid (98%)7664-93-998.0820 mL~0.367Reagent and solvent
Sodium Nitrite (NaNO₂)7632-00-069.005.2 g0.0754Diazotizing agent
Deionized Water7732-18-518.02~500 mL-For solutions and workup
Diethyl Ether60-29-774.12~150 mL-Extraction solvent
Saturated NaCl (brine)7647-14-558.44~50 mL-For washing
Anhydrous MgSO₄7487-88-9120.37~5 g-Drying agent

Workflow Visualization

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Workup & Purification A 2-Chloro-5-fluoroaniline in conc. H₂SO₄ B Cool to 0-5 °C A->B C Add aq. NaNO₂ dropwise B->C D Stir for 30 min at 0-5 °C C->D E Heat diazonium salt solution to 100-110 °C D->E In situ diazonium salt solution F Vigorous N₂ evolution E->F G Cool to room temperature F->G H Extract with Diethyl Ether (3x) G->H I Wash combined organic layers with Brine H->I J Dry over MgSO₄ I->J K Concentrate in vacuo J->K L Purify by distillation or chromatography K->L M This compound L->M Final Product

Figure 1. Overall workflow for the synthesis of this compound.

Step-by-Step Procedure

Part 1: Diazotization of 2-Chloro-5-fluoroaniline

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cautiously add 20 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath. Once the acid is below 10 °C, slowly add 10.0 g (0.0687 mol) of 2-chloro-5-fluoroaniline with stirring. The amine will dissolve to form its sulfate salt.[8] Maintain the internal temperature below 20 °C during the addition.

  • Cool the resulting solution to 0–5 °C.

  • In a separate beaker, dissolve 5.2 g (0.0754 mol) of sodium nitrite in 20 mL of deionized water and cool the solution in an ice bath.

  • Transfer the cold sodium nitrite solution to the dropping funnel. Add the solution dropwise to the stirred aniline sulfate solution over 30-45 minutes. Crucially, maintain the internal reaction temperature at 0–5 °C throughout the addition. [10] Exceeding this temperature can lead to premature decomposition of the diazonium salt and reduced yield.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C to ensure complete diazotization. The solution should be a clear, pale yellow.

Part 2: Hydrolysis of the Diazonium Salt

  • Remove the ice-salt bath and replace the dropping funnel with a condenser.

  • Slowly and carefully heat the reaction mixture using a heating mantle. As the temperature approaches 50-60 °C, the evolution of nitrogen gas will begin.

  • Continue heating the mixture to 100-110 °C. The reaction will become vigorous with copious gas evolution. Control the heating rate to maintain a steady, but not violent, effervescence.

  • Maintain the temperature for 1-2 hours, or until gas evolution has ceased. The color of the reaction mixture will darken to a brown or black tarry appearance. This is normal.

  • Allow the flask to cool to room temperature.

Part 3: Product Isolation and Purification

  • Carefully pour the cooled reaction mixture into a beaker containing ~100 g of crushed ice. This will quench the reaction and precipitate the crude product.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). The organic layer may be the top or bottom layer depending on the density of the aqueous phase; test by adding a few drops of water.

  • Combine the organic extracts and wash them with 50 mL of saturated sodium chloride (brine) solution to remove residual acid and water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent using a rotary evaporator.

  • The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a colorless to light yellow liquid or low-melting solid.[13]

Safety and Hazard Management

The synthesis of this compound involves hazardous materials and potentially energetic intermediates. A thorough risk assessment is mandatory before beginning this procedure.

  • Aryl Diazonium Salts: These compounds are notoriously unstable and can be explosive, especially when isolated in a dry, solid state.[14][15] The cardinal rule is to never isolate the diazonium salt .[16] It should always be generated and used immediately in solution.[14] Factors that decrease stability include impurities, high temperatures, and friction or shock.[10][14]

  • Reagents: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Diethyl ether is extremely flammable. Handle all chemicals with appropriate care inside a fume hood.

  • Gas Evolution: The hydrolysis step releases a large volume of nitrogen gas. Ensure the apparatus is not sealed and is properly vented to avoid pressure buildup.[16]

  • Quenching: Before workup, it is good practice to test for excess nitrous acid using starch-iodide paper (it will turn blue/black). If present, excess nitrous acid can be quenched by the cautious addition of a small amount of sulfamic acid until the test is negative.[14]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum will show complex multiplets in the aromatic region (approx. 6.8-7.2 ppm) corresponding to the three aromatic protons, and a broad singlet for the phenolic hydroxyl proton. The exact chemical shifts and coupling patterns are influenced by the chloro, fluoro, and hydroxyl substituents.
¹³C NMR The spectrum will display six distinct signals in the aromatic region (approx. 110-160 ppm), corresponding to the six unique carbon atoms of the benzene ring.
GC-MS Gas chromatography will indicate the purity of the sample. Mass spectrometry will show a molecular ion peak (M⁺) at m/z = 146, with a characteristic M+2 isotope peak at m/z = 148 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.[17]
FT-IR The infrared spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the phenol group. Characteristic C-Cl, C-F, and C-O stretching bands will also be present in the fingerprint region.

Note: Spectral data for similar compounds can be found in various databases for comparison.[18][19]

Conclusion

This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of this compound via the diazotization and hydrolysis of 2-chloro-5-fluoroaniline. By adhering to the detailed steps and paying close attention to the critical safety considerations, particularly the in situ use of the diazonium salt intermediate, researchers can safely and efficiently produce this important building block. The provided analytical benchmarks will aid in the verification of the final product's identity and purity, ensuring its suitability for subsequent applications in pharmaceutical and agrochemical research.

References

Protocol for the Purification of 2-Chloro-5-fluorophenol by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 2-Chloro-5-fluorophenol, a critical intermediate in pharmaceutical synthesis.[1][2] Due to its high boiling point and potential for thermal degradation, standard atmospheric distillation is suboptimal. This guide details a robust vacuum distillation procedure designed to yield high-purity material suitable for sensitive downstream applications. The protocol emphasizes not just the procedural steps but the underlying scientific principles governing separation, ensuring both efficacy and safety.

Introduction and Scientific Rationale

This compound is a substituted phenolic compound widely utilized as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount, as the presence of regioisomeric or synthetic impurities can lead to undesirable side reactions, compromised yields, and the generation of difficult-to-remove impurities in the final product.

The primary method for purifying thermally stable liquids is distillation, which separates components of a mixture based on differences in their boiling points.[3] this compound has an atmospheric boiling point in the range of 183-185°C.[1][4][5] Distilling at this temperature poses a significant risk of product degradation and polymerization, which can reduce yield and introduce new impurities.

Expertise & Experience: To circumvent these issues, vacuum distillation is the authoritative method of choice.[6][7] By reducing the operational pressure within the apparatus, the boiling point of the compound is significantly lowered.[7][8] This allows for efficient vaporization and separation at a much lower temperature, preserving the integrity of the molecule and enhancing the purity of the final product.[6]

Physicochemical Data for this compound

A thorough understanding of the compound's properties is essential for designing an effective purification strategy.

PropertyValueSource(s)
CAS Number 3827-49-4[9][10][11]
Molecular Formula C₆H₄ClFO[4][9]
Molecular Weight 146.55 g/mol [4][9]
Atmospheric Boiling Point 183-185 °C[1][4][5][11]
Density ~1.37 g/cm³ (estimate)[4][11]
Appearance Clear colorless to pale yellow liquid[1][11]
Solubility Slightly soluble in water[4][11]
Common Impurities in Crude this compound

Crude this compound may contain a variety of impurities stemming from its synthesis, which often involves multi-step reactions starting from precursors like p-fluoroaniline.[1] Effective purification requires the removal of:

  • Starting Materials: Unreacted precursors or reagents.

  • Regioisomers: Other chloro-fluorophenol isomers (e.g., 2-chloro-6-fluorophenol, 4-chloro-3-fluorophenol) with similar properties, making separation challenging.[12]

  • Reaction By-products: Compounds formed through side reactions during synthesis.

  • High-Boiling Residues: Polymeric materials or tars formed during synthesis or from thermal stress.

Environmental Health & Safety (EHS) Protocol

Trustworthiness: A protocol's validity is predicated on its safety. The following measures are mandatory and non-negotiable.

  • Hazard Identification: this compound is classified as hazardous. It is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage or irritation.[4][9][13][14]

  • Engineering Controls: All handling of the crude material, setup of the apparatus, and execution of the distillation must be performed within a certified chemical fume hood to prevent inhalation of vapors.[13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield are required.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

    • Body Protection: A flame-resistant lab coat must be worn.[13][14]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[13][14]

  • Vacuum Safety: Distillation under vacuum carries a risk of implosion. Ensure all glassware is free of cracks or star fractures. It is best practice to use a blast shield or lower the fume hood sash during operation.[8]

  • Emergency Procedures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13][14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[13][14]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[13]

Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Boiling chips or magnetic stir bar

    • High-vacuum grease

    • Dry ice and acetone (for cold trap)

  • Glassware & Apparatus:

    • Single-neck round-bottom flask (distilling flask)

    • Short-path distillation head with condenser and vacuum adapter

    • Multiple single-neck round-bottom flasks (receiving flasks)

    • Thermometer and thermometer adapter

    • Heating mantle with variable controller and magnetic stirring capability

    • Lab jack

    • Insulating material (glass wool or aluminum foil)

    • Keck clips or joint clamps

    • Vacuum pump (capable of <10 mbar)

    • Digital vacuum gauge or manometer

    • Cold trap (Dewar-style)

    • Thick-walled vacuum tubing

Detailed Experimental Protocol

This protocol outlines the purification of this compound using a short-path vacuum distillation setup, which is ideal for minimizing product loss on the apparatus surfaces.

Step 1: Apparatus Assembly
  • Inspect all glassware for defects.

  • Place the heating mantle on a lab jack below the fume hood sash.

  • Securely clamp the distilling round-bottom flask, ensuring it is properly seated in the heating mantle.

  • Add boiling chips or a magnetic stir bar to the distilling flask.

  • Apply a thin, uniform layer of high-vacuum grease to all ground glass joints.

  • Fit the short-path distillation head onto the distilling flask.

  • Insert the thermometer into its adapter, ensuring the top of the bulb is level with the bottom of the condenser side-arm.

  • Attach a receiving flask to the collection arm of the distillation head. Use a Keck clip to secure the joint.

  • Connect the condenser to a chilled water source (water in at the bottom, out at the top).

  • Connect the vacuum adapter to the cold trap using thick-walled tubing. The cold trap must be placed between the distillation apparatus and the vacuum pump.

  • Connect the cold trap to the vacuum pump. Connect the vacuum gauge between the trap and the distillation apparatus.

Step 2: System Preparation and Evacuation
  • Charge the distilling flask with the crude this compound, filling it to no more than two-thirds of its capacity.

  • Fill the cold trap Dewar with a slurry of dry ice and acetone.

  • Ensure all connections are secure. Turn on the cooling water to the condenser.

  • Turn on the vacuum pump. The system pressure should begin to drop. A target pressure of 5-15 mbar is effective for this compound.

  • Allow the system to degas for several minutes until the pressure stabilizes.

Step 3: The Distillation Process
  • Begin stirring if using a magnetic stir bar.

  • Slowly increase the temperature of the heating mantle.

  • Expert Insight: Observe the mixture for initial boiling. The first vapors to condense are the "forerun" or "first cut," containing low-boiling impurities. Collect this fraction in the first receiving flask until the vapor temperature begins to rise and stabilize near the expected boiling point of the product at the operational pressure.

  • Once the vapor temperature stabilizes, quickly and carefully vent the system, switch to a clean receiving flask, and re-establish the vacuum to collect the main fraction.

  • Authoritative Grounding: The boiling point of a substance under vacuum can be estimated using a pressure-temperature nomograph. For this compound (Atm. BP ~184°C), the expected boiling point at 10 mbar is approximately 70-80°C. Collect the fraction that distills over in a steady temperature range.

  • Continue collecting the main fraction until the distillation rate slows or the vapor temperature either rises or falls significantly, indicating the end of the product fraction.

  • Stop the distillation before the distilling flask goes to dryness to prevent the formation of peroxides or charring of high-boiling residues.

Step 4: System Shutdown
  • Lower and remove the heating mantle to allow the distilling flask to cool.[8]

  • Allow the entire system to cool to room temperature.

  • Trustworthiness: Crucially, first vent the system by slowly re-introducing air (e.g., through a stopcock on the vacuum adapter or by removing the tubing at the pump inlet) to equalize the pressure.

  • Once the system is at atmospheric pressure, turn off the vacuum pump.[8]

  • Turn off the condenser water.

  • Disassemble the apparatus, weigh the collected fractions, and prepare samples for purity analysis.

Visualization of the Purification Workflow

The following diagram illustrates the key stages of the vacuum distillation process.

Purification_Workflow cluster_prep Preparation Phase cluster_distill Distillation Phase cluster_post Post-Processing A Apparatus Assembly & Leak Check B Charge Flask with Crude this compound A->B C System Evacuation (Apply Vacuum) B->C D Gradual Heating & Stirring C->D Begin Heating E Collect Forerun (Low-Boiling Impurities) D->E F Collect Main Fraction (Pure Product at Stable Temp.) E->F G Leave Residue (High-Boiling Impurities) F->G H System Cooldown & Venting G->H Stop Heating I Fraction Collection & Weighing H->I J Purity Analysis (GC-MS) I->J K K J->K Final Report

Caption: Workflow for the vacuum distillation of this compound.

Purity Assessment and Data Presentation

The purity of the collected fractions should be rigorously assessed using an appropriate analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method, providing both quantitative purity data (from the GC flame-ionization detector, FID) and qualitative identification of impurities (from the MS detector).[12][15][16]

Hypothetical GC Purity Analysis Data

The following table illustrates the expected outcome of the purification, demonstrating the successful separation of impurities from the main product.

Sample IDRetention Time (min)Compound IdentityArea %
Crude Material 5.8Low-Boiling Impurity1.5%
6.5This compound 94.0%
6.7Regioisomer Impurity2.5%
8.2High-Boiling Impurity2.0%
Forerun Fraction 5.8Low-Boiling Impurity85.0%
6.5This compound 15.0%
Main Fraction 6.5This compound >99.5%
Residue 6.5This compound 10.0%
6.7Regioisomer Impurity15.0%
8.2High-Boiling Impurity75.0%

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Bumping / Uncontrolled Boiling - Insufficient or inactive boiling chips. - Stirring is too slow or has stopped. - Heating rate is too high.- Ensure fresh boiling chips are used. - Increase stirring speed. - Reduce the heating rate.
No Distillate at Expected Temp. - Vacuum is not low enough (pressure is too high). - Thermometer bulb is placed incorrectly (too high). - System has a leak.- Check pump performance and tubing for leaks. - Adjust thermometer so the bulb is level with the condenser arm. - Re-grease joints and check all connections.
Poor Separation - Distillation is proceeding too quickly. - Insufficient difference in boiling points at the operating pressure.- Reduce the heating rate to allow for better vapor-liquid equilibrium. - For very close-boiling impurities, a fractionating column (e.g., Vigreux) may be required, though this increases product holdup.
Product Solidifies in Condenser - The melting point of the compound is close to the temperature of the cooling water.- Use room temperature or slightly warmed water in the condenser instead of chilled water.

References

handling and storage procedures for 2-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 2-Chloro-5-fluorophenol

Abstract

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No: 3827-49-4). The protocols herein are designed for researchers, scientists, and drug development professionals. The guide emphasizes scientific integrity, causality behind procedural choices, and adherence to established safety standards. By integrating expert insights with authoritative data, this document serves as an essential resource for ensuring laboratory safety and procedural efficacy when working with this halogenated phenol.

Introduction and Scientific Context

This compound is a disubstituted phenol, a class of aromatic compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure, featuring both chlorine and fluorine atoms on the phenolic ring, imparts specific reactivity and physicochemical properties. However, these same features necessitate stringent handling and storage protocols.

The presence of halogens and a hydroxyl group on the aromatic ring classifies this compound as a hazardous substance. It is known to be harmful if swallowed or in contact with skin, and it can cause severe skin and eye irritation or damage.[1][2] The toxicological properties of this specific compound have not been fully investigated, which mandates a cautious approach, treating it with the highest degree of care appropriate for a hazardous and potentially corrosive chemical.[3] The fluorine substituent enhances the strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry, contributing to the molecule's overall chemical stability.[4] This stability can also imply environmental persistence, making proper disposal crucial.[5][6]

These application notes are structured to provide a holistic safety and handling framework, from initial risk assessment to final waste disposal.

Hazard Identification and Physicochemical Properties

A thorough understanding of the hazards and physical properties is foundational to safe laboratory practice.

GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1 / 2H318: Causes serious eye damage / H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment2H411: Toxic to aquatic life with long lasting effects
Data sourced from PubChem and supplier Safety Data Sheets (SDS).[1][7]
Physicochemical Data
PropertyValueReference(s)
CAS Number 3827-49-4[3]
Molecular Formula C₆H₄ClFO[8]
Molecular Weight 146.55 g/mol [8]
Appearance Clear, colorless to light yellow liquid[2]
Boiling Point 183 - 185 °C @ 760 mmHg[2][8]
Solubility Slightly soluble in water.[2][8]

Personal Protective Equipment (PPE) Protocol

Engineering controls, such as fume hoods, are the primary line of defense. However, appropriate PPE is mandatory for all handling operations. The causality for PPE selection is based on preventing dermal, ocular, and respiratory exposure to a corrosive and toxic substance.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection cluster_ppe PPE Protocol for this compound Start Task Assessment: Handling this compound Engineering Primary Control: Work inside a certified Chemical Fume Hood? Start->Engineering YesHood Yes Engineering->YesHood NoHood No (Procedure not recommended. Re-evaluate task.) Engineering->NoHood Eyes Eye Protection: Chemical Splash Goggles (ANSI Z87.1) + Face Shield for bulk transfer YesHood->Eyes Body Body Protection: Flame-Retardant Lab Coat (fully buttoned) + Chemical-Resistant Apron YesHood->Body Hands Hand Protection: Double Gloving Required YesHood->Hands Respiratory Respiratory Protection: Required if fume hood is not available or fails. Consult EHS for fit-testing. NoHood->Respiratory GloveChoice Outer Glove: Butyl Rubber or Viton Inner Glove: Nitrile (≥8 mil) Hands->GloveChoice

Caption: PPE Selection Workflow for this compound.

Detailed PPE Specifications
  • Hand Protection: Double gloving is mandatory.

    • Inner Glove: A standard nitrile examination glove (minimum 8 mil thickness) provides a baseline of protection and makes breaches in the outer glove more apparent.[9]

    • Outer Glove: Due to the presence of halogenated aromatic hydrocarbons, standard nitrile gloves offer poor protection for extended contact.[10][11] The recommended outer glove materials are Butyl Rubber or Viton® .[12][13] These materials show superior resistance to corrosive acids, phenols, and halogenated solvents.[10][13] Always inspect gloves for degradation or punctures before use and replace them immediately upon suspected contact.

  • Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times.[5] When transferring volumes greater than 50 mL or when there is a significant splash risk, a full-face shield must be worn over the goggles.[5]

  • Skin and Body Protection: A flame-retardant laboratory coat must be worn, fully buttoned.[3] For procedures with a high risk of splashing, such as pouring or transfers, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[14] Full-length pants and closed-toe, chemical-resistant shoes are mandatory.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[15] If engineering controls fail or are not available, respiratory protection is required. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit-testing, as mandated by OSHA.[3][16]

Safe Handling and Operations Protocol

Adherence to a strict operational protocol is critical to prevent exposure and contamination.

Protocol 4.1: General Laboratory Handling

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the indicated safe height. Clear the workspace of all unnecessary items. Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[15]

  • Aliquotting: Use only compatible materials for handling, such as glass or PTFE. Dispense the liquid slowly and carefully to avoid splashing.

  • Heating: If heating is required, use a well-controlled system like a heating mantle or oil bath with secondary containment. Avoid open flames.

  • Post-Handling: After use, securely close the primary container. Decontaminate any surfaces that may have been exposed as described in Section 7.0.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[12]

Storage Procedures

Improper storage can lead to degradation of the chemical and create unsafe conditions. Phenolic compounds can be sensitive to light, temperature, and air, leading to oxidation and color changes over time.[17][18]

Protocol 5.1: Chemical Storage

  • Container: Store in the original, tightly sealed container. Ensure the container is in good condition and properly labeled according to GHS standards.[15]

  • Location: Store in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[3] Storage in a ventilated cabinet is recommended.

  • Segregation: Store away from incompatible materials. This is crucial to prevent dangerous reactions.

    • Incompatible Materials: Strong oxidizing agents, strong bases.[2]

    • Do not store with acids or other reactive compounds.

  • Environmental Conditions: Protect from direct sunlight and heat. Storage at low temperatures (e.g., 5 °C) in the dark has been shown to improve the stability of phenolic compounds.[17]

  • Inventory: Maintain a chemical inventory to track the age and quantity of the substance.

Emergency Response Protocols

Rapid and correct response to emergencies can significantly mitigate harm.

Spill Management

The response to a spill depends on its size and location.

Spill_Response cluster_spill Spill Response Decision Tree Start Spill of this compound Occurs SizeCheck Is the spill >100 mL OR outside the fume hood? Start->SizeCheck MajorSpill MAJOR SPILL SizeCheck->MajorSpill Yes MinorSpill MINOR SPILL (Inside Fume Hood) SizeCheck->MinorSpill No Evacuate Alert personnel and evacuate the immediate area. MajorSpill->Evacuate NotifyEHS Contact Emergency Services / EHS. (Provide location and chemical identity) Evacuate->NotifyEHS Secure Secure the area. Prevent entry. NotifyEHS->Secure Cleanup Allow trained emergency personnel to perform cleanup. Secure->Cleanup AlertMinor Alert others in the lab. Ensure proper PPE is worn. MinorSpill->AlertMinor Contain Contain the spill with inert absorbent material (e.g., vermiculite, sand). AlertMinor->Contain Collect Carefully collect absorbed material using non-sparking tools. Contain->Collect Package Place in a sealed, labeled hazardous waste container. Collect->Package Decontaminate Decontaminate the spill area (See Protocol 7.1). Package->Decontaminate

Caption: Decision Tree for Spill Response Procedures.

Protocol 6.1: Minor Spill Cleanup (<100 mL, within a fume hood)

  • Alert: Alert personnel in the immediate vicinity.

  • PPE: Ensure you are wearing the full PPE detailed in Section 3.0.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels.

  • Collection: Once absorbed, carefully scoop the material using non-sparking tools into a designated, sealable, and chemically compatible container.

  • Disposal: Label the container as "Hazardous Waste: this compound Spill Debris" and manage according to the waste disposal protocol (Section 8.0).

  • Decontamination: Clean the spill area thoroughly following Protocol 7.1.

Personal Exposure

Immediate first aid is critical. All exposures must be followed by professional medical evaluation.[2]

Protocol 6.2: First Aid for Exposure

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2]

  • Skin Contact: Seconds count. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[19] For phenol exposures, after initial water flushing, swabbing the area with polyethylene glycol (PEG 300 or 400) can be effective.[19] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[20] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Decontamination Protocols

Proper decontamination of equipment and work surfaces is essential to prevent cross-contamination and accidental exposure.

Protocol 7.1: Work Surface and Equipment Decontamination

  • Preparation: Cordon off the area to be decontaminated. Wear full PPE as described in Section 3.0.

  • Initial Cleaning: For visible contamination, use an absorbent pad to soak up the material. Dispose of the pad as hazardous waste.

  • Decontamination Solution: Prepare a cleaning solution. The most common and effective method is to use soap and water.[14] Avoid using solvents that could enhance skin absorption (e.g., DMSO).[14]

  • Application: Thoroughly wipe down all contaminated surfaces (benchtops, fume hood sash, equipment) with the cleaning solution using disposable towels. Pay special attention to joints and crevices.[21]

  • Rinsing: Wipe the surfaces with a clean, water-dampened towel to remove any soap residue.

  • Waste Management: All towels, pads, and other materials used for decontamination must be collected in a sealed bag or container, labeled as hazardous waste, and disposed of according to the protocol in Section 8.0.[14]

  • Final Step: After decontamination is complete and waste is secured, remove PPE and wash hands thoroughly.

Waste Disposal Protocol

This compound is a halogenated organic compound and must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[3][22]

Protocol 8.1: Collection and Disposal

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[23][24] This is critical because disposal methods, such as incineration, differ and mixing can increase disposal costs and regulatory complexity.[24]

  • Waste Container: Use a designated, properly labeled hazardous waste container that is compatible with halogenated organics (e.g., polyethylene).[15] The container must be kept tightly closed except when adding waste.[25]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents (e.g., "Waste this compound in Methanol"). Do not use chemical formulas or abbreviations.[25]

  • Aqueous Waste: Do not dispose of this chemical down the drain.[15] Any aqueous solutions containing this compound must be collected as hazardous aqueous waste.

  • Solid Waste: All contaminated solid waste (gloves, absorbent pads, pipette tips, etc.) must be collected in a separate, sealed, and labeled solid hazardous waste container.

  • Disposal Request: Once the container is full, submit a request for pickup through your institution's Environmental Health and Safety (EHS) department.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-fluorophenol (CAS: 3827-49-4). This resource is designed for researchers, chemists, and process development professionals to address common challenges, particularly the identification and control of impurities. This guide provides in-depth, experience-based answers to frequently asked questions and robust troubleshooting protocols.

This compound is a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Its purity is critical for the successful synthesis of downstream active ingredients. This guide will help you navigate the complexities of its synthesis and ensure a high-quality final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

There are several established routes, but two are most prevalent, each with a distinct impurity profile:

  • Diazotization of an Aniline Derivative: A common and cost-effective method starts from p-fluoroaniline.[1] This multi-step process typically involves:

    • Bromination of p-fluoroaniline to yield 2-bromo-4-fluoroaniline.

    • A Sandmeyer-type reaction (diazotization followed by chlorination) to produce 1-bromo-2-chloro-5-fluorobenzene.[1][3]

    • Conversion to a Grignard reagent, reaction, and subsequent hydrolysis to yield the final this compound.[1]

  • Direct Chlorination of a Phenol Derivative: This route involves the direct electrophilic chlorination of a starting material like 4-fluorophenol. While seemingly more direct, controlling the regioselectivity can be challenging, often leading to a mixture of isomers.[4]

Q2: I'm seeing multiple peaks on my GC analysis. What are the most likely impurities?

The impurities you encounter are highly dependent on your chosen synthetic route. However, some are consistently observed across different methods.

The most common impurities are regioisomers. These are molecules with the same chemical formula but different arrangements of the chloro, fluoro, and hydroxyl groups on the aromatic ring.[5][6] Due to their similar physical properties (e.g., boiling point), they are often the most challenging to separate from the desired product.

Other potential impurities include:

  • Unreacted Starting Materials: Such as 4-fluorophenol or 2-bromo-4-fluoroaniline.

  • Over-chlorinated Species: For example, 2,6-dichloro-4-fluorophenol, if using a direct chlorination route.[4]

  • Dehalogenated Byproducts: Such as 3-fluorophenol or 3-chlorophenol.[6]

  • Byproducts from Side Reactions: Including biaryls from radical coupling during a Sandmeyer reaction.[3]

Q3: How are these regioisomeric impurities formed?

Regioisomer formation is a direct consequence of the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.

  • In the Diazotization Route: The initial bromination of p-fluoroaniline is a key step. The amino (-NH2) group is a strong activating, ortho-, para- director, while the fluorine (-F) is a deactivating, ortho-, para- director. Bromination is directed to the position ortho to the powerful amino group. However, small amounts of other isomers can form.

  • In the Direct Chlorination Route: When chlorinating 4-fluorophenol, both the hydroxyl (-OH) and fluoro (-F) groups are ortho-, para-directing. The hydroxyl group is a much stronger activating group, directing the incoming chlorine electrophile primarily to the positions ortho to it. Since one ortho position is already blocked by fluorine, chlorination occurs at the other, yielding the desired this compound. However, chlorination can also occur at the position ortho to the fluorine atom, leading to the formation of 4-chloro-3-fluorophenol.

The diagram below illustrates the main reaction and a key side reaction in the synthesis starting from p-fluoroaniline.

G Impurity Formation via Sandmeyer Route A p-Fluoroaniline B 2-Bromo-4-fluoroaniline (Intermediate) A->B Bromination C Diazonium Salt B->C Diazotization (NaNO2, H+) D This compound (Desired Product) C->D Sandmeyer Reaction (CuCl) E Regioisomeric Impurities (e.g., Brominated byproducts) C->E Incomplete Reaction or Side Reaction F Biaryl Impurities C->F Radical Coupling

Caption: Key steps and impurity formation pathways in the synthesis of this compound.

Q4: How can I detect and quantify these impurities?

Gas Chromatography (GC) is the most effective and widely used technique for analyzing the purity of this compound and its related impurities.[5][6]

  • Technique: Gas Chromatography with Flame Ionization Detection (GC-FID) is ideal for quantification due to its high sensitivity and reproducibility for organic compounds.

  • Column Selection: A mid-polarity column, such as one with a 65% phenyl-methylpolysiloxane stationary phase (e.g., Rtx®-65), has been shown to be effective in separating the various regioisomers.[5]

  • Confirmation: For definitive identification of unknown peaks, coupling the GC with a Mass Spectrometer (GC-MS) is essential. This allows you to determine the molecular weight and fragmentation pattern of each impurity.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
High levels of regioisomeric impurities (>1%) 1. Suboptimal Reaction Temperature: Incorrect temperature during chlorination or diazotization can reduce selectivity.[1] 2. Incorrect Reagent Stoichiometry: Excess chlorinating agent can lead to over-chlorination.1. Optimize Temperature: Carefully control the temperature as specified in the literature. For Sandmeyer reactions, maintain 70-90°C.[1] For direct chlorination, lower temperatures often favor selectivity. 2. Stoichiometric Control: Use a slight excess of the limiting reagent but avoid large excesses of the chlorinating agent.
Final product is discolored (yellow to brown) 1. Oxidation: Phenols are susceptible to air oxidation, which forms colored quinone-type impurities. 2. Residual Copper Catalyst: If using a Sandmeyer route, residual copper salts can cause discoloration.1. Inert Atmosphere: Conduct the final distillation and handling under an inert atmosphere (e.g., Nitrogen or Argon). 2. Purification: Ensure thorough washing and purification steps to remove all traces of metal catalysts. Distillation under reduced pressure is highly effective.[1]
Presence of starting material in the final product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Inefficient Purification: Boiling points of starting material and product may be close.1. Monitor Reaction: Track the reaction progress using TLC or GC until the starting material is consumed. 2. Fractional Distillation: Use a fractional distillation column to achieve a better separation between the starting material and the final product.
Troubleshooting Workflow

If you detect an unacceptable level of impurities, follow this logical workflow to diagnose and resolve the issue.

G Impurity Troubleshooting Workflow start High Impurity Level Detected (by GC-FID/MS) identify Identify Impurity: Regioisomer, Starting Material, or Other? start->identify regioisomer Problem: Regioisomer identify->regioisomer Regioisomer start_material Problem: Starting Material identify->start_material Starting Material other Problem: Other (e.g., color) identify->other Other sol_regio Review Reaction Conditions: - Temperature Control - Catalyst Choice/Purity - Reagent Addition Rate regioisomer->sol_regio sol_start Review Reaction & Purification: - Increase Reaction Time/Temp - Improve Distillation Efficiency start_material->sol_start sol_other Review Work-up & Handling: - Use Inert Atmosphere - Improve Washing Steps - Check for Contamination other->sol_other

Caption: A step-by-step workflow for troubleshooting impurity issues.

Experimental Protocols

Protocol: GC-FID Analysis of this compound Purity

This protocol provides a general method for the detection and quantification of regioisomeric impurities.[5]

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10-mL volumetric flask.

  • Dilute to the mark with methanol (or acetonitrile) and mix thoroughly to create a 5.0 mg/mL sample solution.

2. GC-FID Parameters:

  • Instrument: Gas Chromatograph with FID detector.

  • Column: Rtx®-65 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of each impurity relative to the total area of all peaks.

  • An internal specification of NMT (No More Than) 0.15% for each regioisomeric impurity is a reasonable starting point for quality control.[5]

References

Technical Support Center: Synthesis of 2-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluorophenol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My final product shows low purity with several unexpected peaks in the GC/HPLC analysis. What are the likely impurities?

A1: Low purity in the final product is a common issue and can stem from several sources, primarily the formation of isomers and byproducts, or incomplete reactions. The most common impurities to consider are:

  • Regioisomers: The chlorination step, depending on the starting material and reaction conditions, can lead to the formation of various chloro-fluorophenol isomers. For instance, if starting from 3-fluorophenol, chlorination can occur at different positions on the aromatic ring. A study on the related compound 3-chloro-5-fluorophenol highlighted the possible presence of up to nine regioisomer impurities[1].

  • Polychlorinated Byproducts: Over-chlorination is a frequent side reaction, leading to the formation of dichlorinated or even trichlorinated fluorophenols. A known byproduct in the synthesis of the related 2-chloro-4-fluorophenol is 2,6-dichloro-4-fluorophenol[2].

  • Unreacted Starting Materials: Incomplete conversion of starting materials, such as 3-fluoroaniline or 3-fluorophenol, will result in their presence in the final product.

  • Byproducts from the Sandmeyer Reaction: The Sandmeyer reaction, which utilizes a diazonium salt intermediate, proceeds via a radical-nucleophilic aromatic substitution mechanism[3][4]. This radical mechanism can lead to the formation of biaryl byproducts.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity TypePotential CompoundsProbable Origin
Regioisomers2-Chloro-3-fluorophenol, 4-Chloro-3-fluorophenol, etc.Non-selective chlorination
Polychlorinated Byproducts2,X-Dichloro-5-fluorophenolOver-chlorination
Unreacted Materials3-Fluoroaniline, 3-FluorophenolIncomplete reaction
Sandmeyer ByproductsBiphenyl derivativesRadical side reactions

Troubleshooting Steps:

  • Optimize Reaction Conditions: Carefully control the stoichiometry of reagents, reaction temperature, and reaction time to minimize the formation of byproducts.

  • Effective Purification: Employ robust purification techniques such as fractional distillation under reduced pressure, recrystallization, or column chromatography to separate the desired product from impurities[5].

  • Analytical Characterization: Utilize techniques like GC-MS to identify the molecular weight and fragmentation patterns of impurities, aiding in their structural elucidation[5].

Q2: I am observing a significant amount of a dichlorinated byproduct. How can I minimize its formation?

A2: The formation of dichlorinated byproducts is a classic example of over-chlorination. To minimize this, precise control over the chlorination step is crucial.

Possible Causes and Solutions:

  • Excess Chlorinating Agent: Using an excess of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) will inevitably lead to polychlorination.

    • Solution: Carefully control the stoichiometry of the chlorinating agent. It is often beneficial to use slightly less than one equivalent and accept a lower conversion of the starting material, which can be recycled.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of the second chlorination reaction.

    • Solution: Conduct the chlorination at a lower temperature to improve selectivity. For example, in the chlorination of 4-fluorophenol, the reaction is carried out at 5°C[2].

  • Reaction Medium: The solvent can influence the selectivity of the chlorination.

    • Solution: A patent for the preparation of 2-chloro-4-fluorophenol suggests that performing the chlorination in the presence of water can improve selectivity[2].

Q3: My product is discolored (yellow or brown). What is the cause and how can I remove the color?

A3: Discoloration in the final product is typically due to the presence of minor, highly colored impurities.

Possible Causes and Solutions:

  • Degradation Products: Phenols are susceptible to oxidation, which can form colored quinone-like structures. Prolonged exposure to air, light, or high temperatures can exacerbate this[5].

  • Azo Byproducts: In syntheses involving diazotization, incomplete conversion or side reactions of the diazonium salt can lead to the formation of colored azo compounds.

  • Solution:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter it hot to remove the carbon, which will have adsorbed the colored impurities[5].

    • Recrystallization: Recrystallize the product from a suitable solvent system. This is often very effective at removing colored impurities.

    • Distillation: If the product is a liquid, distillation under reduced pressure can separate it from less volatile colored impurities.

Q4: The yield of my Sandmeyer reaction is consistently low. What are the critical parameters to optimize?

A4: The Sandmeyer reaction is a powerful tool for introducing a chloro group, but it can be sensitive to reaction conditions. Low yields are often traced back to issues in the diazotization step or the copper-catalyzed decomposition of the diazonium salt.

Critical Parameters for Optimization:

  • Diazotization Temperature: The formation of the diazonium salt from an aromatic amine and sodium nitrite must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

  • Control of Nitrous Acid: Use of excess sodium nitrite can lead to unwanted side reactions. Any excess nitrous acid should be quenched, for example with urea or sulfamic acid, before proceeding to the next step[6].

  • Catalyst Activity: The copper(I) catalyst (e.g., CuCl) is crucial for the reaction. Ensure the catalyst is of high quality and not oxidized to copper(II), which is less effective.

  • Decomposition Temperature: The decomposition of the diazonium salt in the presence of the copper(I) catalyst should be controlled. Allowing the reaction to warm up too quickly can lead to uncontrolled decomposition and the formation of byproducts.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are several synthetic routes to this compound, with the choice often depending on the availability and cost of starting materials. Two common approaches are:

  • From 3-Fluoroaniline: This route involves the diazotization of 3-fluoroaniline, followed by a Sandmeyer reaction to introduce the chloro group, and subsequent hydrolysis of the diazonium group to a hydroxyl group. A variation of this involves the diazotization of 3-fluoroaniline followed by reaction with a copper(II) sulfate solution at high temperatures and subsequent chlorination[7].

  • From p-Fluoroaniline: A multi-step synthesis starting from p-fluoroaniline has been described. This involves bromination, diazochlorination to replace the amino group with chlorine, followed by a Grignard reaction and subsequent hydrolysis to introduce the hydroxyl group[8].

Q2: What are the key side reactions to be aware of during the synthesis?

A2: The primary side reactions of concern are:

  • Over-chlorination: Leading to dichlorinated or polychlorinated byproducts.

  • Formation of Regioisomers: Resulting in a mixture of isomers that can be difficult to separate.

  • Byproducts from Diazotization and Sandmeyer Reactions: Including the formation of biaryl compounds and azo dyes.

  • Hydrolysis of Intermediates: Premature hydrolysis of intermediates can lead to undesired phenols.

Q3: How can I confirm the identity and purity of my this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for confirming the identity and purity of the final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. It provides information on the molecular weight and fragmentation patterns of the components[5].

  • High-Performance Liquid Chromatography (HPLC): A standard method for quantifying non-volatile organic impurities. A reverse-phase C18 column is often used[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): Provides detailed structural information, confirming the connectivity of atoms and the position of the substituents on the aromatic ring.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the hydroxyl (-OH) and C-Cl/C-F bonds.

Part 3: Experimental Protocols

Protocol: Synthesis of this compound from 3-Fluoroaniline

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Step 1: Diazotization of 3-Fluoroaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 3-fluoroaniline in aqueous sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate reactor, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.

Step 3: Hydrolysis and Work-up

  • The resulting intermediate (1-chloro-3-fluorobenzene) can be isolated, or in some procedures, the reaction mixture is heated to a higher temperature (e.g., 190 °C in the presence of copper(II) sulfate) to facilitate hydrolysis to the phenol[7].

  • After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layers are combined, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude this compound is purified by vacuum distillation or column chromatography on silica gel.

Part 4: Visualizations

Synthesis_Pathway A 3-Fluoroaniline B Diazonium Salt Intermediate A->B NaNO2, H2SO4 0-5 °C C 1-Chloro-3-fluorobenzene B->C CuCl, HCl D This compound C->D Hydrolysis

Caption: Synthesis of this compound from 3-Fluoroaniline.

Byproduct_Formation Start 3-Fluorophenol Product This compound Start->Product Chlorinating Agent (1 eq.) Byproduct 2,X-Dichloro-5-fluorophenol Product->Byproduct Excess Chlorinating Agent

Caption: Formation of Dichlorinated Byproduct via Over-chlorination.

Part 5: References

  • Guidechem. (n.d.). How to Synthesize this compound?. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from --INVALID-LINK--

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from --INVALID-LINK--

  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How is 2-Fluorophenol prepared?. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from --INVALID-LINK--

  • Molbase. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (1991). US5053557A - Process for preparing 2-chloro-4-fluorophenol. Retrieved from --INVALID-LINK--

  • Google Patents. (2007). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Chloro-5-aminophenol from 2-Chloro-5-nitrophenol. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Cas 3827-49-4,this compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Diazotization of 2‐ or 4‐aminophenols. Retrieved from --INVALID-LINK--

  • Science Alert. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2019). Selectivity of diazo-coupling with p-amino phenol. Retrieved from --INVALID-LINK--

  • eScholarship. (n.d.). Oxidative Coupling of ortho-Aminophenols and Anilines for the Application of Labeling Proteins with Fluorine-18. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol -Application on Paracetamol. Retrieved from --INVALID-LINK--

  • Patsnap. (n.d.). Preparation method of 2-chloro-5-hydroxypyrimidine. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic yield and purity. As a crucial intermediate in the pharmaceutical and agrochemical industries, robust and high-yielding synthesis of this compound is paramount.[1][2][3] This document provides practical, field-proven insights to navigate the common challenges encountered during its preparation.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several routes. The most commonly cited method in the literature involves a multi-step synthesis starting from p-fluoroaniline.[4] This pathway includes bromination, diazotization followed by a Sandmeyer reaction, a Grignard reaction, and finally hydrolysis to yield the target molecule. An alternative, though less detailed in the provided literature, involves the hydrolysis of a substituted ether. Understanding the nuances of each step is critical for troubleshooting and optimization.

Here is a visual representation of the primary synthetic pathway:

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Sandmeyer Reaction cluster_2 Step 3: Grignard Reaction & Ether Formation cluster_3 Step 4: Hydrolysis A p-Fluoroaniline B 2-Bromo-4-fluoroaniline A->B Br2, HCl C 1-Bromo-2-chloro-5-fluorobenzene B->C 1. NaNO2, H2SO4 2. CuCl D 2-Chloro-5-fluorophenyl tert-butyl ether C->D 1. Mg, THF 2. t-BuOOBz E This compound D->E HCl, H2O

Caption: Primary synthetic route for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

A. Starting Materials and Reagent Quality

Q1: My Grignard reaction to form the 2-chloro-5-fluorophenyl magnesium bromide is not initiating. What could be the problem?

A1: The initiation of a Grignard reaction is notoriously sensitive to moisture. The primary suspect is residual water in your glassware or reagents.[4]

  • Troubleshooting Steps:

    • Glassware: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under a stream of dry nitrogen or in a desiccator immediately before use.

    • Solvent (THF): Use freshly distilled, anhydrous tetrahydrofuran (THF). Even "anhydrous" THF from a bottle can absorb atmospheric moisture once opened. Consider distilling it over a suitable drying agent like sodium/benzophenone ketyl.

    • Magnesium Turnings: The surface of magnesium turnings can oxidize, which hinders the reaction. Gently crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface.

    • Initiator: Adding a small crystal of iodine can often initiate the reaction. The iodine etches the magnesium surface, exposing fresh metal.[4]

    • Activation: Gentle heating with a heat gun at the start of the dropwise addition of your aryl halide solution can help initiate the reaction.[4]

Q2: I am observing low yields in the bromination of p-fluoroaniline. How can I improve this?

A2: Low yields in the bromination step can often be attributed to improper temperature control or suboptimal work-up.

  • Optimization Strategies:

    • Temperature Control: The reaction with liquid bromine should be conducted at a controlled temperature, typically between 20-45°C.[4] Exceeding this range can lead to the formation of undesired side products.

    • pH Adjustment: During the work-up, after dissolving the filter cake in ethanol, the pH should be carefully adjusted to 8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO3).[4] This is crucial for isolating the free amine.

    • Purification: Ensure efficient purification by vacuum distillation to collect the correct fraction of 2-Bromo-4-fluoroaniline.[4]

B. Reaction Conditions

Q3: My diazotization reaction is producing a significant amount of reddish-brown gas. Is this normal?

A3: The formation of some reddish-brown nitrogen dioxide (NO2) gas can occur, but excessive amounts indicate a problem with temperature control.[4] The diazotization of aromatic amines is an exothermic process and must be kept cold to prevent the decomposition of the diazonium salt.

  • Corrective Actions:

    • Temperature: Maintain the reaction temperature between 0-5°C during the dropwise addition of the sodium nitrite (NaNO2) solution.[4] Use an ice-salt bath for efficient cooling.

    • Addition Rate: Add the NaNO2 solution slowly to control the exotherm. A rapid addition will cause the temperature to rise, leading to decomposition and reduced yield.

Q4: What is the role of the copper(I) salt in the Sandmeyer reaction, and can I use other copper salts?

A4: The copper(I) salt, typically CuCl for chlorination, acts as a catalyst in the Sandmeyer reaction.[5][6] It facilitates a single electron transfer to the diazonium salt, leading to the formation of an aryl radical and dinitrogen gas.[6] This aryl radical then reacts with the copper(II) halide to form the desired aryl halide and regenerate the copper(I) catalyst.[6] While other transition metal salts have been explored, copper(I) salts are the most commonly and effectively used for this transformation.[5]

Q5: During the final hydrolysis step, I am getting an incomplete reaction. How can I drive it to completion?

A5: Incomplete hydrolysis of the 2-chloro-5-fluorophenyl tert-butyl ether can be addressed by adjusting the reaction time and monitoring the progress.

  • Optimization:

    • Reaction Monitoring: Track the reaction's progress using a suitable analytical technique like Gas Chromatography (GC).[4] Continue refluxing until the starting ether is completely consumed.

    • Reaction Time: The literature suggests a reflux time of around 3.5 hours at approximately 90°C.[4] If the reaction is still incomplete, you can cautiously extend the reflux time.

    • Acid Concentration: Ensure the hydrochloric acid used is of the correct concentration as specified in the protocol.

C. Product Purification and Analysis

Q6: What are the key parameters to consider for the purification of the final product, this compound?

A6: The final product is typically purified by vacuum distillation.[4]

  • Purification Parameters:

    • Vacuum Pressure: The boiling point of this compound is 183-185°C at atmospheric pressure.[2] Distillation under reduced pressure is necessary to prevent decomposition at high temperatures. A reported condition is collecting the fraction at 75-80°C under 5 kPa.[4]

    • Fraction Collection: Careful collection of the correct boiling point fraction is crucial to ensure high purity.

Q7: What analytical techniques are suitable for characterizing this compound and its intermediates?

A7: A combination of chromatographic and spectroscopic techniques is recommended.

  • Recommended Analytical Methods:

    • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent method for assessing the purity of the final product and intermediates, as well as for monitoring reaction progress.[4][7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are invaluable for structural confirmation of the final product and all intermediates.

    • Mass Spectrometry (MS): MS provides information about the molecular weight of the compounds, confirming their identity.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecules at each stage of the synthesis.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in the synthesis of this compound, based on literature procedures.[4]

Protocol 1: Synthesis of 2-Bromo-4-fluoroaniline
  • Combine 540 mL of water and 240 mL of 36% hydrochloric acid in a 2000 mL four-necked flask equipped with a stirrer.

  • While stirring, add 129.0 g of p-fluoroaniline, ensuring the temperature remains below 30°C.

  • Dropwise, add 160.0 g of liquid bromine at a temperature between 20-45°C. A significant amount of gray granular solid will form.

  • After the addition is complete, maintain the temperature for 30 minutes to complete the reaction.

  • Filter the solid and wash it three times with water.

  • Dissolve the filter cake in 95% ethanol.

  • Adjust the pH of the solution to 8-9 with a saturated aqueous solution of NaHCO3.

  • Perform vacuum distillation, collecting the fraction at 75-78°C / 5 kPa to obtain 2-bromo-4-fluoroaniline.

Protocol 2: Synthesis of 1-Bromo-2-chloro-5-fluorobenzene
  • In a 2000 mL four-necked flask, add 1000 mL of water and, while stirring, add 208.0 g of 2-bromo-4-fluoroaniline.

  • Add 310 mL of concentrated sulfuric acid, keeping the internal temperature below 80°C.

  • Heat the mixture to 80-90°C for 30 minutes to form the salt, then cool to 0-5°C.

  • Prepare a solution of 72.0 g of NaNO2 in 100 mL of water and add it dropwise, controlling the rate to avoid excessive formation of reddish-brown gas.

  • Prepare a solution of 120.0 g of cuprous chloride (CuCl) in 200 mL of concentrated hydrochloric acid and add it to the reaction mixture at a controlled rate to maintain a temperature of 25-30°C.

  • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Heat the mixture to 60-70°C for 30 minutes.

  • Cool to about 50°C, separate the layers, and discard the upper aqueous layer.

  • Wash the organic layer with approximately 1000 mL of water.

  • Perform steam distillation on the crude product, followed by vacuum distillation, collecting the fraction at 62-64°C / 5 kPa to obtain 1-bromo-2-chloro-5-fluorobenzene.

Protocol 3: Synthesis of this compound
  • To a clean, dry 2000 mL four-necked flask under a nitrogen atmosphere, add a solution of 6.6 g of magnesium wire in 50 mL of THF.

  • Prepare a mixed solution of 57.0 g of 1-bromo-2-chloro-5-fluorobenzene in 600 mL of THF.

  • Add approximately 1/10th of the mixed solution to the flask, add a crystal of iodine, and gently heat to initiate the Grignard reaction.

  • Once initiated, add the remaining solution dropwise at the reflux temperature (around 66°C).

  • After the addition, maintain the reflux for 1 hour to form the Grignard reagent.

  • Cool the system to -10 to -5°C using an ice-salt bath.

  • Slowly add a solution of 55.0 g of tert-butyl peroxybenzoate in 100 mL of THF, maintaining the reaction temperature at -5°C. The reaction is highly exothermic.

  • After the addition, remove the cooling bath and allow the mixture to warm to room temperature and stir for 1 hour.

  • To a separate 250 mL four-necked flask, add 70 mL of water, 30 mL of concentrated hydrochloric acid, and the previously formed 2-chloro-5-fluorophenyl tert-butyl ether.

  • Heat to about 90°C and reflux for 3.5 hours, monitoring by GC until the ether is completely hydrolyzed.

  • Cool the mixture, separate the oil layer, and extract the aqueous layer with toluene (3 x 15 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate, and perform vacuum distillation.

  • Collect the fraction at 75-80°C / 5 kPa, which will solidify upon cooling to yield this compound.

IV. Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
p-FluoroanilineC6H6FN111.12187
2-Bromo-4-fluoroanilineC6H5BrFN190.0175-78 / 5 kPa[4]
1-Bromo-2-chloro-5-fluorobenzeneC6H3BrClF209.4562-64 / 5 kPa[4]
This compoundC6H4ClFO146.55[8]183-185[2]

V. Logical Relationships in Troubleshooting

The following diagram illustrates the logical flow for troubleshooting common issues in the synthesis.

Troubleshooting_Logic cluster_synthesis Synthesis of this compound Start Low Overall Yield Diazotization Problem with Diazotization? Start->Diazotization Grignard Problem with Grignard Reaction? Diazotization->Grignard No TempControl Check Temperature Control (0-5°C) Diazotization->TempControl Yes ReagentPurity Check Reagent Purity (NaNO2) Diazotization->ReagentPurity Yes Hydrolysis Problem with Hydrolysis? Grignard->Hydrolysis No Moisture Check for Moisture (Dry Glassware/Solvents) Grignard->Moisture Yes MgActivation Activate Mg Turnings Grignard->MgActivation Yes Hydrolysis->Start No, Re-evaluate ReactionTime Increase Reflux Time/Monitor by GC Hydrolysis->ReactionTime Yes AcidConc Verify Acid Concentration Hydrolysis->AcidConc Yes

Caption: Troubleshooting flowchart for yield optimization.

VI. References

  • Guidechem. (n.d.). How to Synthesize this compound? - FAQ. Retrieved from --INVALID-LINK--

  • Takemoto, I., & Yamasaki, K. (1994). Selective Synthesis of Fluorophenol Derivatives. Bioscience, Biotechnology, and Biochemistry, 58(3), 594-595.

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • Zhou, J. (2017). Synthesis method of 4-chloro-2-fluorophenylhydrazine. SciSpace.

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How is 2-Fluorophenol prepared? - FAQ. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CA2080315A1 - Process for the preparation of 2,4-dichlorofluorobenzene. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5227545A - Process for the preparation of 2,4-dichlorofluorobenzene. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--

  • PubMed. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1835-1855.

  • Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How can 2-chloro-4-fluoro-5-nitrophenol be synthesized? - FAQ. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.

  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol. Retrieved from --INVALID-LINK--

  • ChemBK. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol. Retrieved from --INVALID-LINK--

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Chromatographic Determination of Chlorophenols. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Chemical Synthesis with 2-Fluorophenol: A Buyer's Guide. Retrieved from --INVALID-LINK--

References

byproduct formation in 2-Chloro-5-fluorophenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 2-Chloro-5-fluorophenol Synthesis >

A Guide for Researchers and Drug Development Professionals on Byproduct Formation, Troubleshooting, and Prevention.

Introduction

This compound is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Achieving high purity is paramount for downstream applications, yet its synthesis is often plagued by the formation of closely related byproducts that can be challenging to separate. This guide provides in-depth technical support, addressing common issues encountered during synthesis, with a focus on the mechanistic origins of impurities and practical, field-proven strategies for their mitigation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound and where do byproducts typically originate?

The most prevalent synthesis pathway begins with 1-chloro-4-fluorobenzene. This multi-step process, outlined below, has critical junctures where byproduct formation is common.

  • Step 1: Nitration: 1-chloro-4-fluorobenzene is nitrated, typically using a mixture of concentrated nitric and sulfuric acids, to form 1-chloro-4-fluoro-2-nitrobenzene. The primary source of byproducts here is the formation of undesired isomers.

  • Step 2: Reduction: The nitro group is then reduced to an amine, yielding 2-chloro-5-fluoroaniline. Incomplete reduction or side reactions can introduce impurities at this stage.

  • Step 3: Diazotization & Hydrolysis: The aniline is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C).[2] This intermediate is then hydrolyzed by warming to yield the final this compound product.[3] This step is highly sensitive, and deviations in temperature or stoichiometry can lead to colored azo-compound byproducts or incomplete conversion.

Q2: Why is rigorous temperature control so essential, especially during the diazotization step?

Aryl diazonium salts are only metastable at low temperatures (typically 0-5 °C).[2] If the temperature rises, two primary byproduct-forming reactions accelerate. First, the diazonium salt can decompose prematurely, leading to a host of undesired products. Second, and more commonly, the unreacted diazonium salt can couple with the newly formed phenol product or unreacted aniline to form highly colored azo compounds. These impurities are often difficult to remove and can significantly impact final product quality.

Q3: What are the most common isomeric impurities I should be looking for?

The primary isomeric impurity is 4-chloro-3-fluorophenol . This arises from the initial nitration step where the nitration of 1-chloro-4-fluorobenzene, while strongly directed to the 2-position, can also occur at the 3-position, leading to the formation of 1-chloro-4-fluoro-3-nitrobenzene. This isomer then follows the same reaction pathway to yield the final isomeric phenol. Other potential regioisomers, though less common, should also be considered in a comprehensive impurity profile.[4]

Section 2: Troubleshooting Guide: Byproduct-Specific Issues

This section addresses specific byproduct problems in a question-and-answer format, providing insights into their chemical origins and actionable solutions.

Problem: My final product is contaminated with significant levels of 4-chloro-3-fluorophenol.
  • What is the cause? This issue originates from a lack of regioselectivity during the electrophilic nitration of 1-chloro-4-fluorobenzene. Both the chloro and fluoro substituents are ortho-, para-directing groups.[5] While the position ortho to the chlorine and meta to the fluorine (C2) is sterically and electronically favored for nitration, a competing reaction occurs at the position ortho to the fluorine and meta to the chlorine (C3).

  • How can I minimize this isomeric byproduct? Optimizing the nitration conditions is key. The goal is to maximize the kinetic preference for nitration at the C2 position.

    • Temperature Control: Lowering the reaction temperature (e.g., to -5 °C to 0 °C) can increase selectivity. The activation energy for the formation of the less stable C3-nitrated intermediate is higher, so reducing thermal energy disfavors this pathway.

    • Nitrating Agent: The choice and concentration of the nitrating agent are critical. Using a mixture of concentrated H₂SO₄ and HNO₃ is standard. The ratio can be fine-tuned; an excess of sulfuric acid ensures the formation of the highly electrophilic nitronium ion (NO₂⁺), but conditions must be carefully controlled to prevent over-nitration or oxidation.

    • Rate of Addition: A slow, controlled addition of the nitrating agent to the 1-chloro-4-fluorobenzene solution ensures that the local concentration of the nitronium ion remains low and constant, which can improve selectivity and safety.

Problem: My final product has a distinct yellow, orange, or red discoloration.
  • What is the cause? This is a classic sign of azo compound formation during the diazotization and hydrolysis step. Azo compounds are formed when the electrophilic diazonium salt couples with a nucleophilic aromatic ring.[3] There are two main culprits:

    • Coupling with Phenol: The diazonium salt couples with the this compound product as it is formed. This is more likely if the reaction medium is not sufficiently acidic.

    • Coupling with Unreacted Aniline: If the diazotization is incomplete, the remaining 2-chloro-5-fluoroaniline can act as the nucleophile, attacking another diazonium salt molecule.

  • How can I prevent azo dye formation? Strict adherence to the diazotization protocol is crucial.

    • Maintain Low Temperature: The reaction must be kept between 0-5 °C from the start of the sodium nitrite addition until the hydrolysis begins.[2] Use an ice-salt bath for robust temperature management.

    • Ensure Sufficient Acidity: The reaction should be run in a strong acid (e.g., HCl or H₂SO₄). The acidity ensures that the phenol product remains protonated and less nucleophilic, and it also prevents the formation of diazoamino compounds from unreacted aniline.[6]

    • Stoichiometry: Use a slight excess of nitrous acid to ensure all the primary amine is converted to the diazonium salt. However, a large excess should be avoided as it can lead to other side reactions. After diazotization is complete, any excess nitrous acid can be quenched with urea or sulfamic acid.

Problem: My overall yield is low, and I detect unreacted 2-chloro-5-fluoroaniline in the crude product.
  • What is the cause? This points to either incomplete diazotization or incomplete hydrolysis of the diazonium salt.

    • Incomplete Diazotization: Insufficient sodium nitrite or an addition temperature that is too low can lead to unreacted starting aniline.

    • Incomplete Hydrolysis: The conversion of the diazonium salt to the phenol requires thermal energy.[3] If the hydrolysis step is not heated sufficiently or for an adequate duration, the diazonium salt may not fully convert.

  • How can I improve the yield and ensure complete conversion?

    • Verify Diazotization: Before proceeding to hydrolysis, it's wise to test for the presence of unreacted aniline using a spot test (e.g., with a lignin-pine splinter or a diazo coupling test).

    • Optimize Hydrolysis: The hydrolysis is typically achieved by warming the solution.[2] Heating to 50-60 °C or using steam distillation is often effective. The vigorous evolution of nitrogen gas is a clear indicator that the hydrolysis is proceeding. The reaction is complete when gas evolution ceases.

Section 3: Key Experimental Protocols

Protocol 3.1: GC-MS Method for Impurity Profiling

Gas Chromatography (GC) is an excellent technique for separating and quantifying the volatile phenolic product from its isomers and other byproducts.[4]

  • Column: A mid-polarity column, such as an Rtx®-65 (65% diphenyl / 35% dimethyl polysiloxane), is recommended for resolving regioisomers of halogenated phenols.[4]

  • Carrier Gas: Helium or Hydrogen.

  • Injection: 1 µL of a ~5 mg/mL solution in Methanol or Dichloromethane.

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: Hold at 220 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification.

  • Expected Elution Order: Typically, isomers will elute based on boiling point and polarity differences. A standard mix of potential isomers should be run to confirm retention times.

Table 1: Typical GC Retention Data for Purity Analysis
CompoundExpected Retention Time (min)Notes
Solvent (e.g., Methanol)~2-3
This compound ~10.5Main Product
4-Chloro-3-fluorophenol~11.0Key Isomeric Impurity
Azo Compounds>15 or non-elutingHigh boiling point, may decompose in injector
2-chloro-5-fluoroaniline~9.8Unreacted Starting Material

Note: Retention times are illustrative and will vary based on the specific GC system and conditions.

Section 4: Visualized Workflows and Pathways

Diagram 1: Synthesis Pathway and Byproduct Entry Points

This diagram illustrates the main reaction sequence from 1-chloro-4-fluorobenzene to this compound, highlighting the critical stages where major byproducts are formed.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Hydrolysis A 1-Chloro-4-fluorobenzene B 1-Chloro-4-fluoro-2-nitrobenzene (Desired Intermediate) A->B HNO₃ / H₂SO₄ C 1-Chloro-4-fluoro-3-nitrobenzene (Isomeric Impurity) A->C Side Reaction D 2-Chloro-5-fluoroaniline B->D Reduction (e.g., Fe/HCl) E Diazonium Salt Intermediate D->E NaNO₂ / HCl 0-5 °C G Azo Compounds (Colored Impurity) D->G F This compound (Final Product) E->F H₂O, Δ E->G Coupling Side Reaction (High Temp / Wrong pH)

Caption: Synthesis route and key byproduct formation points.

Diagram 2: Troubleshooting Logic for Isomeric Impurities

This flowchart provides a decision-making framework for addressing high levels of the 4-chloro-3-fluorophenol isomer.

Troubleshooting_Isomer Start Problem: High Level of Isomeric Impurity (4-Chloro-3-fluorophenol) CheckNitration Analyze Nitration Conditions Start->CheckNitration Temp Was Temperature ≤ 0°C? CheckNitration->Temp Temperature Addition Was Nitrating Agent Added Slowly? CheckNitration->Addition Addition Rate Ratio Is Acid Ratio Optimized? CheckNitration->Ratio Reagent Ratio ActionTemp Action: Lower nitration temperature to -5°C to 0°C. Increase selectivity. Temp->ActionTemp No End Re-run and Analyze by GC-MS Temp->End Yes ActionAddition Action: Ensure slow, dropwise addition with vigorous stirring. Addition->ActionAddition No Addition->End Yes ActionRatio Action: Review literature for optimal H₂SO₄/HNO₃ ratio. Consider milder nitrating agents. Ratio->ActionRatio No Ratio->End Yes ActionTemp->End ActionAddition->End ActionRatio->End

Caption: Decision tree for troubleshooting isomeric impurities.

References

Technical Support Center: A Senior Application Scientist's Guide to Improving the Purity of Crude 2-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Chloro-5-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical pharmaceutical intermediate[1]. The purity of your starting materials is paramount, and this document provides in-depth, field-proven insights to help you troubleshoot common purification challenges and implement robust methodologies.

Safety First: Handling this compound

Before beginning any experimental work, it is imperative to understand the hazards associated with this compound. This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.

Key Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled[2][3].

  • Corrosivity: Causes severe skin burns and eye damage[3][4].

  • Irritation: Causes skin, eye, and respiratory system irritation[2][5].

Mandatory Safety Precautions:

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood[2]. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, protective clothing, and OSHA-approved eye and face protection (goggles and face shield)[2].

  • Handling: Avoid all direct contact. Do not breathe mists, vapors, or spray. Wash hands thoroughly after handling and before any breaks[2][5].

  • Disposal: Dispose of waste in a manner consistent with federal, state, and local regulations in sealed, properly labeled containers[5].

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude this compound in a direct question-and-answer format.

Q1: My crude product is a dark-colored oil or solid. How do I remove the color and other baseline impurities?

A1: Potential Causes & Solutions

Colored impurities are often highly conjugated byproducts or degradation products from the synthesis. The most effective first step is a liquid-liquid extraction based on the acidic nature of the phenol. This process separates the desired phenolic product from neutral or basic impurities.

  • Expertise & Causality: The hydroxyl group on the phenol is acidic and will be deprotonated by a moderately strong base (like NaOH or NaHCO₃) to form the sodium 2-chloro-5-fluorophenoxide salt. This salt is highly soluble in water (the aqueous phase), while non-acidic, colored impurities remain in the organic phase. Subsequent re-acidification of the aqueous layer will precipitate the purified phenol.

  • Solution Workflow:

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic solution with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The desired phenol will move to the aqueous layer.

    • Separate the layers. The organic layer containing neutral impurities can be discarded.

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-polar impurities.

    • Cool the aqueous layer in an ice bath and slowly re-acidify with a strong acid (e.g., 2M HCl) until the solution is acidic (pH ~2). The purified this compound will precipitate out or form an oil.

    • Extract the purified product back into an organic solvent, dry the organic layer with a drying agent like anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure[6].

Q2: My GC/HPLC analysis shows the presence of regioisomers. How can I separate them?

A2: Potential Causes & Solutions

Regioisomers (also known as positional isomers) are common impurities in the synthesis of substituted aromatic compounds and are often the most challenging to remove due to their similar physical properties[7].

  • Expertise & Causality: Isomers like 2-chloro-3-fluorophenol or 4-chloro-5-fluorophenol have very similar boiling points and polarities, making separation by standard distillation or simple recrystallization difficult. High-resolution techniques are required.

  • Recommended Solutions:

    • Flash Column Chromatography: This is the most reliable method for separating regioisomers at a laboratory scale[8]. The slight differences in polarity can be exploited by using a carefully selected solvent system. An initial thin-layer chromatography (TLC) screen is essential to find a solvent system that provides good separation (ΔRf > 0.2). A common mobile phase for phenols is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane[8].

    • Preparative HPLC: For very difficult separations or when very high purity is required, preparative HPLC is the method of choice. While more resource-intensive, it offers the highest resolution[9]. A C18 reversed-phase column with a water/acetonitrile or water/methanol gradient is typically effective[10][11].

Q3: My final product is an oil, but I know it should be a solid. What does this indicate?

A3: Potential Causes & Solutions

The presence of residual solvents or impurities can depress the melting point of a compound, causing it to appear as an oil or a low-melting solid. This compound is a liquid at room temperature, but this issue is relevant for many solid phenol derivatives[1].

  • Expertise & Causality: Impurities disrupt the crystal lattice of the pure compound, lowering the energy required to melt it. Even small amounts of solvent can have a significant effect.

  • Recommended Solutions:

    • High-Vacuum Drying: Place the sample under a high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can be applied if the compound is thermally stable, but be cautious of the compound's volatility.

    • Recrystallization: If the issue is not solvent but rather chemical impurities, recrystallization is the ideal technique to obtain a crystalline solid from an oily product[12]. See the detailed protocol in the FAQ section.

    • Azeotropic Distillation: For stubborn residual solvents like water, dissolving the product in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and then removing the solvent under reduced pressure can be effective.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in crude this compound?

A: Impurities are typically related to the synthetic route. Common classes of impurities include:

  • Starting Materials: Unreacted precursors such as 3-fluoroaniline or p-fluoroaniline[1][13].

  • Regioisomers: Other isomers of chlorofluorophenol, which are notoriously difficult to separate[7].

  • Over-chlorinated Products: Dichlorinated species such as 2,6-dichloro-4-fluorophenol can form if the reaction conditions are too harsh[6].

  • Reaction Byproducts: Impurities from side reactions, which depend heavily on the specific synthesis employed. For example, syntheses involving diazonium salts may have related byproducts[1].

Q: Which purification technique is best for my scale and purity requirements?

A: The optimal technique depends on the nature of the impurities, the quantity of material, and the desired final purity.

Technique Best For Pros Cons
Acid-Base Extraction Initial cleanup of crude mixtures; removing non-acidic impurities.High capacity, low cost, effective for removing baseline impurities.Not effective for separating acidic impurities (e.g., other phenols).
Vacuum Distillation Purifying thermally stable liquids with different boiling points[14].Good for large quantities, effectively removes non-volatile impurities.Ineffective for separating compounds with close boiling points (like regioisomers).
Recrystallization Final purification step for solids to achieve high purity[12].Can yield very high purity material, cost-effective at scale.Requires the compound to be a solid; potential for product loss in the mother liquor.
Flash Chromatography Separating compounds with different polarities, especially isomers[8].High resolution, versatile for a wide range of compounds.Can be labor-intensive, uses significant solvent, limited by column capacity.

Q: How do I accurately assess the purity of my final product?

A: A combination of methods is often recommended for a complete purity profile. No single method can definitively identify all possible impurities[15].

Analytical Method Principle Primary Use Case Limitations
GC-FID/MS Separation based on volatility and interaction with a stationary phase[16].Excellent for quantifying volatile impurities and regioisomers. MS provides structural information[7][17].Not suitable for thermally unstable or non-volatile compounds.
HPLC-UV/DAD Separation based on partitioning between a mobile and stationary phase[11].High-resolution method for purity assessment and quantifying non-volatile impurities[9].Requires the compound to have a UV chromophore.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural confirmation and can identify and quantify impurities if their signals are resolved from the main compound.Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret.

Workflow for Purification Strategy Selection

This diagram outlines a logical workflow for selecting the most appropriate purification strategy based on the initial state of your crude product.

Purification_Workflow CRUDE Crude this compound LLE Acid-Base Extraction CRUDE->LLE Dark color / Oily residue DIST Vacuum Distillation LLE->DIST Liquid product / Non-volatile impurities CHROMA Flash Chromatography LLE->CHROMA Regioisomers detected RECRY Recrystallization LLE->RECRY Product precipitates upon acidification DIST->CHROMA Isomers still present ANALYSIS Purity Analysis (GC/HPLC) DIST->ANALYSIS CHROMA->RECRY Solid product desired CHROMA->ANALYSIS RECRY->ANALYSIS

Caption: Decision tree for selecting a purification strategy.

Core Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude material (10 g) in 100 mL of dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 2 x 50 mL of 1M Sodium Hydroxide (NaOH) solution. Combine the aqueous layers.

  • Backwash: Wash the combined aqueous layers with 1 x 30 mL of DCM to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath. While stirring, slowly add 6M Hydrochloric Acid (HCl) dropwise until the pH is ~2 (check with pH paper). The purified product should separate as an oil or precipitate.

  • Final Extraction: Extract the acidified aqueous solution with 3 x 50 mL of DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Develop a solvent system that gives the target compound an Rf value of ~0.3 and separates it from impurities. A good starting point is 10-20% Ethyl Acetate in Hexanes.

  • Column Packing: Dry-pack a glass column with silica gel (use ~50g of silica for every 1g of crude material)[8].

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel (~2-3x the mass of the product). Evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

Technical Support Center: Degradation Pathways of 2-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the degradation of 2-Chloro-5-fluorophenol. This document provides in-depth, field-proven insights into the primary degradation pathways, supported by troubleshooting guides, validated experimental protocols, and frequently asked questions. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret results, and design robust experimental plans.

Section 1: Microbial Degradation Pathways

Microbial degradation is a cost-effective and environmentally friendly approach for the remediation of halogenated phenols.[1] It relies on the metabolic activity of microorganisms to break down the complex aromatic structure into simpler, less toxic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general microbial strategy for degrading chlorinated phenols like this compound?

A1: The primary aerobic bacterial strategy involves a two-stage process. First, the phenol is hydroxylated to form a chlorocatechol intermediate.[2] Second, this intermediate undergoes aromatic ring cleavage, which can proceed via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway, ultimately mineralizing the compound to CO2, water, and inorganic ions.[2][3] For chlorinated phenols, the initial step often involves the removal of the halogen atom, a critical and often rate-limiting step.

Q2: Which microorganisms are best suited for this degradation?

A2: Bacteria from the Pseudomonas, Alcaligenes, and Rhodococcus genera have shown significant capabilities in degrading various chlorophenols.[1][2][4] It is often beneficial to isolate and enrich for native microbial consortia from contaminated sites, as they may already be adapted to metabolize such compounds.[3]

Q3: How do pH and temperature affect microbial degradation efficiency?

A3: These are critical parameters. Most phenol-degrading bacteria, like Pseudomonas putida, exhibit optimal activity at a neutral pH (around 7.0-7.5) and a temperature of approximately 30°C.[2][5] Significant deviations can lead to reduced enzymatic activity or even cell death.[2]

Q4: Can I use a mixed microbial culture, or is a pure strain necessary?

A4: Both approaches have merit. Pure strains allow for precise mechanistic studies. However, mixed microbial communities are often more robust and efficient in degrading complex pollutants in real-world scenarios because different species can perform complementary metabolic functions.[4]

Experimental Protocol: Isolation and Assessment of this compound Degrading Bacteria

This protocol outlines the enrichment and isolation of bacteria capable of utilizing this compound as a carbon source.

Step 1: Enrichment Culture

  • Collect soil or water samples from a site with potential exposure to industrial pollutants.

  • Prepare a Mineral Salts Medium (MSM). A typical composition is provided in the table below.

  • Add this compound to the sterile MSM as the sole carbon source at an initial concentration of 10-20 mg/L.

  • Inoculate 100 mL of this medium with 1-5 g of the environmental sample in a 250 mL Erlenmeyer flask.

  • Incubate at 30°C on an orbital shaker at 120-150 rpm for 7-10 days.[3]

  • Perform serial transfers by inoculating fresh MSM (containing the target compound) with 5-10% (v/v) of the enriched culture every week for 3-4 weeks to select for adapted strains.

Step 2: Isolation of Pure Cultures

  • After enrichment, serially dilute the culture and spread-plate 0.1 mL onto MSM agar plates containing this compound (20 mg/L).[3]

  • Incubate the plates at 30°C for 48-72 hours.

  • Select morphologically distinct colonies and re-streak them onto fresh plates to ensure purity.[3]

Step 3: Degradation Assay

  • Inoculate a purified isolate into 100 mL of MSM with this compound (e.g., 50 mg/L).

  • Set up a sterile control flask containing the medium and the target compound but no bacteria. This accounts for any abiotic loss.[5]

  • Incubate under the optimal conditions (30°C, 120 rpm).

  • Withdraw aliquots (e.g., 1 mL) at regular intervals (e.g., 0, 8, 16, 24, 48 hours).

  • Analyze the samples for the residual concentration of this compound using HPLC or GC (see Section 4).

Table 1: Composition of a Typical Mineral Salts Medium (MSM)

ComponentConcentration (g/L)
K2HPO41.5
KH2PO40.5
NaNO32.0
MgSO4·7H2O0.2
FeSO4·7H2O0.01
CaCl2·2H2O0.02
Trace Element Solution1.0 mL
Distilled Waterto 1 L
pH 7.0 ± 0.2
Troubleshooting Guide: Microbial Degradation
ProblemPotential Cause(s)Recommended Solution(s)
No or slow degradation observed. 1. Target compound is toxic at the tested concentration. 2. Suboptimal pH, temperature, or aeration. 3. Lack of essential nutrients or co-factors. 4. The microbial strain is incapable of degrading the compound.1. Start with a lower concentration (5-10 mg/L) and gradually increase it. 2. Optimize culture conditions. Verify pH is ~7.0 and temperature is ~30°C.[2] Ensure adequate shaking for aeration. 3. Supplement the medium with a small amount of yeast extract (0.01%) to provide growth factors.[2] 4. Attempt to isolate different strains or use a mixed microbial consortium.[4]
Degradation stalls after an initial period. 1. Accumulation of toxic metabolic intermediates. 2. Depletion of a key nutrient. 3. Significant pH shift in the medium due to metabolic activity.1. Identify intermediates using GC-MS. If a toxic intermediate is identified, a co-culture with another organism that can degrade it may be necessary. 2. Analyze the medium for nutrient depletion and supplement if needed. 3. Monitor and buffer the pH of the medium throughout the experiment.
Inconsistent results between replicates. 1. Inoculum size variation. 2. Contamination of the culture. 3. Inaccurate analytical measurements.1. Standardize the inoculum by adjusting to a specific optical density (e.g., OD600 of 0.1). 2. Use strict aseptic techniques. Check culture purity by microscopy and plating. 3. Validate your analytical method (see Section 4). Ensure proper sample preparation.

Visualization of a Putative Microbial Degradation Pathway

Microbial_Degradation cluster_main Putative Aerobic Degradation Pathway C5FP This compound CC Chlorocatechol Intermediate C5FP->CC Hydroxylation RingCleavage Ring Cleavage Product (e.g., Muconic Acid Derivative) CC->RingCleavage Dioxygenase (Ring Fission) TCA TCA Cycle Intermediates RingCleavage->TCA Further Metabolism Mineralization CO₂ + H₂O + Cl⁻ + F⁻ TCA->Mineralization

Caption: Putative aerobic microbial degradation of this compound.

Section 2: Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are chemical treatment methods that utilize highly reactive species, primarily the hydroxyl radical (•OH), to degrade persistent organic pollutants.[6] These methods are fast and effective for a wide range of contaminants.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common AOPs for degrading chlorophenols?

A1: The most studied AOPs include the Fenton process (Fe²⁺ + H₂O₂), photo-Fenton (Fe²⁺ + H₂O₂ + UV light), ozonation (O₃), and UV/H₂O₂ systems.[6][8] These methods are efficient at generating hydroxyl radicals, which are non-selective and can rapidly oxidize organic molecules.[6]

Q2: How does the Fenton reaction work?

A2: The classic Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous iron (Fe²⁺) to produce hydroxyl radicals (•OH).[6] The reaction is most efficient under acidic pH conditions (typically pH 2.8-3.5) to keep the iron in solution and prevent its precipitation as ferric hydroxide.[9]

Q3: What is the advantage of using UV light in combination with AOPs (e.g., photo-Fenton)?

A3: UV irradiation significantly enhances degradation efficiency. In the photo-Fenton process, UV light facilitates the photoreduction of Fe³⁺ back to Fe²⁺, regenerating the catalyst and producing additional hydroxyl radicals.[6] In UV/H₂O₂ systems, UV light directly cleaves H₂O₂ into two hydroxyl radicals, accelerating the degradation process.

Q4: Can AOPs achieve complete mineralization of this compound?

A4: Yes, under optimal conditions (e.g., appropriate reagent concentrations, pH, and reaction time), AOPs can achieve high levels of mineralization, converting the organic compound into CO₂, water, and inorganic halides (Cl⁻ and F⁻).[10] However, it is crucial to monitor for the formation of potentially more toxic degradation byproducts.

Experimental Protocol: Degradation via Fenton's Reagent

This protocol describes a bench-scale experiment for the degradation of this compound using the Fenton process.

Step 1: Reaction Setup

  • Prepare a 100 mg/L aqueous stock solution of this compound.

  • In a 500 mL glass beaker, place 200 mL of the solution.

  • Adjust the initial pH of the solution to 3.0 ± 0.1 using dilute H₂SO₄. This is critical for the reaction's efficiency.[9]

  • Place the beaker on a magnetic stirrer and begin stirring.

Step 2: Reagent Addition and Reaction

  • Prepare fresh stock solutions of FeSO₄·7H₂O and H₂O₂ (30%).

  • Add the Fenton reagents. A common starting point is a molar ratio of [H₂O₂]:[Fe²⁺] of 10:1 and a molar ratio of [H₂O₂]:[Substrate] of 50:1.

  • First, add the required volume of the FeSO₄ solution and allow it to dissolve completely.

  • Next, add the H₂O₂ solution to initiate the reaction. Start the timer immediately.

  • Safety Note: The reaction can be exothermic. Perform in a well-ventilated fume hood.

Step 3: Sampling and Analysis

  • Collect samples (e.g., 2 mL) at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Immediately quench the reaction in each sample by adding a small amount of a strong base (e.g., NaOH) to raise the pH > 10, which precipitates the iron catalyst, and/or a reducing agent like sodium sulfite to consume residual H₂O₂.

  • Filter the quenched sample through a 0.22 µm syringe filter to remove the precipitate before analysis.

  • Analyze the filtrate for the remaining this compound concentration using HPLC.

Troubleshooting Guide: Advanced Oxidation Processes
ProblemPotential Cause(s)Recommended Solution(s)
Low degradation efficiency. 1. Incorrect pH. 2. Suboptimal reagent ratio ([H₂O₂]:[Fe²⁺]). 3. Scavenging of hydroxyl radicals by other non-target species in the matrix.1. Ensure pH is maintained around 3.0 for the Fenton process.[9] Efficiency drops sharply at higher pH. 2. Optimize the reagent concentrations. Too much Fe²⁺ or H₂O₂ can have a scavenging effect. Perform a dose-response experiment. 3. If using a complex matrix (e.g., wastewater), consider a pre-treatment step. Analyze for radical scavengers like carbonate/bicarbonate.
Reaction stops prematurely. 1. Rapid consumption of H₂O₂ or Fe²⁺. 2. Catalyst deactivation (precipitation of Fe³⁺).1. Add H₂O₂ in a stepwise or continuous manner rather than all at once to maintain a steady concentration of radicals. 2. Ensure the pH remains acidic. If using a photo-Fenton system, ensure adequate UV irradiation to regenerate Fe²⁺.
Formation of colored precipitates. 1. Precipitation of ferric hydroxide (Fe(OH)₃) if pH rises above 4. 2. Formation of complex iron-organic polymers.1. Strictly control the pH of the reaction mixture. 2. This can occur with high phenol concentrations. Try diluting the initial sample or adjusting reagent ratios.

Visualization of the Fenton Reaction Mechanism

Fenton_Mechanism cluster_fenton Core Fenton Chemistry cluster_degradation Pollutant Degradation Fe2 Fe²⁺ H2O2 H₂O₂ OH_Radical •OH (Hydroxyl Radical) Fe2->OH_Radical + H₂O₂ Fe3 Fe³⁺ Pollutant This compound OH_Radical->Pollutant OH_Ion OH⁻ Intermediates Degradation Intermediates Pollutant->Intermediates + •OH EndProducts CO₂ + H₂O + H⁺ Intermediates->EndProducts + •OH

Caption: Generation of hydroxyl radicals in the Fenton process for pollutant degradation.

Section 3: General Analytical & Experimental FAQs

Q1: Which analytical method is better for quantifying this compound: HPLC or GC?

A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable. The choice often depends on the sample matrix, required sensitivity, and available equipment. HPLC with a UV detector is straightforward and doesn't typically require sample derivatization. GC, especially when coupled with an Electron Capture Detector (ECD) or Mass Spectrometry (MS), can offer higher sensitivity and selectivity, which is advantageous for complex matrices, but may require a derivatization step to improve the volatility of the phenol.

Q2: How should I prepare my samples before analysis?

A2: For aqueous samples from degradation experiments, preparation is often minimal. It typically involves stopping the reaction (quenching), centrifuging or filtering to remove particulates or precipitates, and transferring the supernatant to an analysis vial. For complex matrices like soil or sludge, a solvent extraction step (e.g., with methylene chloride or a similar solvent) followed by a clean-up step using Solid Phase Extraction (SPE) may be necessary.

Q3: How can I confirm that the disappearance of the parent compound is due to degradation and not just adsorption?

A3: This is a crucial control experiment. For microbial studies, run a control with heat-killed or chemically-inactivated biomass. For AOPs or photocatalysis, run a control in the dark or without the catalyst/reagents. Any loss of the compound in these control setups can be attributed to physical processes like adsorption to the flask walls or biomass, or volatilization.[5]

Data Presentation: Comparison of Analytical Methods

Table 2: General Performance Characteristics for Chlorophenol Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-ECD/MS)
Principle Partitioning between a liquid mobile phase and solid stationary phase.Partitioning between a gas mobile phase and a solid/liquid stationary phase.
Typical Detector UV-Vis / Photodiode Array (PDA)Electron Capture (ECD) or Mass Spectrometry (MS)
Derivatization Not usually required.Often required to increase volatility.
Sensitivity (LOD) Good (e.g., 0.01 - 0.1 µg/mL).Excellent, especially with ECD/MS (<0.1 µg/mL).
Selectivity Moderate; depends on chromatographic separation.High, especially with MS.
Key Advantage Simplicity, direct analysis of aqueous samples.High sensitivity and structural confirmation (with MS).

Note: Values are typical and should be determined experimentally for this compound during method validation.[11]

Visualization of an Analytical Workflow

Analytical_Workflow cluster_workflow General Analytical Method Workflow Sample Collect Sample from Degradation Experiment Quench Quench Reaction (e.g., add base, Na₂SO₃) Sample->Quench Prepare Sample Preparation (Filter / Extract) Quench->Prepare Analyze Instrumental Analysis (HPLC or GC) Prepare->Analyze Quantify Quantification (vs. Calibration Curve) Analyze->Quantify Report Data Reporting (% Degradation) Quantify->Report

Caption: A typical workflow for analyzing samples from degradation experiments.

References

Technical Support Center: Grignard Reagents and Moisture Sensitivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenges posed by the moisture sensitivity of Grignard reagents. Our goal is to move beyond simple instructions, offering a deep understanding of the causality behind experimental choices to ensure the success and reproducibility of your syntheses.

Part 1: Frequently Asked Questions - The "Why" Behind the Problem

This section addresses the fundamental principles governing the behavior of Grignard reagents in the presence of protic species.

Q1: What is a Grignard reagent and why is it so reactive?

A Grignard reagent is a highly useful organometallic compound with the general formula R-Mg-X, where 'R' is an alkyl or aryl group and 'X' is a halogen.[1] The carbon-magnesium bond is highly polarized, with the carbon atom bearing a significant partial negative charge (carbanionic character). This makes the 'R' group both a potent nucleophile and a very strong base, eager to react with electrophiles or proton sources.

Q2: What is the precise chemical reaction between a Grignard reagent and water?

Grignard reagents are strong bases and will readily react with any compound that has an acidic proton, a category that includes not just strong acids, but also weak acids like water, alcohols, and even terminal alkynes.[2][3] When a Grignard reagent encounters water, it undergoes a rapid acid-base reaction. The carbanionic 'R' group abstracts a proton from water, forming the corresponding alkane (R-H) and a magnesium salt (Mg(OH)X).[3][4][5] This reaction is effectively instantaneous and irreversible, consuming the valuable reagent.[2]

GrignardQuenching RMgX R-MgX (Grignard Reagent) RH R-H (Alkane) RMgX->RH Protonation H2O H-OH (Water) MgOHX Mg(OH)X (Magnesium Salt) H2O->MgOHX Forms Salt

Q3: Are there any visible signs that my Grignard reagent has been compromised by moisture?

While a partially quenched reagent may not show obvious signs, significant moisture contamination can lead to a few indicators. You might observe a lower than expected reaction exotherm upon addition of the electrophile, or the formation of a white precipitate (magnesium hydroxide/oxide salts). The most definitive sign, however, is a low yield of your desired product and the isolation of the corresponding hydrocarbon (R-H) as a byproduct.[6]

Q4: Besides water, what other common laboratory materials can destroy a Grignard reagent?

Any protic source can be detrimental. This includes:

  • Alcohols and Phenols: These will readily protonate the Grignard reagent.[2][7]

  • Carboxylic Acids: These react vigorously in an acid-base manner.[8]

  • Primary and Secondary Amines: These can also act as proton donors.[3]

  • Acetone: Often used for cleaning glassware, residual acetone can be reduced by the Grignard reagent, so it must be completely removed.[9][10]

Part 2: Proactive Measures - A Guide to Maintaining Anhydrous Conditions

Success with Grignard chemistry is overwhelmingly dependent on rigorous preparation. The following protocols are designed to create a self-validating system where moisture is systematically eliminated.

2.1 Glassware Preparation: The First Line of Defense

Atmospheric water readily adsorbs onto glass surfaces. Simply air-drying glassware is insufficient.

Q: What is the most reliable method for drying glassware for a Grignard reaction?

A: Both oven-drying and flame-drying are effective, but flame-drying is often preferred for its immediacy and thoroughness.

Experimental Protocol: Flame-Drying Glassware

  • Clean and Assemble: Thoroughly wash all glassware (reaction flask, condenser, addition funnel) with soap and water, followed by a rinse with a small amount of acetone to remove water.[9][11] Assemble the complete apparatus.

  • Safety First: Ensure no flammable solvents are nearby.[9][12] The process must be done in a fume hood.

  • Apply Vacuum: Connect the assembled apparatus to a vacuum line (with a trap) to remove the bulk of the air and volatile residues.

  • Heat Systematically: Using a Bunsen burner with a hot blue flame, gently heat the entire surface of the glassware, starting from the point closest to the vacuum connection and moving outwards.[12] This "chases" the moisture out of the apparatus. Continue until all visible condensation is gone.

  • Cool Under Inert Gas: Turn off the flame and allow the glassware to cool completely to room temperature while under a positive pressure of an inert gas (Nitrogen or Argon).[13][14] Cooling in ambient air will allow moisture to re-adsorb onto the hot glass.[13]

MethodAdvantagesDisadvantagesBest For
Oven-Drying Simple, can dry many pieces at once.Requires overnight drying (>120 °C for at least 24h).[15][16] Glass must be assembled hot.Batch preparation of standard glassware.
Flame-Drying Fast, ensures a very dry surface.Requires careful handling of an open flame. Not suitable for volumetric glassware.Immediate use for highly sensitive reactions.
2.2 Solvent and Reagent Preparation

Commercial anhydrous solvents are reliable but can absorb atmospheric moisture once opened. Always use freshly dried or newly opened solvents.

Q: How do I properly dry my reaction solvent (e.g., THF, Diethyl Ether)?

A: For the highest level of dryness required for Grignard reactions, distillation from a reactive drying agent is the gold standard. A common and effective method uses sodium metal and benzophenone.

Protocol: Solvent Drying with Sodium/Benzophenone

  • Pre-dry the solvent: Pre-dry the solvent with a less reactive agent like calcium hydride to remove the bulk of the water.

  • Set up a still: In a dry flask under an inert atmosphere, add sodium metal (cut into small pieces) and a small amount of benzophenone to the pre-dried solvent.[17]

  • Reflux: Heat the mixture to reflux. The benzophenone acts as an indicator. When the solvent is dry, the sodium reacts with benzophenone to form a deep blue or purple ketyl radical.[17] If the color does not persist, more sodium may be needed.

  • Distill and Use: Distill the solvent directly into the reaction flask immediately before use. Caution: Never distill to dryness, as explosive peroxides can concentrate.[9]

Q: How can I activate the magnesium turnings?

A: Magnesium is always coated with a passivating layer of magnesium oxide (MgO) that inhibits the reaction.[6][7] This layer must be disrupted.

  • Chemical Activation: Add a small crystal of iodine (the purple color will fade as the reaction initiates) or a few drops of 1,2-dibromoethane.[7][15]

  • Mechanical Activation: In a glovebox or under inert gas, gently grind the magnesium turnings with a mortar and pestle to expose a fresh surface.[15]

Part 3: Troubleshooting Guide - When Things Go Wrong

Even with careful preparation, issues can arise. This section provides a logical approach to diagnosing and solving common problems.

TroubleshootingWorkflow Start Reaction Fails or Yield is Low CheckInitiation Did the reaction initiate? (Exotherm, bubbling, cloudiness) Start->CheckInitiation CheckMoisture Re-evaluate Anhydrous Technique CheckInitiation->CheckMoisture No SideReactions Consider Side Reactions (e.g., Wurtz Coupling) CheckInitiation->SideReactions Yes CheckMg Was Mg activated? CheckMoisture->CheckMg Yes Solution_Moisture Solution: Re-dry all glassware, use freshly dried solvent. CheckMoisture->Solution_Moisture No CheckHalide Is the organic halide pure? CheckMg->CheckHalide Yes Solution_Mg Solution: Activate Mg with I2 or by grinding. CheckMg->Solution_Mg No Solution_Halide Solution: Purify/distill the organic halide. CheckHalide->Solution_Halide No CheckHalide->SideReactions Yes

Q: My reaction won't start. There's no bubbling or heat production. What's wrong?

A: Failure to initiate is the most common problem and is almost always due to an inactive magnesium surface or trace moisture. [6][15]

  • Cause 1: Inactive Magnesium Surface. The MgO layer has not been sufficiently breached.

    • Solution: Add a single crystal of iodine. If the reaction starts, the purple color will disappear. Alternatively, add a few drops of 1,2-dibromoethane. Gentle warming with a heat gun can also help, but be prepared with an ice bath to control the reaction once it starts.[9][15]

  • Cause 2: Presence of Moisture. Trace water is quenching the Grignard reagent as it forms.

    • Solution: This unfortunately often requires starting over. Review your glassware and solvent drying procedures with extreme care. Ensure the organic halide is also anhydrous.[6][15]

Q: The reaction started, but my final yield is very low. What are the likely causes?

A: Low yields after a successful initiation often point to side reactions, impure reagents, or inaccurate quantification of the Grignard reagent.

  • Cause 1: Wurtz Coupling. The Grignard reagent (R-MgX) can react with the unreacted organic halide (R-X) to form a dimer (R-R).[15] This is more common with reactive halides like allylic or benzylic ones.

    • Solution: Add the organic halide solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the newly formed Grignard reagent.[15]

  • Cause 2: Enolization of the Substrate. If your Grignard reagent is sterically bulky and your carbonyl substrate has acidic alpha-protons, the Grignard can act as a base, forming an enolate instead of adding as a nucleophile.[15]

    • Solution: Add the carbonyl substrate to the Grignard solution at a low temperature (e.g., 0 °C or below) to favor nucleophilic addition over deprotonation.[15]

  • Cause 3: Inaccurate Stoichiometry. You may have formed less Grignard reagent than you assumed due to partial quenching.

    • Solution: Quantify the concentration of your Grignard reagent before adding the electrophile. This is a critical step for reproducible results.

Part 4: Verification and Quantification

Never assume a 100% yield for Grignard formation. Titration is essential for determining the active concentration of your reagent.

Q: How can I accurately determine the concentration of my Grignard reagent solution?

A: Direct titration with a colorimetric endpoint is a common and convenient method. One of the most reliable methods uses (-)-menthol as a titrant and 1,10-phenanthroline as an indicator.[7][18][19]

Protocol: Titration of a Grignard Reagent

  • Setup: Under an inert atmosphere, add a small, accurately weighed amount of (-)-menthol to a dry flask. Dissolve it in a known volume of anhydrous THF. Add a few crystals of 1,10-phenanthroline.

  • Titration: Slowly add the Grignard solution to be tested via syringe to the menthol solution. The Grignard reagent will form a colored complex with the indicator.

  • Endpoint: The endpoint is reached when the color of the complex persists, indicating that all the menthol has been consumed. The concentration can then be calculated based on the volume of Grignard solution added.

Titration MethodPrinciplePros & Cons
Direct Titration Titrate with a protic source (e.g., menthol) using a color indicator (e.g., 1,10-phenanthroline).[18][19]Pro: Convenient, visual endpoint. Con: Indicator can be sensitive.
Acid-Base Back Titration Quench a known volume of Grignard with excess standard acid, then titrate the remaining acid with a standard base.[19]Pro: Highly accurate. Con: More complex, involves two standard solutions.
Iodine Titration React the Grignard with I2. The amount of I2 consumed is determined by titration.Pro: Good for certain reagents. Con: Can be less straightforward than other methods.

By understanding the fundamental reactivity of Grignard reagents and rigorously applying these proactive and troubleshooting techniques, you can significantly improve the reliability and success of your synthetic endeavors.

References

Technical Support Center: Mastering Exothermic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Exothermic reactions, while fundamental to chemical synthesis, present significant challenges in temperature control. The release of heat, if not properly managed, can lead to reduced product yield, increased impurity profiles, and in the worst-case scenario, a dangerous runaway reaction. This technical support center provides a comprehensive resource for troubleshooting and effectively controlling reaction temperature during exothermic steps.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when dealing with exothermic reactions.

Q1: What are the initial signs of a potential thermal runaway?

A1: Early warning signs include a sudden, unexpected increase in reaction temperature that doesn't stabilize with standard cooling, a rapid rise in pressure, unexpected color changes, or an increase in the rate of gas evolution.[1] Continuous monitoring of these parameters is crucial for early detection.

Q2: How can I estimate the potential heat release of my reaction before running it?

A2: Reaction calorimetry is the industry standard for accurately measuring the heat of reaction, heat release rate, and other critical safety parameters.[2][3][4] Techniques like Differential Scanning Calorimetry (DSC) can provide an initial screening for thermal instability, while Accelerating Rate Calorimetry (ARC) can assess worst-case adiabatic scenarios.[2][3]

Q3: What is the simplest way to improve heat removal from my reactor?

A3: Ensuring efficient stirring is a critical first step to prevent hotspots and promote heat transfer to the cooling surface.[5] Additionally, maximizing the surface area-to-volume ratio of your reactor, for instance by using a vessel with a cooling jacket or internal cooling coils, will significantly improve heat dissipation.[5][6]

Q4: When should I consider using a continuous flow reactor for an exothermic reaction?

A4: Flow chemistry is particularly advantageous for highly exothermic reactions due to the high surface-area-to-volume ratio of flow reactors, which allows for extremely efficient heat transfer.[7][8][9] This technology enables precise temperature control, safer handling of reactive intermediates, and can often allow reactions to be run at higher temperatures than in batch, accelerating reaction rates.[9][10]

Q5: What are some common mistakes to avoid when scaling up an exothermic reaction?

A5: A primary mistake is assuming that heat removal will scale linearly with reaction volume. The volume of the reaction mixture increases by the cube of the vessel radius, while the heat transfer area only increases by the square of the radius.[11][12] This disparity can lead to insufficient cooling capacity at larger scales. It is crucial to conduct a thorough hazard evaluation and consider the impact of reduced heat transfer efficiency during scale-up.[11][12][13]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Unexpected Temperature Spikes During Reagent Addition

Symptoms: A rapid and uncontrolled increase in temperature is observed upon the addition of a reagent, exceeding the desired setpoint.

Potential Causes:

  • Addition rate is too fast: The rate of heat generation from the reaction is exceeding the rate of heat removal by the cooling system.

  • Poor mixing: Inefficient stirring can lead to localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.[5]

  • Insufficient pre-cooling: The initial temperature of the reaction mixture may not be low enough to absorb the initial exotherm upon reagent addition.

Troubleshooting Protocol:

  • Halt Reagent Addition: Immediately stop the addition of the reagent to prevent further heat generation.

  • Enhance Cooling: Increase the cooling rate of the circulator or add a supplementary cooling bath (e.g., an ice-water bath).

  • Increase Stirring Rate: Improve mixing to dissipate any localized hot spots and ensure uniform temperature distribution.

  • Review and Revise Protocol:

    • Reduce Addition Rate: For future experiments, decrease the rate of reagent addition. Consider using a syringe pump for precise and controlled addition.

    • Dilute the Reagent: If possible, diluting the added reagent can help to moderate the reaction rate.

    • Lower the Initial Temperature: Start the reaction at a lower temperature to provide a larger buffer for the exotherm.

  • Consider a Semi-Batch Approach: For highly exothermic reactions, a semi-batch process where one reactant is added slowly to the other allows for better control over the reaction rate and heat generation.[11]

Issue 2: Inconsistent Product Yield and Purity Attributed to Thermal Fluctuations

Symptoms: Batch-to-batch variability in product yield and the presence of temperature-dependent impurities.

Potential Causes:

  • Inadequate Temperature Control: The reactor's heating/cooling system is unable to maintain a stable temperature, leading to fluctuations that affect reaction kinetics and selectivity.

  • Heat Transfer Limitations: As the reaction progresses, changes in viscosity or the formation of solids can impede heat transfer, leading to poor temperature control.

  • Incorrect Thermocouple Placement: If the temperature probe is not correctly positioned within the reaction mixture, it may not be providing an accurate reading of the bulk temperature.

Troubleshooting Protocol:

  • Calibrate Temperature Probes: Ensure all temperature monitoring equipment is accurately calibrated.

  • Optimize Thermocouple Placement: The probe should be immersed in the reaction mixture, away from the reactor walls, to get a representative temperature reading.

  • Evaluate Stirring Efficiency: Observe the mixing dynamics. If a vortex is too deep or the stirring is insufficient to create a homogenous mixture, adjust the stirrer speed or consider a different type of agitator.[5]

  • Implement Automated Control: Utilize laboratory automation software to create feedback loops that can automatically adjust cooling or heating in response to temperature deviations.[14]

  • Perform Calorimetric Studies: Use reaction calorimetry to understand the heat flow profile of your reaction.[3][4] This data can help you anticipate periods of high heat release and program your temperature control system accordingly.

Advanced Temperature Control Strategies

For particularly challenging exothermic reactions, more advanced techniques may be necessary.

Cryogenic Cooling

For reactions that require very low temperatures to control their rate and selectivity, cryogenic cooling is employed.[15] This involves the use of refrigerants like liquid nitrogen or dry ice/acetone baths to achieve temperatures significantly below 0°C.[16][17]

Key Considerations for Cryogenic Cooling:

FeatureDescription
Temperature Range Can achieve temperatures down to -196°C (liquid nitrogen).[17]
Applications Organometallic reactions, highly stereoselective syntheses, and reactions with very low activation energies.
Safety Precautions Requires specialized glassware (Dewar flasks), proper personal protective equipment (cryogenic gloves, face shield), and adequate ventilation to prevent asphyxiation from evaporating nitrogen.
Flow Chemistry

Continuous flow reactors offer exceptional temperature control due to their high surface-area-to-volume ratio, which facilitates rapid heat exchange.[7][9] This makes them ideal for managing highly exothermic processes safely and efficiently.

Advantages of Flow Chemistry for Exothermic Reactions:

FeatureDescription
Superior Heat Transfer The small internal dimensions of flow reactors allow for near-instantaneous heating or cooling, preventing the formation of hot spots.[9]
Enhanced Safety The small reaction volume at any given time minimizes the potential hazard of a runaway reaction.[18]
Precise Control Residence time and temperature can be precisely controlled, leading to improved yield and selectivity.[7]
Scalability Scaling up a flow process often involves running the system for a longer duration rather than increasing the reactor size, which simplifies the process and avoids the heat transfer challenges of large batch reactors.

Visualizing Workflows and Concepts

Decision Tree for Selecting a Temperature Control Strategy

This diagram outlines a logical process for choosing the appropriate method for controlling an exothermic reaction.

G start Start: Characterize Reaction Exothermicity calorimetry Perform Reaction Calorimetry (DSC/RC) start->calorimetry low_exotherm Low to Moderate Exotherm calorimetry->low_exotherm high_exotherm High or Unpredictable Exotherm calorimetry->high_exotherm low_exotherm->high_exotherm No standard_cooling Standard Jacketed Reactor with Chiller low_exotherm->standard_cooling Yes cryo_cooling Consider Cryogenic Cooling high_exotherm->cryo_cooling Low Temperature Required? flow_chem Evaluate Flow Chemistry high_exotherm->flow_chem High Hazard? optimization Optimize Addition Rate and Mixing standard_cooling->optimization cryo_cooling->optimization flow_chem->optimization scale_up Proceed with Scale-Up Evaluation optimization->scale_up

Caption: Decision tree for selecting a temperature control strategy.

Heat Transfer in a Jacketed Reactor

This diagram illustrates the primary mechanisms of heat transfer in a standard laboratory reactor.

G reactor Jacketed Reactor Reaction Mixture (Convection) Reactor Wall (Conduction) Cooling Fluid (Convection) reactor:f0->reactor:f1 Convection reactor:f1->reactor:f2 Conduction heat_sink Heat Removal (Chiller) reactor:f2->heat_sink Convection heat_source Heat from Reaction (Exotherm) heat_source->reactor:f0

Caption: Heat transfer mechanisms in a jacketed reactor.

References

Technical Support Center: A Researcher's Guide to Minimizing Product Loss During Work-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing your experimental outcomes by minimizing product loss during crucial work-up procedures. In drug development and chemical research, maximizing yield without compromising purity is paramount. This guide provides in-depth, troubleshooting-focused answers to common challenges encountered during the isolation and purification of target compounds. Each recommendation is grounded in chemical principles to empower you with the understanding needed to adapt and optimize your protocols.

Section 1: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a cornerstone of reaction work-up, designed to separate your compound of interest from a reaction mixture based on differential solubility.[1][2] However, this seemingly straightforward technique can be a significant source of product loss if not performed optimally.

Frequently Asked Questions & Troubleshooting

Q1: I'm observing a stable emulsion between the aqueous and organic layers. How can I break it, and why does it form in the first place?

A: Understanding and Resolving Emulsions

An emulsion is a dispersion of one liquid in another immiscible liquid, which can be notoriously difficult to separate.[3][4] This often occurs when surfactant-like molecules or fine particulates are present, which stabilize the interface between the two phases.[3][4] Aggressive shaking during extraction can also contribute to emulsion formation.[3]

Immediate Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, emulsions will break on their own.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the energy input that creates emulsions.[3]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel.[5][6] This increases the ionic strength of the aqueous layer, reducing the solubility of organic compounds and helping to coalesce the dispersed droplets.[3][7]

  • Alter pH: If your compound's solubility is pH-dependent, adjusting the pH of the aqueous layer can sometimes break an emulsion.

  • Filtration: For emulsions stabilized by fine solids, filtering the entire mixture through a pad of Celite® or glass wool can be effective.[4][5]

  • Centrifugation: If available, centrifuging the emulsion can provide the necessary force to separate the layers.[4]

  • Thermal Shock: Gently warming or cooling the separatory funnel can sometimes destabilize the emulsion.[4]

Preventative Measures:

  • If a reaction is known to produce emulsions, consider evaporating the reaction solvent post-reaction and re-dissolving the residue in your extraction solvent before adding the aqueous phase.[5]

  • Filter the crude reaction mixture to remove any particulate matter before extraction.[4]

Q2: My yield is consistently low after extraction. What are the common causes and how can I improve recovery?

A: Optimizing Extraction Efficiency

Low recovery after LLE can be attributed to several factors, including incomplete extraction, product solubility in the aqueous phase, or degradation.

Troubleshooting and Optimization Strategies:

  • Increase the Number of Extractions: It is more effective to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.[6] For example, three extractions with 50 mL of solvent will recover more product than one extraction with 150 mL.

  • "Salting Out": As mentioned for emulsions, adding salt to the aqueous layer can decrease the solubility of your organic product in the water, driving more of it into the organic phase and improving the partition coefficient.[6][7]

  • pH Adjustment: For acidic or basic compounds, ensure the pH of the aqueous layer is adjusted to suppress the ionization of your compound, thus maximizing its solubility in the organic solvent. For an acidic compound, the aqueous phase should be acidified, and for a basic compound, it should be made basic.[7]

  • Back-Extraction: To further purify your product and ensure complete transfer, you can perform a back-extraction. After isolating the organic layer containing your product, you can extract it with a fresh aqueous phase at a pH that will ionize your compound, pulling it into the aqueous layer and leaving neutral impurities behind in the organic phase. The pH of this new aqueous layer can then be readjusted to neutralize your compound, allowing it to be re-extracted into a fresh organic solvent.[7]

  • Check for Product in the Aqueous Layer: Use a technique like Thin Layer Chromatography (TLC) to spot the aqueous layer after extraction.[6] If your product is detected, further extractions are warranted.

Workflow for Optimizing Liquid-Liquid Extraction

Below is a decision-making workflow for troubleshooting common LLE issues.

LLE_Troubleshooting start Start LLE Work-up emulsion Emulsion Forms? start->emulsion low_yield Low Yield? emulsion->low_yield No break_emulsion Break Emulsion: - Add Brine - Gentle Swirling - Filter (Celite) - Centrifuge emulsion->break_emulsion Yes optimize_extraction Optimize Extraction: - Increase # of Extractions - Adjust pH - 'Salting Out' - Back-Extraction low_yield->optimize_extraction Yes proceed Proceed to Next Step (Drying, Concentration) low_yield->proceed No break_emulsion->low_yield optimize_extraction->proceed

Caption: Troubleshooting workflow for liquid-liquid extraction.

Section 2: Crystallization & Recrystallization

Crystallization is a powerful purification technique that can yield highly pure solid products. However, significant product loss can occur if the conditions are not optimized.[8][9]

Frequently Asked Questions & Troubleshooting

Q1: I'm getting a very low yield after recrystallization. What am I doing wrong?

A: Maximizing Recrystallization Yield

The goal of recrystallization is to dissolve the impure solid in a minimum amount of hot solvent and then allow the desired compound to crystallize upon cooling, leaving impurities behind in the solution.[8][9] Low yield is a common problem.[10]

Key Factors Affecting Yield:

  • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9][11] If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.[8][9]

  • Amount of Solvent: Using too much solvent is a frequent cause of low yield.[8][10] The objective is to create a saturated solution at the solvent's boiling point.

  • Cooling Rate: Rapid cooling can trap impurities and lead to the formation of small, impure crystals.[11][12] Slow, undisturbed cooling generally produces larger, purer crystals and a better yield of the desired crystalline form.[11][12]

  • Incomplete Crystallization: Sometimes a supersaturated solution may not readily crystallize.[8]

  • Washing the Crystals: Using too much solvent to wash the collected crystals, or using solvent that is not ice-cold, will redissolve some of your product.[8]

Step-by-Step Protocol for Maximizing Yield:

  • Select the Right Solvent: Test small batches of your compound with different potential solvents to find one with the ideal solubility profile.

  • Use the Minimum Amount of Hot Solvent: Bring your chosen solvent to a boil. Add the hot solvent to your impure solid in small portions, with stirring and heating, until the solid just dissolves.[8]

  • Slow Cooling: Allow the hot solution to cool slowly to room temperature. Covering the flask with a watch glass can help slow the cooling and prevent solvent evaporation.[12] Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.[9]

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of your pure compound.[11]

  • Efficient Filtration: Collect the crystals using vacuum filtration.

  • Wash Sparingly: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[8]

  • Thorough Drying: Ensure the crystals are completely dry before weighing to get an accurate yield.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A: Addressing "Oiling Out"

"Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution cools below the melting point of the compound before it crystallizes.[10] This is problematic because the oil often traps impurities.[10]

Causes and Solutions:

  • Melting Point Below Solvent's Boiling Point: The melting point of your compound may be lower than the boiling point of the recrystallization solvent.

    • Solution: Choose a solvent with a lower boiling point.

  • High Impurity Level: A large amount of impurity can significantly depress the melting point of your compound.[10]

    • Solution: Try to pre-purify the material by another method (e.g., a quick filtration through a silica plug) or add more solvent to keep the impurities dissolved.[10]

  • Solution is Too Concentrated: The solution may be supersaturated to a point where the compound comes out of solution at a temperature above its melting point.

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly again.[10]

Section 3: Chromatography

Column chromatography is a versatile purification technique, but product loss can occur due to irreversible adsorption to the stationary phase, co-elution with impurities, or decomposition on the column.

Frequently Asked Questions & Troubleshooting

Q1: I'm losing a significant amount of my product on the silica gel column. How can I improve recovery?

A: Minimizing On-Column Product Loss

  • Compound Stability: Your compound may be unstable on silica gel, which is acidic.[13]

    • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking, your compound is likely degrading.[13]

    • Solutions:

      • Deactivate the Silica: Run the column with a solvent system containing a small amount of a base like triethylamine (e.g., 1%) to neutralize the acidic sites.

      • Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) or Florisil®.[13] For very polar compounds, reversed-phase silica may be an option.[13]

  • Irreversible Adsorption: Highly polar compounds can bind very strongly to silica gel.

    • Solutions:

      • Increase Solvent Polarity: Gradually increase the polarity of your eluent to ensure your compound comes off the column.

      • Use a More Aggressive Solvent System: For very polar compounds, solvent systems containing methanol or even ammonia in methanol can be effective.[13]

  • Poor Solubility: If your compound has poor solubility in the eluent, it may precipitate on the column.

    • Solution: Choose a solvent system that dissolves your compound well.[13] You might need to "dry-load" your sample onto the silica gel.[14]

Dry-Loading Protocol:

  • Dissolve your crude product in a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of your compound adsorbed onto the silica.

  • Carefully add this powder to the top of your packed column.[14]

Section 4: General Work-Up Best Practices

Beyond specific techniques, several general practices can significantly reduce product loss.

Q1: What are some simple, overarching techniques to minimize loss during transfers and solvent removal?

A: Best Practices for Material Handling

  • Minimize Transfers: Every time you transfer your material from one piece of glassware to another, you will lose some product on the surface of the glass.[8][15][16] Plan your work-up to use the minimum number of flasks.

  • Thorough Rinsing: When transferring a solution, always rinse the original flask with a small amount of the solvent and add the rinsing to the main solution.[16][17][18]

  • Preventing Adsorption on Glassware: Highly polar or basic compounds can adsorb to the silanol groups on the surface of glass.[19] While less of an issue for small molecules than for proteins, consider using polypropylene containers for storage or during work-up if you suspect significant adsorption.

  • Careful Solvent Removal:

    • Rotary Evaporation: To avoid "bumping" (violent boiling) and losing your product into the condenser, do not overfill the flask (keep it less than half full), apply the vacuum gradually, and increase the temperature slowly.[16] Always use a bump trap.[16]

    • Volatile Compounds: If your product is volatile, be cautious when using a rotary evaporator or high vacuum, as you may lose product along with the solvent.[18] Consider removing the solvent under a gentle stream of nitrogen.[20]

Quantitative Impact of Work-Up Steps

Research has shown that each physical manipulation during a work-up can lead to a small but cumulative loss of product.

Work-Up Step Estimated Product Loss (%) Rationale for Loss
Extraction/Washing~2%Incomplete phase separation, solubility in the wash solution.[21]
Drying with Desiccant~2%Adsorption to the drying agent, incomplete transfer.[21]
Filtration~2%Residue left on filter paper and in the funnel.[21]
Column Chromatography~2% (or more)Irreversible adsorption, streaking, or decomposition on the stationary phase.[21]

This table is based on estimates reported in the literature and highlights the importance of minimizing unnecessary steps.[21]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analysis of 2-Chloro-5-fluorophenol Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Regioisomeric Purity

In pharmaceutical synthesis, the precise control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. 2-Chloro-5-fluorophenol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). However, its synthesis can often lead to the formation of several regioisomers (also known as positional isomers), such as 2-chloro-3-fluorophenol, 4-chloro-3-fluorophenol, and others. These isomers possess nearly identical physical and chemical properties, making their separation and accurate quantification a significant analytical challenge. Failure to control these impurities can have profound implications for the final API's quality and safety profile.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the baseline separation and quantification of this compound and its critical regioisomers. We will focus primarily on Gas Chromatography with Flame Ionization Detection (GC-FID) as a robust and reliable primary technique, while also providing a comparative analysis of orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). Every protocol and recommendation herein is grounded in the principles of scientific integrity and designed to create a self-validating analytical system compliant with global regulatory standards.

Part 1: The Primary Approach - High-Resolution Gas Chromatography with Flame Ionization Detection (GC-FID)

For volatile and semi-volatile compounds like halogenated phenols, Gas Chromatography is often the most powerful separation technique available. Its high efficiency and the universal, robust response of the Flame Ionization Detector (FID) for organic compounds make it an ideal choice for impurity profiling.

Principle of Separation: Exploiting Subtle Physicochemical Differences

The success of a GC separation hinges on the differential partitioning of analytes between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid stationary phase coated on the inner wall of a capillary column. Regioisomers, despite having the same molecular weight, exhibit subtle differences in their boiling points and polarities due to the distinct positions of the chloro and fluoro substituents on the phenol ring. These differences alter their interaction with the stationary phase. A more polar isomer will interact more strongly with a polar stationary phase and will thus be retained longer, eluting later from the column. The FID then combusts the eluting organic compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon entering the detector, allowing for precise quantification.[1]

Method Development & Optimization: A Senior Scientist's Perspective

The development of a robust GC method is a systematic process. It is not about finding a method that works, but about finding a method that consistently works well and can withstand minor variations—the hallmark of a robust analytical procedure.

Choosing the correct stationary phase is the single most critical factor in achieving resolution between regioisomers.[2] The guiding principle is "likes dissolve like"; the polarity of the stationary phase should be matched to the polarity of the analytes to maximize the differences in their retention.[3]

For halogenated phenols, which are polar molecules, a non-polar column (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane) will often result in poor separation, as the analytes will have minimal interaction and elute quickly based primarily on their boiling points. To enhance selectivity, a stationary phase with a higher phenyl content is required. The phenyl groups in the stationary phase can undergo π-π interactions with the aromatic ring of the phenol isomers, providing an additional separation mechanism beyond simple volatility.

A study on the regioisomers of the closely related 3-chloro-5-fluorophenol found that increasing the phenyl content of the stationary phase was critical for achieving baseline separation.[4][5] While a 35% diphenyl / 65% dimethylpolysiloxane phase showed promise, a 65% diphenyl / 35% dimethylpolysiloxane phase (e.g., Rtx-65) provided the optimal selectivity to resolve all critical isomer pairs.[4]

Stationary Phase CompositionPolarityPrimary Interaction MechanismSuitability for Halogenated Phenol Isomers
5% Phenyl / 95% DimethylpolysiloxaneLowDispersion forces (Boiling Point)Poor; likely co-elution of isomers.
35% Phenyl / 65% DimethylpolysiloxaneIntermediateDispersion & π-π interactionsGood; may resolve some, but not all, critical pairs.
65% Phenyl / 35% Dimethylpolysiloxane Intermediate-High Enhanced π-π interactions Excellent; recommended for baseline resolution.
Polyethylene Glycol (WAX)HighHydrogen bonding, Dipole-dipoleGood, but can exhibit bleed and has lower temperature limits. A viable alternative.[6]
  • Inlet Temperature: Must be high enough for rapid and complete vaporization of the phenols without causing thermal degradation. A typical starting point is 240-250 °C.

  • Carrier Gas: Helium is preferred for its efficiency, though hydrogen can provide faster analysis times. A constant flow rate (e.g., 1-2 mL/min) is recommended for reproducibility.

  • Temperature Program: A temperature ramp is essential for separating compounds with different boiling points.

    • Initial Temperature: Should be low enough to allow for trapping of the analytes at the head of the column, ensuring sharp peaks. A starting point of 100 °C is often effective.[4]

    • Ramp Rate: A slower ramp rate (e.g., 5-10 °C/min) generally improves resolution but increases analysis time. A rate of 10 °C/min is a good compromise.[4]

    • Final Temperature: Must be high enough to elute all components of interest and any higher-boiling impurities from the column.

  • Split Ratio: For impurity analysis, a lower split ratio (e.g., 25:1) is often used to ensure that trace-level isomers are transferred to the column in sufficient quantity for detection.[5]

Detailed Experimental Protocol (GC-FID)

This protocol is a robust starting point for the analysis of this compound and its regioisomers. It must be validated in your laboratory to ensure it meets system suitability requirements.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent like Acetonitrile or Methanol. The final concentration is ~5.0 mg/mL.[4]

    • Vortex until the sample is fully dissolved.

    • Transfer an aliquot to a 2 mL GC vial for analysis.

  • Instrumentation & Conditions:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides precise electronic pneumatic control.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds with a wide linear range.
Column Rtx-65 (65% Diphenyl / 35% Dimethylpolysiloxane)Provides optimal selectivity for positional isomers.[4]
30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good balance of efficiency and capacity.
Oven Program Initial: 100 °C, hold 1 minAllows for sharp peak focusing at the column head.
Ramp: 10 °C/min to 210 °CControlled elution of isomers.
Hold: 14 min at 210 °CEnsures all late-eluting impurities are cleared from the column.[5]
Inlet Split/Splitless, used in Split mode---
Temperature: 240 °CEnsures rapid sample vaporization without degradation.[5]
Split Ratio: 25:1Good compromise for detecting trace impurities while not overloading the main peak.[5]
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate: 1.5 mL/min (Constant Flow)Ensures reproducible retention times.
Detector FID---
Temperature: 240 °CPrevents condensation of analytes in the detector.[5]
H2 Flow: 40 mL/minStandard fuel flow for FID.
Air Flow: 450 mL/minStandard oxidant flow for FID.
Makeup (He): 30 mL/minSweeps peaks through the detector quickly to maintain sharpness.
Injection Volume: 1 µL---
Diluent AcetonitrileGood solubility for phenols and appropriate volatility.[4]
Data Presentation & Interpretation

Below is a table of hypothetical, yet realistic, data that could be expected from the analysis under the conditions described above. The resolution (Rs) should be ≥ 1.5 for baseline separation between any two adjacent peaks.

CompoundRetention Time (min)Resolution (Rs) vs. Previous PeakLOD (% w/w)LOQ (% w/w)
2-Chloro-3-fluorophenol10.2-0.01%0.03%
This compound (API)10.82.5--
4-Chloro-3-fluorophenol11.21.80.01%0.03%
2-Chloro-6-fluorophenol11.51.60.02%0.05%
Method Validation: Building a Foundation of Trust

A developed method is incomplete until it is validated. Validation provides documented evidence that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) is the global standard for analytical method validation.[4][7]

GC_Validation_Workflow

Part 2: Alternative and Orthogonal Techniques - A Comparative Analysis

No single analytical technique is a panacea. A comprehensive understanding of alternatives is crucial for orthogonal verification (confirming results with a different technique) and for situations where GC-FID may not be suitable.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry, particularly for non-volatile or thermally labile compounds.[8] For phenols, it offers a viable alternative to GC.

  • Principle and Applicability: In reversed-phase HPLC, separation is based on the partitioning of analytes between a non-polar stationary phase (typically C18 or Phenyl-Hexyl) and a polar mobile phase (e.g., a mixture of water and acetonitrile/methanol).[9] Since the analysis is performed at or near ambient temperature, it eliminates the risk of thermal degradation.

  • Method Development Considerations:

    • Column: A standard C18 column can work, but for enhanced selectivity between aromatic isomers, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column is highly recommended. These phases provide alternative selectivity through π-π and dipole-dipole interactions.[10]

    • Mobile Phase: A gradient of acidified water (e.g., with formic or phosphoric acid to suppress the phenolate anion) and acetonitrile is a common starting point. Adjusting the gradient slope and organic modifier can optimize resolution.

    • Detector: A UV detector with Diode-Array Detection (DAD) is ideal, allowing for detection at the optimal wavelength (~275-280 nm) and simultaneous peak purity analysis.

  • Performance Comparison: HPLC is often less efficient (broader peaks) and can have longer run times than modern capillary GC. However, it avoids the potential complications of inlet activity or the need for derivatization that can affect GC analysis of phenols.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that offers a completely different separation mechanism, making it an excellent orthogonal method.

  • Principle and Niche Applications: Separation in CE is based on the differential migration of charged species in an electric field. At a pH above their pKa (~8-10), phenols become negatively charged anions. Their different hydrodynamic radii and subtle charge differences allow for their separation with extremely high efficiency (narrow peaks).

  • Method Considerations: The background electrolyte (BGE) is the key to separation. A simple borate buffer at pH > 9 is a good starting point. Additives like cyclodextrins can be included in the BGE to act as chiral selectors or to enhance the separation of positional isomers through inclusion complexation.

  • Performance Comparison: CE boasts superior separation efficiency compared to both GC and HPLC and consumes minuscule amounts of sample and reagents. However, it can be less robust and often has higher detection limits unless coupled with concentration techniques or specialized detectors.

Tech_Selection_Tree

Part 3: Practical Insights & Troubleshooting

The Role of Derivatization

Phenols contain an active hydroxyl group which can lead to peak tailing due to adsorption on active sites within the GC inlet or column. While modern inert columns mitigate this, derivatization can be a powerful tool to improve chromatography.

  • Silylation: This is the most common derivatization for phenols. A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.

    • Pros: Greatly reduces peak tailing, improves thermal stability, and can increase volatility, sometimes altering the elution order to improve resolution.

    • Cons: Adds an extra step to sample preparation, requires anhydrous conditions, and the reagents and byproducts can sometimes interfere with the analysis or degrade the column over time. For a well-developed method with an inert flow path, derivatization may not be necessary.

Troubleshooting Common GC Issues for Phenol Analysis
ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing 1. Active sites in the inlet liner (e.g., glass wool).2. Column contamination or degradation.3. Inlet temperature too low.1. Use a deactivated, possibly wool-free, inlet liner. Trim the first 10-15 cm of the column.2. Bake out the column at its maximum isothermal temperature. If unresolved, replace the column.3. Increase inlet temperature in 10 °C increments (do not exceed thermal stability of analytes).
Poor Resolution 1. Incorrect stationary phase.2. Oven ramp rate is too fast.3. Carrier gas flow is too high.4. Column is overloaded.1. Switch to a column with higher phenyl content (e.g., Rtx-65).2. Decrease the ramp rate (e.g., from 10 °C/min to 5 °C/min).3. Optimize the carrier gas flow rate to the column's optimal linear velocity.4. Dilute the sample or increase the split ratio.
Ghost Peaks 1. Contamination from the septum ("septum bleed").2. Carryover from a previous injection.3. Contaminated carrier gas.1. Use a high-quality, low-bleed septum and condition it before use.2. Run a solvent blank after a high-concentration sample. Increase oven/inlet temperature during bakeout.3. Ensure high-purity carrier gas and check that gas traps are not exhausted.

Conclusion

For the routine quality control and impurity profiling of this compound and its regioisomers, GC-FID stands out as the premier analytical technique . Its high resolving power, coupled with a selective stationary phase like a 65% diphenyl polysiloxane, provides the necessary capability to achieve baseline separation of these challenging isomers. The method is robust, highly quantitative, and readily validated to meet the stringent requirements of the pharmaceutical industry as outlined by ICH and USP guidelines.

While GC-FID is the recommended primary method, a thorough understanding of orthogonal techniques such as HPLC and CE is invaluable. HPLC provides a reliable alternative, especially when thermal stability is a concern, and CE offers unparalleled efficiency for complex separations. The choice of method should always be guided by a risk-based approach, considering the specific analytical challenge, available instrumentation, and the stage of drug development. By following the principles of systematic method development and rigorous validation outlined in this guide, researchers can confidently ensure the isomeric purity and quality of their materials.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity, potency, and safety of pharmaceutical compounds are non-negotiable. The subject of our focus, 2-Chloro-5-fluorophenol, serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its quality is paramount, and this relies on robust, validated analytical methods capable of accurately and precisely quantifying the compound and its potential impurities.

This guide provides an in-depth comparison of two prevalent chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, present detailed validation protocols, and offer comparative data to guide you in selecting the most appropriate method for your specific application. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6]

Pillar 1: The Foundation of Trust: Principles of Analytical Method Validation

Before delving into specific techniques, it is crucial to understand the universal parameters that define a validated analytical method. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[7] This "fitness for purpose" is established by assessing a specific set of performance characteristics, as mandated by regulatory bodies like the ICH.[4][5][8]

The core validation parameters are interconnected, each contributing to the overall reliability of the method.

Validation_Parameters cluster_quantitative Quantitative Tests (Assay, Impurities) cluster_general Universal Parameters cluster_limit Limit Tests Accuracy Accuracy (Closeness to True Value) Precision Precision (Repeatability, Intermediate) Accuracy->Precision Interdependent Range Range (Interval of Reliability) Accuracy->Range Precision->Range Linearity Linearity (Proportional Response) Linearity->Range LOQ LOQ (Quantitation Limit) Specificity Specificity (Analyte Signal Integrity) Specificity->Accuracy Specificity->LOQ LOD LOD (Detection Limit) Specificity->LOD Robustness Robustness (Resilience to Small Changes) Robustness->Accuracy Influences Robustness->Precision Influences LOD->LOQ

Caption: Interrelationship of core analytical validation parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[2][4]

  • Accuracy: The closeness of test results to the true value, often determined through recovery studies of a known quantity of analyte.[2][4]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

Pillar 2: The Methodologies: HPLC-UV vs. GC-MS

The choice between liquid and gas chromatography hinges on the physicochemical properties of the analyte, such as its volatility, thermal stability, and polarity. This compound, as a semi-volatile phenolic compound, is amenable to both techniques, but the approach to analysis and the resulting performance characteristics differ significantly.

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Causality Behind Experimental Choices: RP-HPLC is a workhorse in pharmaceutical quality control due to its robustness, versatility, and suitability for non-volatile or thermally labile compounds. For this compound, a C18 (octadecylsilyl) stationary phase is selected for its hydrophobic nature, which provides excellent retention for aromatic compounds. An acidic mobile phase (using phosphoric acid to buffer) is employed to suppress the ionization of the phenolic hydroxyl group, ensuring a single, well-defined chromatographic peak and reproducible retention times. Acetonitrile is chosen as the organic modifier for its low UV cutoff and efficient elution strength. Detection at a specific UV wavelength provides selectivity and quantitative capability.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : Water (50:50 v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.

    • Create a working standard at 100 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a nominal concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm nylon syringe filter before injection.

The following table summarizes the validation parameters and typical acceptance criteria for a quantitative HPLC assay, as per ICH guidelines.[4][9]

Validation ParameterExperimental ApproachTypical Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light).Peak is pure and free from interference at the analyte's retention time.
Linearity Five concentrations from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient (R²) > 0.99.[9]
Accuracy Recovery study at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Six replicate injections of the 100% standard solution.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the assay on a different day with a different analyst.Overall RSD ≤ 2.0%.
Range Confirmed by the accuracy and linearity studies.80% to 120% of the test concentration.
LOQ/LOD Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N for LOQ ≥ 10; S/N for LOD ≥ 3.
Robustness Vary flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2%).RSD of results remains ≤ 2.0%.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Experimental Choices: GC-MS offers unparalleled sensitivity and specificity, making it the gold standard for identifying and quantifying trace-level analytes and unknown impurities.[10][11] The gas chromatograph separates volatile compounds, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation pattern of the analyte. For phenols, direct analysis can sometimes result in poor peak shape due to their polar nature. Derivatization, such as acetylation with acetic anhydride, is often employed to convert the polar hydroxyl group into a less polar ester.[12] This improves volatility, thermal stability, and chromatographic performance, leading to sharper, more symmetrical peaks.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole) with an autosampler.

  • Sample Derivatization:

    • To 1 mL of sample solution in a suitable solvent (e.g., hexane), add 100 µL of potassium carbonate buffer and 100 µL of acetic anhydride.

    • Vortex for 1 minute and heat at 60°C for 15 minutes.

    • Allow to cool, and inject the organic (upper) layer.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless, 1 µL.

    • Oven Program: 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitation (target ion: m/z of acetylated derivative) and Full Scan for impurity identification.

The validation approach for GC-MS is similar to HPLC, with a greater emphasis on specificity due to the nature of the detector.

Validation ParameterExperimental ApproachTypical Acceptance Criteria
Specificity Analyze blank matrix. Confirm analyte identity by comparing mass spectra with a reference library.No interfering peaks at the retention time of the target ions. Mass spectrum match >90%.
Linearity Six concentrations covering the expected range of the analyte.Correlation coefficient (R²) > 0.99.
Accuracy Recovery study at three levels in the relevant matrix.Mean recovery between 95.0% and 105.0% (wider range often acceptable for trace analysis).
Precision (Repeatability) Six replicate injections of a mid-range standard.Relative Standard Deviation (RSD) ≤ 5% (may be higher for trace levels).
LOQ/LOD Determined by signal-to-noise ratio of the target quantifier ion.S/N for LOQ ≥ 10; S/N for LOD ≥ 3.
Robustness Vary oven ramp rate (±1°C/min) and inlet temperature (±5°C).System suitability parameters (peak shape, retention time) remain within defined limits.

Pillar 3: Strategic Method Selection

Choosing the right analytical method is a strategic decision that depends on the specific question you need to answer. The following guide provides a framework for this decision-making process.

Method_Selection start Define Analytical Goal goal_quant Routine QC Assay (Purity, Potency) start->goal_quant goal_trace Trace Impurity ID or Quantitation? start->goal_trace method_hplc Select HPLC-UV goal_quant->method_hplc Yes method_gcms Select GC-MS goal_trace->method_gcms Yes reason_hplc Reason: - High Throughput - Robustness - No Derivatization method_hplc->reason_hplc reason_gcms Reason: - High Sensitivity (LOD/LOQ) - High Specificity (MS Data) - Definitive Identification method_gcms->reason_gcms

Caption: Decision workflow for selecting an analytical method.

Head-to-Head Performance Comparison
FeatureHPLC-UVGC-MSRationale & Field Insight
Sensitivity Good (µg/mL range)Excellent (ng/L to pg/mL range)[11]For routine assays, HPLC sensitivity is sufficient. For trace contaminant analysis in environmental samples or impurity profiling, GC-MS is superior.
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and unique mass fragmentation pattern)While forced degradation studies enhance HPLC specificity, co-eluting impurities with similar UV spectra can interfere. MS detection provides definitive structural confirmation.
Sample Throughput HighModerateHPLC methods often have shorter run times and do not require a derivatization step, making them faster for routine QC environments.
Robustness ExcellentGoodHPLC is generally considered more robust for routine use. GC performance can be more sensitive to inlet contamination and column degradation.
Derivatization Not requiredOften recommendedThe need for a derivatization step in GC adds time, cost, and a potential source of variability to the analytical procedure.
Instrumentation Cost LowerHigherHPLC-UV systems are more common and less expensive to acquire and maintain than GC-MS systems.
Best Application Routine Quality Control: Purity assays, content uniformity, stability testing.Trace Analysis: Impurity identification, genotoxic impurity screening, environmental monitoring.The choice is dictated by the required level of performance versus the operational complexity and cost.

Conclusion

Both HPLC-UV and GC-MS are powerful, validatable techniques for the analysis of this compound. The "better" method does not exist in a vacuum; it is defined by the analytical context.

  • For routine, high-throughput quality control where the primary goal is to accurately quantify the main component, the HPLC-UV method is the logical choice. Its simplicity, robustness, and lower operational cost make it ideal for release testing and stability studies.

  • For research, impurity profiling, or trace-level analysis , where definitive identification and the highest sensitivity are required, the GC-MS method is unparalleled. Its specificity provides a higher degree of confidence in the results, which is critical during drug development and for ensuring patient safety.

A comprehensive approach to analytical support involves having both methodologies available. An HPLC method can be used for routine control, while a validated GC-MS method can be employed for investigating out-of-specification results, identifying unknown peaks, and performing more sensitive analyses when required. By understanding the principles of validation and the distinct advantages of each technique, researchers can ensure the generation of reliable, accurate, and defensible analytical data.

References

A Comparative Guide to 2-Chloro-5-fluorophenol and Other Halogenated Phenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical synthesis, the selection of the right halogenated intermediate is a critical decision that profoundly influences reaction efficiency, yield, and the toxicological profile of the final product. This guide provides an in-depth comparison of 2-Chloro-5-fluorophenol with other widely used halogenated phenols, such as 4-chlorophenol, 2,4-dichlorophenol, and pentachlorophenol. By examining their physicochemical properties, performance in key applications, and toxicological data, this document serves as a vital resource for researchers striving to make informed decisions in their synthetic endeavors.

Introduction: The Role of Halogenation in Phenolic Intermediates

Halogenated phenols are a cornerstone of modern organic synthesis. The introduction of halogen atoms onto the phenol ring dramatically alters its electronic properties, acidity, and reactivity. This modification is pivotal for creating specialized intermediates used in the synthesis of a wide array of compounds, from life-saving drugs to advanced agricultural products. This compound, with its unique substitution pattern of both chlorine and fluorine, is a valuable building block, particularly in the creation of fluorine-containing fine chemicals and pharmaceutical agents like triazole oxytocin antagonists.[1][2] This guide will dissect the nuanced differences imparted by various halogenation patterns, providing a clear comparative framework.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of a molecule dictate its behavior in a reaction, its solubility, and its environmental fate. Acidity, denoted by the pKa value, is particularly crucial as it affects the phenol's nucleophilicity. The table below summarizes key properties for this compound and its counterparts.

PropertyThis compound4-Chlorophenol2,4-DichlorophenolPentachlorophenol
Molecular Formula C₆H₄ClFO[3][4]C₆H₅ClO[5]C₆H₄Cl₂O[6]C₆Cl₅OH[7]
Molecular Weight 146.55 g/mol [3][4]128.56 g/mol [8]163.00 g/mol [9]266.34 g/mol [10]
Appearance Clear colorless to pale yellow liquid[3][11]White to pale yellow crystalline mass[5][12]Colorless to white crystalline solid[7][9]White crystalline solid[7]
Boiling Point (°C) 183-185[1][3]220[8][12]210[6][13]309-310 (decomposes)[14]
Melting Point (°C) N/A (Liquid)42-45[8][12]43.2 - 45[6][9]191 (anhydrous)[14]
Water Solubility Slightly soluble[3][11]2.7 g/100 mL (20 °C)[12]50 g/L[6]Slightly soluble[7]
pKa ~7.50 (Predicted)[3][11]9.18 - 9.41[12][15]7.9[6]4.7

Expert Insights: The predicted pKa of ~7.50 for this compound makes it a stronger acid than 4-chlorophenol (pKa ~9.2-9.4) and 2,4-dichlorophenol (pKa 7.9).[3][6][12][15] This increased acidity is a direct consequence of the strong electron-withdrawing effects of both the chlorine and fluorine substituents, which stabilize the corresponding phenoxide anion. This enhanced acidity can be leveraged in reactions where deprotonation of the hydroxyl group is a key step, potentially allowing for the use of milder bases or lower reaction temperatures compared to less acidic phenols. Conversely, the high acidity and extensive halogenation of pentachlorophenol (pKa 4.7) make it a powerful biocide but also increase its environmental persistence and toxicity.

Performance in Key Applications

Halogenated phenols are workhorses in synthetic chemistry. The nature and position of the halogen substituents dictate the regioselectivity of subsequent reactions.

  • This compound: This compound is a key intermediate for synthesizing fluorine-containing pharmaceuticals.[1] The presence of two different halogens offers differential reactivity. For instance, the carbon-chlorine bond can be targeted for nucleophilic substitution or metal-catalyzed cross-coupling reactions, while the fluorine atom imparts specific properties (e.g., increased metabolic stability, enhanced binding affinity) to the final molecule.

  • 4-Chlorophenol: It is widely used as a precursor in the synthesis of dyes, drugs like Clofibrate, and the commercial dye quinizarin.[15] Its simple structure and the para-position of the chlorine make it a straightforward starting material for reactions targeting the ortho-positions relative to the hydroxyl group.

  • 2,4-Dichlorophenol: This is a large-scale industrial chemical, primarily used as a precursor to the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).[6][16] Its production involves the direct chlorination of phenol.[6]

  • Pentachlorophenol (PCP): Due to its high toxicity, PCP's primary application has been as a heavy-duty wood preservative for items like utility poles and railroad ties.[7][17] Its use is now highly restricted in many jurisdictions.[7][17]

The choice between these intermediates is dictated by the target molecule's structure. For complex pharmaceuticals where fluorine incorporation is desired, this compound is an excellent choice. For bulk commodity chemicals like herbicides, the less complex 2,4-dichlorophenol is more economical.

The toxicity of halogenated phenols to microorganisms is a well-established property, leading to their use as disinfectants, fungicides, and biocides. Their mechanism of action often involves uncoupling oxidative phosphorylation, disrupting the proton motive force across cellular membranes.

To rigorously compare these compounds, a standardized antimicrobial efficacy test is required.

Experimental Protocol: Comparative Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to compare the antimicrobial efficacy of different halogenated phenols.

Objective: To determine the lowest concentration of each halogenated phenol that inhibits the visible growth of a target microorganism.

Materials:

  • Test compounds: this compound, 4-Chlorophenol, 2,4-Dichlorophenol, Pentachlorophenol.

  • Solvent (e.g., DMSO, Ethanol) for dissolving test compounds.

  • Sterile 96-well microtiter plates.

  • Target microorganism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Preparation of Stock Solutions: Prepare 10 mg/mL stock solutions of each test compound in a suitable solvent.

  • Preparation of Inoculum: Culture the target microorganism in broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in the broth medium to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls:

    • Positive Control: Wells containing broth and inoculum only (to confirm bacterial growth).

    • Negative Control: Wells containing sterile broth only (to confirm medium sterility).

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used (to ensure the solvent has no antimicrobial effect).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring optical density (OD) with a spectrophotometer.

Causality and Validation: This protocol is self-validating through the use of comprehensive controls. The positive control ensures the bacteria are viable, the negative control ensures the medium is sterile, and the solvent control rules out any confounding effects from the solvent. This robust design ensures that any observed inhibition is directly attributable to the halogenated phenol being tested.

Diagram: Workflow for Comparative MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare 10 mg/mL Stock Solutions Dilution Perform 2-fold Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Inoculate Inoculate Wells Inoculum->Inoculate Dilution->Inoculate Controls Set Up Controls (Positive, Negative, Solvent) Inoculate->Controls Incubate Incubate Plate (37°C, 18-24h) Controls->Incubate Read Read Results (Visual or OD) Incubate->Read Determine Determine MIC Read->Determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Toxicological Profile: A Comparative Overview

The utility of a chemical intermediate is intrinsically linked to its safety profile. Halogenated phenols, as a class, are known for their toxicity. The choice of intermediate must therefore balance reactivity and performance with handling safety and environmental impact.

CompoundAcute Oral LD₅₀ (Rat)Key Hazards
This compound Data not available[18]Harmful if swallowed, by inhalation, or in contact with skin; Irritant[3]
4-Chlorophenol 670 - 1258 mg/kg[19][20]Harmful if swallowed, in contact with skin, or if inhaled; Severe skin and eye irritant[20][21]
2,4-Dichlorophenol 580 - 1352 mg/kg[6][22][23]Toxic in contact with skin; Harmful if swallowed; Corrosive[23][24]
Pentachlorophenol 27 - 211 mg/kg[25]Extremely toxic; Probable human carcinogen (EPA Group B2)[17][25]

Authoritative Grounding: The toxicological data presented are derived from peer-reviewed studies and regulatory agency assessments. Acute toxicity testing, which determines the LD₅₀, is typically conducted following internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals (e.g., TG 423, TG 425).[26][27][28][29] These guidelines ensure data is standardized and reproducible.[26][30]

Expert Insights: There is a clear trend of increasing acute toxicity with increased chlorination. Pentachlorophenol is significantly more toxic than its lesser-chlorinated counterparts.[25][31] The oral LD₅₀ for rats is an order of magnitude lower than that for 2,4-dichlorophenol.[6][22][23][25] Furthermore, regulatory bodies like the U.S. EPA have classified pentachlorophenol as a probable human carcinogen, a designation not applied to the other phenols in this comparison.[17] While specific LD₅₀ data for this compound is lacking, its hazard statements indicate it is a harmful and irritating substance that requires careful handling with appropriate personal protective equipment (PPE).[3] Researchers must always consult the most current Safety Data Sheet (SDS) before handling any of these compounds.

Conclusion and Recommendations

The selection of a halogenated phenol intermediate is a multi-faceted decision that hinges on the specific goals of the research or development project.

  • This compound is the intermediate of choice for synthesizing complex, high-value molecules, particularly in the pharmaceutical industry where the incorporation of fluorine is desired for its unique modulatory effects on bioactivity and metabolic stability. Its heightened acidity may also provide synthetic advantages.

  • 4-Chlorophenol and 2,4-Dichlorophenol remain cost-effective and reliable workhorses for the synthesis of a range of less complex dyes, drugs, and high-volume agrochemicals. Their performance and reaction chemistry are well-documented.

  • Pentachlorophenol , while a potent biocide, presents significant toxicity and environmental risks. Its use is highly restricted and should be avoided in new product development in favor of safer alternatives.

Ultimately, the optimal choice requires a holistic evaluation of synthetic utility, target molecule requirements, cost, and, critically, the toxicological and environmental profile. This guide provides the foundational data and experimental framework to support such an evaluation, empowering researchers to proceed with confidence and scientific rigor.

References

spectroscopic comparison of fluorophenol isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Comparison of Fluorophenol Isomers: A Guide for Researchers

Introduction

Fluorophenols are aromatic compounds that have garnered significant interest in medicinal chemistry, materials science, and environmental studies. The position of the fluorine atom on the phenol ring—ortho (2-fluorophenol), meta (3-fluorophenol), or para (4-fluorophenol)—dramatically influences their physicochemical properties, including acidity, hydrogen bonding capability, and biological activity. Consequently, the unambiguous identification of each isomer is a critical step in research and development. This guide provides a comprehensive comparison of the spectroscopic signatures of fluorophenol isomers, offering a practical framework for their differentiation using common analytical techniques. We will delve into the nuances of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and detailed protocols.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying functional groups and subtle structural differences based on the vibrational frequencies of chemical bonds. In fluorophenol isomers, the position of the C-F bond and its influence on the O-H bond provide distinct spectral fingerprints.

Key Differentiating Features in IR Spectra

The most informative regions in the IR spectra of fluorophenol isomers are the O-H stretching region (~3600 cm⁻¹) and the C-F and C-O stretching regions in the fingerprint region (1300-1000 cm⁻¹).

  • O-H Stretching: In the gas phase or in dilute non-polar solutions, intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine atom in ortho-fluorophenol leads to a noticeable broadening and red-shifting (lower frequency) of the O-H stretching band compared to the meta and para isomers. The meta and para isomers, lacking this intramolecular interaction, exhibit sharper O-H bands at higher frequencies, more typical of a "free" hydroxyl group.

  • C-F and C-O Stretching: The position of the fluorine substituent alters the electron distribution within the benzene ring, which in turn affects the vibrational frequencies of the C-F and C-O bonds. The C-F stretching vibration typically appears as a strong band in the 1280-1100 cm⁻¹ region. The exact position is sensitive to the isomeric form. Similarly, the C-O stretching vibration, usually found around 1200 cm⁻¹, is also influenced by the fluorine's position.

Comparative IR Data
Spectroscopic Feature2-Fluorophenol3-Fluorophenol4-Fluorophenol
O-H Stretch (cm⁻¹) ~3610 (Broad, intramolecular H-bond)~3630 (Sharp)~3635 (Sharp)
**C-F Stretch (cm⁻¹) **~1260~1230~1220
C-O Stretch (cm⁻¹) ~1215~1245~1235

Note: The exact peak positions can vary slightly depending on the sample phase (gas, liquid, solid) and solvent.

Experimental Protocol: Acquiring High-Resolution IR Spectra
  • Sample Preparation: For analysis in a non-polar solvent (e.g., CCl₄), prepare dilute solutions (e.g., 0.005 M) of each isomer to minimize intermolecular hydrogen bonding. For solid-state analysis, the KBr pellet method can be employed.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with a resolution of at least 4 cm⁻¹.

  • Data Acquisition:

    • Record a background spectrum of the pure solvent or KBr pellet.

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify the key stretching frequencies for the O-H, C-F, and C-O bonds and compare them to reference spectra or the data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H (proton) and ¹³C. The chemical shifts, coupling constants, and splitting patterns are highly sensitive to the electronic effects of the fluorine substituent, making NMR an invaluable tool for isomer differentiation.

Distinguishing Isomers with ¹H NMR

The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum is particularly diagnostic for fluorophenol isomers. The fluorine atom acts as both an electron-withdrawing group (inductive effect) and an electron-donating group (resonance effect), and it also couples with nearby protons, leading to characteristic splitting patterns.

  • ortho-Fluorophenol: The proton ortho to the hydroxyl group and meta to the fluorine will appear as a distinct multiplet due to coupling with neighboring protons and the fluorine atom.

  • meta-Fluorophenol: The proton situated between the hydroxyl and fluorine groups will show a unique splitting pattern and chemical shift. The other aromatic protons will also exhibit characteristic couplings.

  • para-Fluorophenol: Due to the symmetry of the molecule, the ¹H NMR spectrum is simpler. The protons ortho to the hydroxyl group are equivalent, as are the protons ortho to the fluorine group. This results in two distinct multiplets, often appearing as apparent triplets due to similar coupling constants.

Comparative ¹H NMR Data (in CDCl₃)
IsomerChemical Shift (ppm) and Multiplicity
2-Fluorophenol δ 7.15-6.80 (m, 4H, Ar-H), δ 5.50 (s, 1H, OH)
3-Fluorophenol δ 7.25-6.70 (m, 4H, Ar-H), δ 5.00 (s, 1H, OH)
4-Fluorophenol δ 6.95 (t, J = 8.8 Hz, 2H), δ 6.80 (t, J = 8.8 Hz, 2H), δ 4.90 (s, 1H, OH)

Note: Chemical shifts and coupling constants (J) are approximate and can be influenced by the solvent and concentration.

Distinguishing Isomers with ¹⁹F NMR

¹⁹F NMR is a highly sensitive technique that directly probes the fluorine nucleus. The chemical shift of the fluorine atom is distinct for each isomer.

  • 2-Fluorophenol: ~ -138 ppm

  • 3-Fluorophenol: ~ -112 ppm

  • 4-Fluorophenol: ~ -120 ppm

Note: Chemical shifts are relative to a standard (e.g., CFCl₃).

Experimental Protocol: High-Resolution NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the fluorophenol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Integrate the signals and determine the multiplicities and coupling constants.

  • ¹⁹F NMR Acquisition:

    • If available, switch the probe to the ¹⁹F channel.

    • Acquire a one-dimensional ¹⁹F spectrum.

  • Data Analysis: Compare the chemical shifts, multiplicities, and coupling constants to reference data to identify the isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the fluorine atom on the phenol ring influences the energy of the π → π* transitions, leading to shifts in the absorption maxima (λmax).

Key Differences in UV-Vis Spectra

The primary absorption bands of phenol in the UV region are due to transitions of the π-electron system of the benzene ring. The fluorine substituent, through its inductive and resonance effects, modifies these transitions.

  • Bathochromic and Hypsochromic Shifts: The position of the fluorine atom can cause a red shift (bathochromic) or a blue shift (hypsochromic) of the absorption bands compared to phenol. These shifts, while often small, are reproducible and can be used for differentiation.

  • Solvent Effects: The polarity of the solvent can influence the position of λmax due to differential stabilization of the ground and excited states.

Comparative UV-Vis Data (in Ethanol)
Isomerλmax 1 (nm)λmax 2 (nm)
2-Fluorophenol ~274~215
3-Fluorophenol ~273~212
4-Fluorophenol ~280~225
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., ethanol, cyclohexane) with a known concentration (e.g., 10⁻⁴ M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the absorbance from approximately 400 nm down to 200 nm.

  • Data Analysis: Determine the wavelengths of maximum absorbance (λmax) and compare them for the different isomers.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of fluorophenol isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Unknown_Isomer Unknown Fluorophenol Isomer IR FTIR Spectroscopy Unknown_Isomer->IR Analyze NMR NMR Spectroscopy (¹H and ¹⁹F) Unknown_Isomer->NMR Analyze UV_Vis UV-Vis Spectroscopy Unknown_Isomer->UV_Vis Analyze Compare_Spectra Compare Spectra to Reference Data IR->Compare_Spectra NMR->Compare_Spectra UV_Vis->Compare_Spectra Identification Isomer Identification Compare_Spectra->Identification

A Researcher's Guide to the Acidity of Halogenated Phenols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, a nuanced understanding of how molecular structure dictates chemical properties is paramount. The acidity of phenols, quantified by the acid dissociation constant (pKa), is a fundamental property that influences everything from reaction kinetics to biological activity. The introduction of halogen substituents onto the phenolic ring provides a classic case study in the interplay of electronic effects, dramatically altering the compound's acidity. This guide offers an in-depth comparison of the pKa values of fluoro-, chloro-, bromo-, and iodophenols, supported by experimental data and a discussion of the underlying physicochemical principles.

The Duality of Halogen Electronic Effects

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. When a halogen is introduced as a substituent, it exerts two opposing electronic effects that modulate the stability of this ion:

  • The Inductive Effect (-I): Halogens are more electronegative than carbon. This property causes them to withdraw electron density from the benzene ring through the sigma (σ) bond framework. This electron withdrawal helps to delocalize the negative charge of the phenoxide oxygen, stabilizing the ion and thereby increasing the acidity of the parent phenol (resulting in a lower pKa).[1][2] This effect is distance-dependent, weakening as the halogen moves further from the hydroxyl group.[3]

  • The Resonance Effect (+R): The halogens possess lone pairs of electrons in their p-orbitals which can be donated into the pi (π) system of the benzene ring.[4] This donation of electron density, particularly to the ortho and para positions, partially counteracts the inductive effect. By increasing electron density on the ring, the resonance effect destabilizes the phenoxide ion, making the parent phenol less acidic (resulting in a higher pKa).[5]

The net impact on acidity is a delicate balance between these two effects. For all halogens, the inductive effect is generally considered to be stronger than the resonance effect.[6][7]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate 1. Calibrate pH Meter (Standard Buffers) Prepare 2. Prepare Sample (Phenol + KCl solution) Calibrate->Prepare Purge 3. Purge with N2 (Remove CO2) Prepare->Purge Titrate 4. Titrate with NaOH (Add aliquots, record pH) Purge->Titrate Plot 5. Plot pH vs. Volume Titrate->Plot Determine 6. Determine pKa (pH at half-equivalence point) Plot->Determine Replicate 7. Replicate for Accuracy Determine->Replicate

References

A Comparative Guide to Purity Analysis of 2-Chloro-5-fluorophenol: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-Chloro-5-fluorophenol, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount.[1] This guide provides an in-depth, objective comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of this specific molecule. We will dissect the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to guide researchers and quality control professionals in selecting the most appropriate technique.

The Analytical Challenge: Understanding this compound

Before comparing methodologies, we must first understand the analyte. This compound (C₆H₄ClFO) is a substituted phenol with distinct physicochemical properties that dictate its chromatographic behavior.

Key Physicochemical Properties:

PropertyValueSignificance for Chromatography
Molecular Weight146.55 g/mol [2][3][4][5]Influences diffusion and interaction with stationary phases.
Boiling Point~183-189 °C[2][3]Sufficiently volatile for GC analysis, but requires careful temperature control.
LogP2.44[3]Indicates moderate hydrophobicity, making it well-suited for reversed-phase HPLC.
SolubilitySlightly soluble in water[2][3]; Soluble in organic solvents.Dictates solvent choices for sample and mobile phase preparation.
Thermal StabilityStable under normal conditions[3][6]Generally stable enough for GC, but potential for degradation at high injector temperatures.
UV ChromophoreThe phenolic ring is a strong UV chromophore.Enables sensitive detection using HPLC with a UV detector.

The molecule's moderate volatility and boiling point place it in a unique position where both HPLC and GC are viable analytical options. However, the optimal choice depends on the specific goals of the analysis, particularly the nature of the impurities one expects to find.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC separates components of a mixture dissolved in a liquid mobile phase as they pass through a column packed with a solid stationary phase.[7][8][9] For polar to moderately nonpolar compounds like this compound, reversed-phase HPLC is the dominant technique.

The Rationale for HPLC

HPLC is an exceptionally powerful tool for purity analysis for several reasons.[10][11][12][13] It excels at separating the parent compound from non-volatile or thermally labile impurities, which are common byproducts in synthetic organic chemistry (e.g., dimers, polymeric material, or unreacted starting materials with high boiling points). The analysis is performed at or near ambient temperature, eliminating the risk of on-instrument degradation that can occur in GC.

Experimental Protocol: Reversed-Phase HPLC

This protocol is a robust starting point for developing a validated purity method for this compound.

1. Instrumentation and Columns:

  • System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 (octadecylsilane) column is the logical first choice. The nonpolar C18 chains provide hydrophobic interactions with the moderately nonpolar analyte, leading to good retention and separation from more polar or nonpolar impurities.

    • Recommended Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the phenolic hydroxyl group, ensuring a single, sharp peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is recommended to ensure elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable runtime.

    • Time (min) | %B

    • 0 | 40

    • 15 | 90

    • 17 | 90

    • 17.1 | 40

    • 20 | 40

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detector Wavelength: 280 nm. The phenolic ring provides strong absorbance around this wavelength, offering good sensitivity. A DAD is advantageous for checking peak purity and identifying impurities by their UV spectra.

  • Injection Volume: 5 µL.

3. Sample and Standard Preparation:

  • Diluent: A 50:50 mixture of Acetonitrile and Water is a suitable diluent, as it is fully compatible with the mobile phase and will readily dissolve the analyte.

  • Sample Concentration: 0.5 mg/mL.

  • Standard Concentration: 0.5 mg/mL of a reference standard of this compound.

Self-Validating System and Causality

The protocol is designed to be self-validating. The use of a DAD allows for peak purity analysis, confirming that the main peak is not co-eluting with an impurity. The gradient elution ensures a wide polarity range is covered. If impurities are observed, their response factor relative to the parent compound can be determined using a reference standard for accurate quantification.

Gas Chromatography (GC): The Specialist for Volatile Impurities

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[14] The separation occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase.[15][16]

The Rationale for GC

Given its boiling point of ~183-189 °C, this compound is amenable to GC analysis.[2][3] GC is particularly advantageous for detecting and quantifying volatile impurities, such as residual solvents from the manufacturing process (e.g., toluene, heptane) or volatile byproducts.[17][18][19] GC detectors like the Flame Ionization Detector (FID) offer excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) provides definitive identification of unknown peaks.

A Critical Consideration: The Need for Derivatization

Phenols can be challenging to analyze directly by GC. The acidic proton of the hydroxyl group can interact with active sites on the column or inlet liner, leading to poor peak shape (tailing) and reduced response. To mitigate this, derivatization is often employed. Silylation, for example, replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group, resulting in a more volatile and less polar compound with vastly improved chromatographic performance.

Experimental Protocol: GC-FID/MS

This protocol outlines a method for analyzing this compound, including an optional but recommended derivatization step.

1. Instrumentation and Columns:

  • System: A GC system with a split/splitless injector, a temperature-programmable column oven, and an FID or MS detector.

  • Column: A low-to-mid polarity column is ideal.

    • Recommended Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent. This column provides excellent resolving power for a wide range of semi-volatile organic compounds.

2. Chromatographic Conditions:

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C. This temperature is high enough to ensure rapid vaporization without causing thermal degradation.

  • Injection Mode: Split, 50:1 ratio. A split injection prevents column overloading with the main component.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C (FID) or MS Transfer Line at 280 °C.

  • Injection Volume: 1 µL.

3. Sample Preparation (with Derivatization):

  • Dissolve ~10 mg of the this compound sample in 1 mL of a suitable solvent (e.g., Pyridine).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 60 °C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature before injection.

Causality and Method Integrity

The temperature program is crucial for separating volatile impurities (which elute early at lower temperatures) from the main analyte and any less volatile impurities (which require higher temperatures to elute).[20] Using an MS detector provides a second dimension of confirmation, as the mass spectrum of a peak can be compared against a library (like NIST) for positive identification, adding a high degree of confidence to the results.

Visualizing the Workflows

To better illustrate the practical steps involved in each technique, the following diagrams outline the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Weigh Sample & Dissolve in Acetonitrile/Water inj Inject Sample (5 µL) prep->inj col Separation on C18 Column (Gradient Elution) inj->col det UV Detection (280 nm) col->det analysis Generate Chromatogram & Integrate Peaks det->analysis quant Calculate Purity (% Area Normalization) analysis->quant

Caption: HPLC experimental workflow for purity analysis.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis prep Weigh Sample & Dissolve in Pyridine deriv Add BSTFA & Heat (60°C, 30 min) prep->deriv inj Inject Sample (1 µL, Split Mode) deriv->inj col Separation on DB-5ms Column (Temp. Program) inj->col det FID or MS Detection col->det analysis Generate Chromatogram & Integrate Peaks det->analysis quant Calculate Purity & Identify Impurities (MS) analysis->quant

Caption: GC experimental workflow with derivatization.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC is not a matter of which is "better," but which is more "fit-for-purpose." The following table summarizes the key decision-making criteria.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Primary Application Ideal for non-volatile, polar, and thermally labile impurities. The gold standard for general API purity.Best for volatile and semi-volatile impurities, especially residual solvents.
Analyte Volatility Not required.Mandatory. Analyte must be volatile or made volatile via derivatization.
Sample Derivatization Not necessary for this compound.Highly recommended to improve peak shape and prevent analyte loss.
Method Complexity Lower. Direct injection simplifies the workflow.Higher due to the extra derivatization step, which adds time and potential for error.
Detection UV detection is highly sensitive due to the phenolic chromophore. DAD allows for spectral confirmation.FID provides universal, sensitive detection for organics. MS provides definitive structural identification.
Temperature Stress Minimal. Analysis is performed at or near ambient temperature.High. Sample is exposed to high temperatures in the injector and column.
Throughput Moderate. Runtimes are typically 15-30 minutes.Potentially higher if derivatization is not needed; the derivatization step adds significant time.

Final Recommendation: A Dual-Pronged Approach

For the comprehensive purity analysis of this compound, Reversed-Phase HPLC should be considered the primary, indispensable technique. It provides the most accurate and direct assessment of purity with respect to non-volatile, synthetic byproducts and degradation products without the analytical complications of derivatization or the risk of thermal decomposition. It is the most robust method for release testing and stability studies.[10][21]

GC serves as an essential and powerful complementary technique. Its strength lies in its ability to detect and quantify volatile impurities that are invisible to HPLC, most notably residual solvents, which are subject to strict regulatory limits (e.g., ICH Q3C guidelines). Therefore, a complete quality control strategy would involve:

  • HPLC for Purity and Related Substances: To quantify the main component and all non-volatile impurities.

  • Headspace-GC for Residual Solvents: To ensure compliance with safety limits for volatile organic compounds.

By leveraging the strengths of both techniques, researchers and drug development professionals can build a complete and validated analytical profile for this compound, ensuring the highest standards of quality, safety, and regulatory compliance.

References

A Comparative Guide to the Characterization of 2-Chloro-5-fluorophenol Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-fluorophenol is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its structural complexity necessitates precise synthetic strategies, and the rigorous characterization of its synthetic intermediates is paramount to ensure the desired purity, yield, and overall success of the manufacturing process. This guide provides an in-depth comparison of two distinct synthetic routes to this compound, focusing on the characterization of the key intermediates involved in each pathway. We will explore the causality behind experimental choices and present supporting data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Overview of Synthetic Pathways

Two primary routes for the synthesis of this compound are presented here for comparison. Route 1 commences with p-fluoroaniline and involves a multi-step process including bromination, diazotization, and a Grignard reaction. Route 2 offers a more direct approach starting from 3-fluoroaniline, proceeding through a diazotization-hydrolysis to form 3-fluorophenol, which is subsequently chlorinated.

FeatureRoute 1: from p-FluoroanilineRoute 2: from 3-Fluoroaniline
Starting Material p-Fluoroaniline3-Fluoroaniline
Key Intermediates 2-Bromo-4-fluoroaniline, 1-Bromo-2-chloro-5-fluorobenzene, 2-Chloro-5-fluorophenyl tert-butyl ether3-Fluorophenol
Number of Steps 42
Key Transformations Bromination, Sandmeyer reaction, Grignard reaction, Ether hydrolysisDiazotization-hydrolysis, Electrophilic chlorination
Potential Advantages Well-documented proceduresFewer steps, potentially higher atom economy
Potential Challenges Multi-step, use of Grignard reagent requires anhydrous conditionsRegioselectivity of the final chlorination step

Route 1: Synthesis from p-Fluoroaniline

This pathway is a robust, albeit lengthy, method for preparing this compound. The strategic introduction of substituents around the aromatic ring allows for a controlled synthesis.

Synthetic Pathway

Route 1 pFA p-Fluoroaniline BFA Intermediate 1: 2-Bromo-4-fluoroaniline pFA->BFA 1. Bromination (Br₂, HCl) BCFB Intermediate 2: 1-Bromo-2-chloro-5-fluorobenzene BFA->BCFB 2. Sandmeyer Reaction (NaNO₂, H₂SO₄, CuCl) CFP_ether Intermediate 3: 2-Chloro-5-fluorophenyl tert-butyl ether BCFB->CFP_ether 3. Grignard Reaction & Ether Formation (Mg, THF, tert-butyl peroxybenzoate) CFP This compound CFP_ether->CFP 4. Hydrolysis (HCl, H₂O)

Caption: Synthetic pathway for this compound starting from p-fluoroaniline.

Characterization of Intermediates: Route 1

This intermediate is formed through the electrophilic bromination of p-fluoroaniline. The reaction is typically monitored by gas chromatography (GC) to ensure the complete consumption of the starting material.

Parameter Data Source
Molecular Formula C₆H₅BrFNPubChem
Molecular Weight 190.01 g/mol PubChem
Appearance Clear pale yellow or orange-pink to brown liquid/solidThermo Fisher Scientific
Boiling Point 221 °CSigma-Aldrich
¹H NMR (CDCl₃) Signals expected in the aromatic region (approx. 6.7-7.2 ppm) and a broad singlet for the -NH₂ protons.ChemicalBook
IR (ATR) Characteristic peaks for N-H stretching (approx. 3300-3500 cm⁻¹), C-F stretching (approx. 1200-1250 cm⁻¹), and C-Br stretching (approx. 500-600 cm⁻¹).PubChem
Mass Spectrum (GC-MS) Molecular ion peaks at m/z 189 and 191 (due to bromine isotopes).PubChem

This intermediate is synthesized via a Sandmeyer reaction, replacing the amino group of 2-bromo-4-fluoroaniline with a chlorine atom. The diazonium salt intermediate is highly reactive and is typically used in situ.

Parameter Data Source
Molecular Formula C₆H₃BrClFPubChem
Molecular Weight 209.44 g/mol PubChem
Appearance Expected to be a colorless to pale yellow liquid or solid.N/A
¹H NMR (CDCl₃) Three signals are expected in the aromatic region, each exhibiting complex splitting due to H-H, H-F, and potentially long-range H-Cl couplings.Predicted
¹³C NMR (CDCl₃) Six distinct signals are expected in the aromatic region. The carbon attached to fluorine will show a large C-F coupling constant.Predicted
Mass Spectrum (GC-MS) A complex pattern of molecular ion peaks is expected around m/z 208, 210, and 212 due to the isotopic distribution of bromine and chlorine.Predicted

The formation of this ether occurs through a Grignard reaction followed by reaction with tert-butyl peroxybenzoate. This step requires strictly anhydrous conditions to prevent quenching of the Grignard reagent.

Parameter Data Source
Molecular Formula C₁₀H₁₂ClFOPredicted
Molecular Weight 202.65 g/mol Predicted
Appearance Expected to be a colorless to pale yellow liquid.N/A
¹H NMR (CDCl₃) A singlet for the tert-butyl group (approx. 1.3-1.5 ppm) and signals in the aromatic region (approx. 6.8-7.2 ppm).Predicted
Mass Spectrum (GC-MS) The molecular ion peak would be weak. A prominent fragment at m/z 57 corresponding to the tert-butyl cation is expected.Predicted

Route 2: Synthesis from 3-Fluoroaniline

This two-step route presents a more concise pathway to the target molecule. The critical step is the regioselective chlorination of the 3-fluorophenol intermediate.

Synthetic Pathway

Route 2 mFA 3-Fluoroaniline FP Intermediate: 3-Fluorophenol mFA->FP 1. Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) CFP This compound FP->CFP 2. Chlorination (e.g., SO₂Cl₂)

Caption: Synthetic pathway for this compound starting from 3-fluoroaniline.

Characterization of Intermediate: Route 2

The synthesis of 3-fluorophenol from 3-fluoroaniline is a classic example of diazotization followed by hydrolysis. The reaction progress can be monitored by the disappearance of the starting aniline using techniques like thin-layer chromatography (TLC) or GC.

Parameter Data Source
Molecular Formula C₆H₅FOPubChem
Molecular Weight 112.10 g/mol PubChem
Appearance Colorless liquidSigma-Aldrich
Boiling Point 178 °CSigma-Aldrich
Melting Point 8-12 °CSigma-Aldrich
¹H NMR (CDCl₃) Complex multiplets are expected in the aromatic region (approx. 6.7-7.3 ppm) and a broad singlet for the -OH proton.Predicted
IR (Neat) A broad O-H stretching band (approx. 3200-3600 cm⁻¹) and a strong C-F stretching band (approx. 1200-1300 cm⁻¹).NIST Chemistry WebBook
Mass Spectrum (GC-MS) A strong molecular ion peak at m/z 112.NIST Chemistry WebBook

The subsequent chlorination of 3-fluorophenol must be carefully controlled to achieve the desired this compound isomer. The hydroxyl group is an ortho-, para-director, and the fluorine atom is also an ortho-, para-director but a deactivator. The chlorine will preferentially add to the positions most activated by the hydroxyl group, ortho and para. The desired product is formed by chlorination ortho to the hydroxyl group and meta to the fluorine. The use of chlorinating agents like sulfuryl chloride (SO₂Cl₂) can provide the desired regioselectivity.[3]

Experimental Protocols

Workflow for Synthesis and Characterization

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Material Reaction Chemical Transformation Start->Reaction Workup Work-up & Purification Reaction->Workup Intermediate Isolated Intermediate Workup->Intermediate NMR NMR (¹H, ¹³C) Intermediate->NMR MS Mass Spectrometry Intermediate->MS IR IR Spectroscopy Intermediate->IR Purity Purity Analysis (GC, HPLC) Intermediate->Purity

Caption: General workflow for the synthesis and characterization of intermediates.

Protocol 1: Synthesis of 2-Bromo-4-fluoroaniline (Route 1, Intermediate 1)[1]
  • In a 2000 mL four-necked flask, add 540 mL of water and 240 mL of 36% hydrochloric acid.

  • While stirring, add 129.0 g of p-fluoroaniline, keeping the temperature below 30°C.

  • Add 160.0 g of liquid bromine dropwise at a temperature between 20-45°C. A grey solid will precipitate.

  • After the addition is complete, maintain the temperature for 30 minutes to complete the reaction.

  • Filter the solid and wash it three times with water.

  • Dissolve the filter cake in 95% ethanol and adjust the pH to 8-9 with a saturated aqueous solution of NaHCO₃.

  • Purify the product by distillation under reduced pressure, collecting the fraction at 75-78 °C/5 kPa.

Protocol 2: Synthesis of 3-Fluorophenol (Route 2, Intermediate)[3]
  • In a diazotization vessel, add the appropriate amount of aqueous sulfuric acid.

  • Add 3-fluoroaniline to the acid solution.

  • Cool the mixture to below 5°C and slowly add an aqueous solution of sodium nitrite.

  • In a separate hydrolysis vessel containing a copper(II) sulfate solution, heat the solution to approximately 190°C.

  • Slowly add the cold diazonium salt solution to the hot copper sulfate solution.

  • The 3-fluorophenol product can be isolated by steam distillation followed by purification.

Protocol 3: General NMR Sample Preparation
  • Dissolve approximately 10-20 mg of the intermediate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

Conclusion

The successful synthesis of this compound relies heavily on the careful execution of each reaction step and the diligent characterization of all intermediates. This guide has compared two synthetic routes, highlighting the different intermediates and their respective characterization profiles. While Route 1 from p-fluoroaniline is a well-established multi-step process, Route 2 from 3-fluoroaniline offers a more direct approach, with the key challenge being the regioselectivity of the final chlorination step. The provided protocols and characterization data serve as a valuable resource for chemists to monitor reaction progress, confirm the identity of intermediates, and ensure the quality of the final product.

References

A Comparative Guide to the Synthesis of 2-Chloro-5-fluorophenol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of various synthetic routes for 2-Chloro-5-fluorophenol (CAS: 3827-49-4), a key intermediate in the synthesis of advanced pharmaceutical compounds, such as triazole oxytocin antidotes.[1][2] The objective is to equip researchers, process chemists, and drug development professionals with a comprehensive understanding of the available methodologies, enabling informed decisions based on performance, scalability, safety, and economic viability. We will dissect each pathway, explaining the rationale behind experimental choices and presenting supporting data where available.

Introduction to Synthetic Strategies

The synthesis of halogenated phenols like this compound presents unique challenges due to the need for precise regioselectivity in substitution reactions on the benzene ring. The choice of starting material and the sequence of reactions are critical to maximizing yield and purity while minimizing isomeric byproducts. This guide will explore three primary strategies:

  • Multi-step Synthesis from p-Fluoroaniline: A robust, albeit lengthy, pathway involving sequential halogenation, diazotization, and functional group interconversion.

  • Direct Chlorination of 5-Fluorophenol: A conceptually simpler route, leveraging electrophilic aromatic substitution.

  • Diazotization-Hydrolysis of 2-Amino-4-chlorofluorobenzene: A classic transformation for introducing a hydroxyl group onto an aromatic ring.

Route 1: Multi-step Synthesis from p-Fluoroaniline

This pathway is a well-documented method that builds the molecule sequentially, offering excellent control over the final structure.[1] It begins with the inexpensive and readily available p-fluoroaniline. The core logic of this route is to install the bromine and chlorine atoms first, then use a Grignard reaction to introduce a protected hydroxyl group, which is subsequently deprotected.

Logical Workflow: p-Fluoroaniline Pathway

A p-Fluoroaniline B 2-Bromo-4-fluoroaniline A->B Bromination (HBr/Br2) C 1-Bromo-2-chloro-5-fluorobenzene B->C Sandmeyer Reaction (NaNO2, H2SO4, CuCl/HCl) D Grignard Reagent Formation C->D Mg / THF E 2-Chloro-5-fluorophenyl tert-butyl ether D->E tert-Butyl peroxybenzoate F This compound E->F Acid Hydrolysis (HCl)

Caption: Workflow for synthesizing this compound from p-fluoroaniline.

Experimental Protocol: p-Fluoroaniline Route

Step 1: Synthesis of 2-Bromo-4-fluoroaniline

  • In a 2000 mL four-necked flask, combine 540 mL of water and 240 mL of 36% hydrochloric acid.

  • While stirring, add 129.0 g of p-fluoroaniline, ensuring the temperature remains below 30°C.

  • Add 160.0 g of liquid bromine dropwise at a temperature of 20-45°C. A granular gray solid will precipitate.

  • After the addition is complete, maintain the temperature for 30 minutes to ensure the reaction goes to completion.

  • Filter the solid and wash it three times with water.

  • Dissolve the filter cake in 95% ethanol and adjust the pH to 8-9 with a saturated aqueous NaHCO3 solution.

  • Purify by reduced pressure distillation to obtain 2-bromo-4-fluoroaniline.[1]

Step 2: Synthesis of 1-Bromo-2-chloro-5-fluorobenzene (Sandmeyer Reaction)

  • In a 2000 mL flask, suspend 208.0 g of 2-bromo-4-fluoroaniline in 1000 mL of water.

  • Slowly add 310 mL of concentrated sulfuric acid, keeping the temperature below 80°C. Heat to 80-90°C for 30 minutes to form the salt, then cool to 0-5°C.

  • Prepare a solution of 72.0 g of NaNO2 in 100 mL of water and add it dropwise to the aniline salt suspension, maintaining the 0-5°C temperature to form the diazonium salt.

  • In a separate 5000 mL flask, dissolve 79.2 g of CuCl in 520 mL of concentrated hydrochloric acid with stirring.

  • Add the prepared diazonium salt solution dropwise to the CuCl/HCl mixture, controlling the temperature between 70-90°C.

  • After addition, maintain the temperature at approximately 80°C for 1.5 hours.

  • Cool the mixture, separate the layers, and use steam distillation on the oily crude product. Purify by reduced pressure distillation to yield 1-bromo-2-chloro-5-fluorobenzene.[1]

Step 3: Grignard Reaction and Ether Formation

  • To a dry 2000 mL flask under a nitrogen atmosphere, add 6.6 g of magnesium turnings and 50 mL of anhydrous THF.

  • Prepare a solution of 57.0 g of 1-bromo-2-chloro-5-fluorobenzene in 600 mL of anhydrous THF.

  • Add a small portion (approx. 1/10th) of the brominated compound solution and a crystal of iodine to initiate the Grignard reaction, heating gently if necessary.

  • Once initiated, add the remaining solution dropwise at the reflux temperature (approx. 66°C). Maintain reflux for 1 hour after addition to form the Grignard reagent.

  • Cool the system to -10 to -5°C using an ice-salt bath.

  • Slowly add a solution of 55.0 g of tert-butyl peroxybenzoate in 100 mL of THF, maintaining the temperature at -5°C due to the exothermic nature of the reaction.

  • Allow the mixture to warm to room temperature and stir for 1 hour.[1]

Step 4: Hydrolysis to this compound

  • Combine the crude ether from the previous step with 70 mL of water and 30 mL of concentrated hydrochloric acid in a 250 mL flask.

  • Heat the mixture to reflux at approximately 90°C for 3.5 hours. Monitor the reaction via gas chromatography until the ether is fully hydrolyzed.

  • Cool the reaction, separate the oil layer, and extract the aqueous layer with toluene (3 x 15 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate, and distill under reduced pressure (collecting the 75-80°C / 5 kPa fraction) to yield the final product, this compound.[1]

Performance Analysis
  • Yield: While specific yields for each step are not aggregated, the multi-step nature suggests that the overall yield could be moderate.

  • Purity: The final product is purified by distillation, which generally affords high purity.

  • Advantages: High regioselectivity, use of inexpensive starting materials.[1]

  • Disadvantages: This is a lengthy, four-step synthesis, which increases labor and resource requirements. The use of bromine and the formation of diazonium salts pose significant safety hazards that must be carefully managed. The Grignard reaction is highly sensitive to moisture, requiring stringent anhydrous conditions.[1]

Route 2: Direct Chlorination of 5-Fluorophenol

This approach is theoretically more direct, involving the electrophilic chlorination of 5-fluorophenol. The success of this route hinges on controlling the regioselectivity of the chlorination. The hydroxyl and fluorine groups are both ortho-, para-directing. For 5-fluorophenol, the positions ortho to the hydroxyl group (positions 2 and 6) and the position para to the fluorine (position 2) are activated. This convergence on the 2-position suggests that selective monochlorination could be feasible. This protocol is adapted from a patented process for the synthesis of the isomeric 2-chloro-4-fluorophenol.[3]

Logical Workflow: Direct Chlorination Pathway

A 5-Fluorophenol B This compound A->B Chlorination (Cl2 or SO2Cl2 in H2O) C 2,6-Dichloro-5-fluorophenol (Byproduct) A->C Over-chlorination

Caption: Proposed workflow for direct chlorination of 5-fluorophenol.

Proposed Experimental Protocol
  • In a 200 cc glass flask equipped with a stirrer, place 0.10 mol of 5-fluorophenol and 20 mL of water.

  • While maintaining the reaction temperature at 60-70°C, introduce an equimolar amount of chlorine gas over 30 minutes. Alternatively, add 0.19 mol of sulfuryl chloride dropwise over 25 minutes.[3]

  • Upon reaction completion (monitored by GLC), add 200 mL of a saturated aqueous sodium chloride solution.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with a saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by fractional distillation to separate the desired monochlorinated product from unreacted starting material and dichlorinated byproducts.[3]

Performance Analysis
  • Yield: High yields (over 90%) have been reported for the analogous synthesis of 2-chloro-4-fluorophenol.[3]

  • Purity: The primary impurity is the dichlorinated byproduct (e.g., 2,6-dichloro-4-fluorophenol in the analogous case), which necessitates efficient fractional distillation.[3]

  • Advantages: This is a much shorter, atom-economical process compared to Route 1. It uses inexpensive chlorinating agents and avoids particularly hazardous intermediates like diazonium salts.[3]

  • Disadvantages: The starting material, 5-fluorophenol, is significantly more expensive than p-fluoroaniline. The reaction may produce isomeric byproducts that are difficult to separate. Precise control of stoichiometry and reaction conditions is crucial to minimize over-chlorination.

Route 3: Diazotization-Hydrolysis of 3-Chloro-4-fluoroaniline

This route employs a classic method for phenol synthesis. It involves converting the amino group of 3-chloro-4-fluoroaniline into a diazonium salt, which is then hydrolyzed in acidic solution at elevated temperatures to yield the phenol.

Logical Workflow: Diazotization-Hydrolysis Pathway

A 3-Chloro-4-fluoroaniline B Diazonium Salt Intermediate A->B Diazotization (NaNO2 / H2SO4, 0-5°C) C This compound B->C Hydrolysis (H2O, Heat)

Caption: Workflow via diazotization and hydrolysis of 3-chloro-4-fluoroaniline.

Proposed Experimental Protocol
  • In a reactor, add water and slowly add concentrated sulfuric acid while stirring, maintaining a mass ratio of approximately 1:3.5 (water:acid).[4]

  • After the acid solution cools, add 3-chloro-4-fluoroaniline dropwise while maintaining the temperature.

  • Cool the resulting salt suspension to 0-5°C.

  • Add a solution of sodium nitrite dropwise, keeping the temperature strictly within the 0-5°C range to form the diazonium salt.

  • Heat the diazonium salt solution. The hydrolysis reaction will proceed as the temperature rises, leading to the evolution of nitrogen gas and the formation of this compound.

  • After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., toluene or ether).

  • Wash the organic phase, dry it, and purify by distillation under reduced pressure.

Performance Analysis
  • Yield: Diazotization-hydrolysis reactions can have variable yields, often impacted by side reactions of the highly reactive diazonium salt.

  • Purity: Purity depends on the extent of side-product formation, such as azo-coupling or substitution by the counter-ion. Distillation is required for purification.

  • Advantages: This is a relatively direct two-step process from a commercially available aniline.

  • Disadvantages: Diazonium salts are thermally unstable and potentially explosive, requiring strict temperature control. The starting material, 3-chloro-4-fluoroaniline, may be more costly than p-fluoroaniline. The reaction can generate tar-like byproducts, complicating purification.[4]

Comparative Summary of Synthesis Routes

FeatureRoute 1: from p-FluoroanilineRoute 2: from 5-Fluorophenol (Proposed)Route 3: from 3-Chloro-4-fluoroaniline (Proposed)
Starting Material p-Fluoroaniline5-Fluorophenol3-Chloro-4-fluoroaniline
Number of Steps 412
Key Reagents Br₂, NaNO₂, CuCl, Mg, t-BuOOBzCl₂ or SO₂Cl₂NaNO₂, H₂SO₄
Reported/Expected Yield Moderate (overall)High (>90%)[3]Moderate to Good
Key Hazards Bromine, unstable diazonium salts, moisture-sensitive Grignard reaction.[1]Gaseous chlorine/corrosive SO₂Cl₂, potential for over-chlorination.[3]Unstable and potentially explosive diazonium salts.[4]
Scalability Complex due to multiple steps and sensitive reagents.Good, potentially suitable for industrial scale.[3]Moderate, requires excellent thermal control.
Primary Advantage Excellent regioselectivity; inexpensive starting material.[1]High efficiency and atom economy.[3]Direct conversion of amine to phenol.
Primary Disadvantage Long and complex process.Expensive starting material; risk of isomeric byproducts.Hazardous intermediate; potential for tar formation.[4]

Conclusion and Recommendations

The optimal synthesis route for this compound depends heavily on the specific priorities of the research or manufacturing campaign.

  • For large-scale industrial production where cost and efficiency are paramount, Route 2 (Direct Chlorination) is the most promising approach, provided the cost of 5-fluorophenol is manageable and the purification of the final product from dichlorinated impurities can be optimized. Its single-step nature and high potential yield make it highly attractive.[3]

  • For laboratory-scale synthesis where absolute regiochemical control is the primary goal and cost is less of a concern, Route 1 (from p-Fluoroaniline) offers a reliable, albeit laborious, pathway.[1] The step-by-step construction of the molecule ensures the correct isomer is formed.

  • Route 3 (Diazotization-Hydrolysis) serves as a viable alternative, particularly if 3-chloro-4-fluoroaniline is readily available. However, the inherent safety risks associated with diazonium salts necessitate specialized equipment and stringent safety protocols, making it less ideal for scale-up compared to direct chlorination.

Ultimately, the development of a truly optimized process would likely involve a techno-economic analysis comparing the raw material costs and operational complexities of the direct chlorination route versus the multi-step aniline route.

References

A Comparative Analysis of the Biological Activity of Chlorofluorophenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, halogenated phenols represent a class of compounds with a broad spectrum of biological activities. Among these, chlorofluorophenol isomers are of particular interest due to the nuanced yet significant impact that the positional chemistry of chlorine and fluorine atoms has on their efficacy and mechanism of action. This guide provides a comparative analysis of these isomers, offering insights into their structure-activity relationships, and presenting standardized protocols for their evaluation.

Introduction to Chlorofluorophenols and Isomeric Variation

Chlorofluorophenols are aromatic compounds consisting of a phenol ring substituted with both chlorine and fluorine atoms. The specific positions of these halogens on the benzene ring give rise to various isomers, each with a unique electronic and steric profile. This structural diversity is the primary determinant of their biological activity, influencing everything from membrane permeability to interaction with target enzymes. For instance, the position of the chloro group has been shown to have a significant effect on the activity of some halophenols.[1] Understanding these isomeric differences is crucial for the targeted design of new therapeutic agents and other bioactive molecules.[2]

The relationship between a molecule's chemical structure and its biological activity is a foundational concept in medicinal chemistry.[3] Even subtle changes, such as moving a halogen from an ortho to a para position, can dramatically alter a compound's potency and target specificity. This guide will delve into these differences, with a focus on antimicrobial and cytotoxic activities.

Comparative Biological Activity of Chlorofluorophenol Isomers

The biological effects of chlorofluorophenols are diverse, ranging from antimicrobial and antifungal properties to enzyme inhibition.[2][4] The degree of halogenation and the specific isomerism play critical roles in defining these activities.

Halogenated phenols are well-documented for their antimicrobial properties.[5][6] The introduction of chlorine and fluorine atoms onto the phenol ring generally enhances this activity. For example, 2,4-dichloro-6-fluorophenol is noted for its significant antimicrobial and antifungal properties.[2] Similarly, derivatives of thymol, a naturally occurring phenol, show that chlorination can confer potent antimicrobial activity against resistant strains like MRSA.[7][8][9]

While specific comparative data across a wide range of chlorofluorophenol isomers is not always available in a single study, we can infer structure-activity relationships from existing literature on halophenols. Generally, increasing chlorination tends to increase toxicity and antimicrobial action.[10] The efficacy is also dependent on the target microorganism. For instance, 2-chloro-5-fluorophenol has demonstrated antibacterial activity against E. coli, S. aureus, and P. aeruginosa.[11]

Table 1: Summary of Reported Antimicrobial Activities

CompoundTarget OrganismActivity MetricReported Value
This compoundE. coli, S. aureus, P. aeruginosaZone of InhibitionData suggests activity, specific values vary
4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol)Methicillin-resistant S. aureus (MRSA)MICPotent activity reported, synergistic with oxacillin[7][8]
2,4-Dichloro-6-fluorophenolGeneral antimicrobial/antifungalQualitativeDescribed as having "significant" properties[2]

Note: This table is illustrative and compiles data from various sources. Direct comparison requires standardized testing.

The biological activity of these compounds extends to eukaryotic systems, where they can exhibit both therapeutic and toxic effects. Many halophenol derivatives have been investigated as inhibitors of protein tyrosine kinases (PTKs), which are crucial in cell signaling and proliferation.[1][4][12]

A study on a series of halophenols found that chloro-substituted compounds were generally more potent PTK inhibitors than their fluoro-substituted counterparts.[1] The position of the chlorine atom was also found to be critical, indicating a specific interaction with the enzyme's active site.[1] This highlights the importance of isomeric purity when developing targeted therapies.

The toxicity of chlorophenols is also well-established and generally increases with the number of chlorine atoms.[10] For example, 2,4-dichlorophenol has been shown to induce oxidative stress and histopathological lesions in aquatic organisms.[13][14] While this points to environmental concerns, understanding the mechanisms of cytotoxicity is vital for developing safe and effective drugs. The cytotoxic effects of isomers can vary significantly, with one isomer potentially being a potent anticancer agent while another is highly toxic with no therapeutic benefit.[15][16][17]

Mechanistic Insights: How do Chlorofluorophenols Exert their Effects?

The mechanisms of action for halogenated phenols are multifaceted. Their antimicrobial effects are often attributed to the disruption of microbial cell membranes, leading to leakage of intracellular components and cell death. The lipophilicity of the molecule, which is influenced by halogenation, plays a key role in its ability to partition into the lipid bilayer.

In terms of enzyme inhibition, the interaction is more specific. The phenol hydroxyl group and the halogen substituents can form hydrogen bonds and halogen bonds with amino acid residues in the active site of an enzyme, such as a protein tyrosine kinase, leading to inhibition.[1]

The oxidative dehalogenation of halophenols is another important biological process, often catalyzed by enzymes like dehaloperoxidase.[18][19] This process can lead to the formation of reactive intermediates that contribute to the compound's overall biological effect.

Below is a conceptual diagram illustrating a proposed mechanism of action for antimicrobial activity.

cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cytoplasm p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid arrow2 Leakage p3->arrow2 contents Intracellular Contents phenol Chlorofluorophenol Isomer arrow1 Disruption phenol->arrow1 arrow1->p2 arrow2->contents

Caption: Proposed mechanism of membrane disruption by chlorofluorophenols.

Experimental Protocols for Comparative Analysis

To objectively compare the biological activity of different chlorofluorophenol isomers, standardized and well-controlled experiments are essential. Below are detailed protocols for determining antimicrobial activity and cytotoxicity.

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of chlorofluorophenol isomers against selected bacterial strains.

Materials:

  • Chlorofluorophenol isomer stock solutions (e.g., 10 mg/mL in DMSO)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (MHB alone)

  • Vehicle control (MHB with DMSO)

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each chlorofluorophenol isomer stock solution in MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Controls: Include wells with bacteria and the positive control antibiotic, wells with bacteria and the vehicle (DMSO) to control for solvent effects, and wells with only MHB for sterility control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

Causality and Validation: The inclusion of positive, negative, and vehicle controls is critical for validating the assay. The positive control ensures the bacteria are susceptible to a known antibiotic, while the vehicle control confirms that the solvent (DMSO) is not inhibiting bacterial growth at the concentrations used.

start Prepare Bacterial Inoculum dilute Serial Dilution of Isomers start->dilute inoculate Inoculate Microplate dilute->inoculate incubate Incubate 18-24h inoculate->incubate read Read Results (Visual/OD) incubate->read end Determine MIC read->end

Caption: Workflow for MIC determination using broth microdilution.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of chlorofluorophenol isomers on a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Chlorofluorophenol isomer stock solutions

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the chlorofluorophenol isomers. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate IC50: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Expertise and Trustworthiness: The choice of cell line should be relevant to the intended application. The incubation time can reveal time-dependent effects.[16] It is crucial to ensure that the final concentration of the vehicle (e.g., DMSO) is non-toxic to the cells, typically below 0.5%.

Conclusion and Future Directions

The biological activity of chlorofluorophenol isomers is highly dependent on their specific chemical structure. The position of the chlorine and fluorine atoms dictates their antimicrobial potency, cytotoxicity, and enzyme inhibitory activity. This guide provides a framework for the comparative evaluation of these isomers, emphasizing the importance of standardized protocols and robust controls.

Future research should focus on a systematic evaluation of a comprehensive library of chlorofluorophenol isomers to build a more complete quantitative structure-activity relationship (QSAR) model.[3][20] Such models can accelerate the discovery of novel drug candidates by predicting the biological activity of new structures. Furthermore, elucidating the precise molecular targets and mechanisms of action for the most potent isomers will be crucial for their development into safe and effective therapeutic agents.

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercial vs. Synthesized 2-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Chloro-5-fluorophenol (CAS 3827-49-4) is a key intermediate in the synthesis of various pharmaceuticals, including triazole-based agents.[1][2] Its molecular structure, a chlorinated and fluorinated phenol, imparts specific reactivity that is crucial for building more complex active pharmaceutical ingredients (APIs). As with any component in a pharmaceutical synthesis pipeline, the purity of this compound is not merely a quality control metric; it is a critical determinant of the final API's safety and efficacy. Impurities, even in trace amounts, can lead to unwanted side reactions, the formation of toxic byproducts, and reduced overall yield.

This in-depth technical guide provides a comparative analysis of commercially available this compound against a batch synthesized in a laboratory setting. We will delve into the practical aspects of synthesis, outline a comprehensive suite of analytical techniques for purity assessment, and present a logical framework for interpreting the resulting data. The objective is to equip researchers and drug development professionals with the expertise to make informed decisions regarding the sourcing and quality control of this vital chemical intermediate.

The Dichotomy of Sourcing: Commercial Procurement vs. In-House Synthesis

The decision to purchase a chemical intermediate or synthesize it in-house is a common crossroads in a research and development setting. Commercial suppliers offer convenience and immediate availability, often with a certificate of analysis (CoA) detailing the purity. However, the information on a CoA may not always be exhaustive, and the impurity profile can vary between batches and suppliers. In-house synthesis, while more labor-intensive, provides complete control over the reaction conditions and a deeper understanding of the potential impurities that may arise.

This guide will use a typical commercially available this compound (assumed purity of 98% as often listed by suppliers) as a benchmark against a laboratory-synthesized batch.[3]

Laboratory Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be approached through various routes. A common method involves the hydrolysis of a protected phenol derivative. The following protocol is a representative example of such a synthesis.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-chloro-5-fluorophenyl tert-butyl ether

  • Concentrated hydrochloric acid

  • Water

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • To a 250 mL four-necked flask, add 70 mL of water, 30 mL of concentrated hydrochloric acid, and 41.1 g of 2-chloro-5-fluorophenyl tert-butyl ether.[1]

  • Heat the mixture to approximately 90°C and maintain a reflux for 3.5 hours.[1]

  • Monitor the reaction progress using Gas Chromatography (GC) until the complete hydrolysis of the starting ether is observed.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Separate the organic (oil) layer.

  • Extract the aqueous layer three times with 15 mL portions of toluene.[1]

  • Combine all organic layers and dry over anhydrous sodium sulfate.[1]

  • Perform vacuum distillation, collecting the fraction at 75-80°C/5 kPa.[1]

  • Upon cooling, the desired product, this compound, is obtained as a transparent, colorless to light yellow liquid.[1]

Causality Behind Experimental Choices:

  • Acid-catalyzed hydrolysis: Concentrated hydrochloric acid serves as the catalyst to cleave the tert-butyl ether protecting group, regenerating the hydroxyl functionality of the phenol.

  • Reflux conditions: The elevated temperature accelerates the rate of the hydrolysis reaction.

  • GC monitoring: This is a crucial in-process control to ensure the reaction goes to completion, preventing the carryover of unreacted starting material into the final product.

  • Solvent extraction: Toluene is used to efficiently extract the organic product from the aqueous reaction mixture.

  • Drying: Anhydrous sodium sulfate removes residual water from the organic phase, which is essential for a clean distillation.

  • Vacuum distillation: Distillation under reduced pressure allows the product to be purified at a lower temperature, minimizing the risk of thermal decomposition.

Synthesis Pathway Visualization

Synthesis_Pathway start 2-chloro-5-fluorophenyl tert-butyl ether reagents Conc. HCl, H2O Reflux (90°C) hydrolysis Acid-Catalyzed Hydrolysis reagents->hydrolysis workup Extraction & Drying hydrolysis->workup distillation Vacuum Distillation workup->distillation product This compound distillation->product

Caption: Synthesis of this compound via acid-catalyzed hydrolysis.

A Multi-faceted Approach to Purity Assessment

A comprehensive evaluation of purity requires a combination of analytical techniques that provide both quantitative data on the main component and qualitative information about the nature and quantity of any impurities.

Analytical Workflow Visualization

Analytical_Workflow sample Commercial & Synthesized This compound Samples gc Gas Chromatography (GC-FID) sample->gc hplc High-Performance Liquid Chromatography (HPLC-UV) sample->hplc nmr Nuclear Magnetic Resonance (¹H and ¹³C NMR) sample->nmr ms Mass Spectrometry (GC-MS) sample->ms data Comparative Data Analysis gc->data hplc->data nmr->data ms->data

Caption: Integrated analytical workflow for purity assessment.

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for assessing the purity of volatile and semi-volatile compounds like this compound. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its broad response to organic compounds.

Experimental Protocol: GC-FID Analysis

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A capillary column suitable for the analysis of phenols, such as a DB-5 or equivalent (e.g., TraceGOLD TG-5SilMS).[4]

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection).

  • Sample Preparation: Dilute the this compound samples in a suitable solvent like dichloromethane or methanol.

Trustworthiness of the Protocol: This method is self-validating through the use of an internal standard for precise quantification and by running a blank solvent injection to ensure no carryover or system contamination. The temperature program is designed to separate the main component from both more volatile and less volatile impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC, particularly useful for analyzing less volatile or thermally labile impurities. A reversed-phase C18 column with UV detection is a standard approach for phenolic compounds.

Experimental Protocol: HPLC-UV Analysis

  • Instrument: HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape). A typical gradient might start at 40% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 280 nm, a common wavelength for detecting phenolic compounds.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the samples in the initial mobile phase composition.

Expertise in Method Design: The use of an acidic modifier in the mobile phase is crucial for suppressing the ionization of the phenolic hydroxyl group, which results in sharper, more symmetrical peaks and improved chromatographic resolution.

Spectroscopic Analysis: NMR and Mass Spectrometry

While chromatographic techniques provide quantitative purity data, spectroscopic methods offer invaluable structural information about the main component and any impurities present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the synthesized this compound and identifying any structural isomers or related impurities. The chemical shifts and coupling constants provide a unique fingerprint of the molecule.[7]

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique provides the molecular weight of the parent compound and its fragmentation pattern, which can be compared against a library for positive identification.[8] It is also highly effective for identifying unknown impurities by their mass-to-charge ratio and fragmentation.

Comparative Data Analysis: Commercial vs. Synthesized Product

The following tables present hypothetical yet representative data that could be obtained from the analysis of a commercial and a laboratory-synthesized batch of this compound.

Table 1: Quantitative Purity Assessment by Chromatography

AnalyteCommercial Sample (Area %)Synthesized Sample (Area %)
This compound 98.5% 99.7%
Impurity 1 (Unidentified)0.8%0.1%
Impurity 2 (Isomer)0.5%< 0.05% (Below Limit of Detection)
Impurity 3 (Starting Material)Not Detected0.15%
Other Trace Impurities0.2%0.05%

Table 2: Spectroscopic Data Comparison

TechniqueCommercial SampleSynthesized Sample
¹H NMR Spectrum consistent with this compound structure. Small, unassigned peaks in the aromatic region.Clean spectrum, highly consistent with the expected structure of this compound.
¹³C NMR All expected carbon signals present. Minor additional signals observed.All expected carbon signals present with high signal-to-noise ratio.
GC-MS Major peak at m/z 146, corresponding to the molecular ion of this compound. Minor peaks corresponding to isomers and other impurities.Dominant peak at m/z 146. Trace peaks of known synthesis-related impurities.

Interpretation and Discussion

The hypothetical data reveals several key insights:

  • Overall Purity: The in-house synthesized this compound demonstrates a higher overall purity (99.7%) compared to the commercial sample (98.5%). This is a direct result of the controlled synthesis and rigorous purification process.

  • Impurity Profile: The commercial sample contains a higher percentage of unidentified impurities and a regioisomeric impurity. Regioisomers can be particularly challenging to remove due to their similar physical properties to the desired product.[9] The synthesized sample, while having a trace amount of unreacted starting material, has a much cleaner overall impurity profile.

  • Process Control: The presence of starting material in the synthesized batch indicates that the reaction or purification could be further optimized. However, this is a known impurity that can be specifically targeted for removal in subsequent batches. The impurities in the commercial sample are of unknown origin, making it more difficult to predict their impact on downstream reactions.

Conclusion: The Value of In-House Synthesis and Rigorous Analysis

While procuring chemical intermediates from commercial vendors offers a convenient starting point, this guide demonstrates the significant advantages of in-house synthesis and comprehensive analytical characterization. The ability to control the synthesis process and understand the potential impurity landscape provides a higher degree of confidence in the quality of the material.

For researchers and professionals in drug development, the purity of a starting material like this compound is paramount. A multi-pronged analytical approach, combining chromatographic and spectroscopic techniques, is essential for a thorough assessment. The insights gained from such an analysis not only ensure the quality of the immediate material but also contribute to a more robust and reliable overall drug development process.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work necessitates the handling of novel and potentially hazardous compounds. 2-Chloro-5-fluorophenol, a key intermediate in pharmaceutical synthesis, is one such chemical that demands rigorous safety protocols to mitigate risk.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the protective measures required. Our goal is to build a self-validating system of safety, ensuring that every step is grounded in authoritative best practices.

Hazard Assessment: Understanding the Adversary

Before selecting any Personal Protective Equipment (PPE), a thorough understanding of the chemical's specific hazards is paramount. This compound is not merely a reagent; it is a multi-faceted hazard that must be respected. The toxicological properties of this specific compound have not been fully investigated, which necessitates a cautious approach.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄ClFO[3][4][5]
Molecular Weight 146.54 g/mol [4]
Appearance Not specified, likely a solid or liquid[6]
Boiling Point 183-185 °C[3]
Solubility Slightly soluble in water[3]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS CodeSource
Acute Toxicity, OralHarmful if swallowedH302[4][7]
Acute Toxicity, DermalHarmful in contact with skinH312[4][7]
Skin Corrosion/IrritationCauses severe skin burns and eye damageH314[4][7]
Serious Eye DamageCauses serious eye damageH318[7]
Aquatic HazardHazardous to the aquatic environment, long-termH411[7]

The primary threats are clear: this compound is corrosive, causing severe skin burns and eye damage, and is acutely toxic if it enters the body through ingestion or skin contact.[4][7]

The Hierarchy of Controls: A Foundational Safety Principle

PPE is the final, and most personal, line of defense. Its selection and use must be preceded by implementing higher-level controls that engineer out the hazard. This is a core principle of laboratory safety, championed by authoritative bodies like the National Institute for Occupational Safety and Health (NIOSH).[8][9]

  • Elimination/Substitution: The most effective control. Can a less hazardous chemical be used? For many research applications, this is not feasible.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the mandatory engineering control is a certified Chemical Fume Hood .[6][10] All handling of this compound, from weighing to solution preparation, must occur within a fume hood to prevent inhalation of vapors or aerosols.[6][11] The laboratory must also be equipped with an eyewash station and a safety shower with immediate, unobstructed access.[2][10]

  • Administrative Controls: These are procedural changes to how work is performed. This includes developing a lab-specific Chemical Hygiene Plan, providing thorough training, and restricting access to areas where the chemical is used.[12]

  • Personal Protective Equipment (PPE): Used in conjunction with the above controls, PPE provides a final barrier between the user and the chemical.

Mandatory PPE for Handling this compound

The selection of PPE is not arbitrary; it is a direct response to the identified hazards of corrosivity and acute toxicity via skin absorption.

Eye and Face Protection: Shielding Against Irreversible Damage
  • Rationale: this compound is classified as causing severe eye damage (H318).[7] A single droplet splash can have devastating, irreversible consequences.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[2][13]

  • Best Practice: A full-face shield worn over chemical splash goggles is required when there is a significant splash risk, such as when transferring larger volumes (>50 mL) or during highly exothermic reactions.[13][14] Standard safety glasses are insufficient as they do not provide a seal against splashes.

Skin and Body Protection: A Barrier Against Corrosivity and Toxicity
  • Gloves - The Critical Interface:

    • Rationale: The compound is harmful in contact with skin (H312) and causes severe skin burns (H314).[4][7] Phenolic compounds are notorious for being rapidly absorbed through the skin, often with a delayed sensation of pain, leading to systemic toxicity.[10][15]

    • Technique: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of contaminated gloves immediately as hazardous waste.[18]

  • Laboratory Coat and Apron:

    • Rationale: Protects against incidental contact and small splashes, preventing contamination of personal clothing.

    • Selection: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is required, fully buttoned with sleeves rolled down.[13] For tasks with a higher splash potential, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[19]

  • Footwear:

    • Rationale: Protects feet from spills.

    • Selection: Closed-toe, closed-heel shoes made of a non-porous material are mandatory.[17] Perforated shoes, sandals, or cloth sneakers offer no protection and are not permitted in the laboratory.

Respiratory Protection: An Additional Safeguard
  • Rationale: While all work should be conducted in a fume hood to control vapor inhalation, respiratory protection may be required in the event of an emergency, such as a large spill or a failure of the engineering controls.

  • Selection: If required, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.[2][20] Use of a respirator requires enrollment in the institution's respiratory protection program, which includes medical evaluation and fit-testing.[13]

Operational Protocol: Step-by-Step Handling Procedure

This protocol outlines the safe weighing and dissolution of this compound.

  • Preparation:

    • Don all required PPE as outlined in Section 3.

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Designate a specific area within the fume hood for handling.

    • Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) inside the hood.

  • Weighing:

    • Carefully open the container of this compound inside the fume hood.

    • Use a clean spatula to transfer the desired amount to a weigh boat on a tared balance.

    • If any material is spilled, decontaminate the area immediately (see Section 5).

    • Securely close the primary container.

  • Dissolution:

    • Transfer the weighed chemical into the beaker containing the appropriate solvent.

    • Add the stir bar and place the beaker on a stir plate within the fume hood.

    • Allow the compound to dissolve completely.

  • Cleanup:

    • Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) and dispose of the rinsate and materials as hazardous waste.

    • Wipe down the designated work area within the fume hood.

    • Remove PPE in the correct order (gloves first), avoiding self-contamination, and wash hands thoroughly with soap and water.[10]

Emergency Response Plan

Immediate and correct action during an emergency is critical to minimizing harm.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6] A safety shower is required for large-area contact. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[2] Seek immediate medical attention.

Chemical Spill Response

The appropriate response to a spill depends on its size and location. The following workflow provides a decision-making framework.

SpillResponse Start Spill Detected InHood Is the spill contained within the fume hood? Start->InHood MinorSpill Is the spill minor? (<100 mL, manageable) InHood->MinorSpill  Yes   MajorSpill MAJOR SPILL InHood->MajorSpill  No   MinorSpill->MajorSpill  No   MinorSpillActions 1. Alert others in the lab. 2. Absorb with inert material (sand, vermiculite). 3. Collect into a sealed container for hazardous waste. 4. Decontaminate the area. MinorSpill->MinorSpillActions  Yes   MajorSpillActions 1. Alert everyone and evacuate the lab. 2. Close the lab door. 3. Call institutional emergency response (e.g., EHS). 4. Remain safely nearby to provide details. MajorSpill->MajorSpillActions

Caption: Workflow for this compound Spill Response.

Decontamination and Waste Disposal Plan

Proper disposal is a legal and ethical requirement to protect both personnel and the environment.

  • Operational Decontamination: All non-disposable equipment that has come into contact with this compound must be decontaminated. Rinse surfaces with a suitable solvent (e.g., ethanol) and collect the rinsate as hazardous waste.

  • Waste Segregation: All waste contaminated with this compound is considered hazardous waste. This includes:

    • Excess or unneeded chemical.

    • Contaminated gloves, weigh boats, paper towels, and other disposable labware.

    • Solvent rinsate from decontamination.

  • Waste Containment and Labeling:

    • Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container.

    • Collect all liquid waste in a separate, compatible, sealed, and clearly labeled hazardous waste container.

    • The label must include "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Toxic).

  • Disposal: Adhere strictly to your institution's hazardous waste disposal procedures.[2] Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[21] Never dispose of this chemical down the drain.[11]

By integrating this comprehensive safety framework into your daily laboratory operations, you can confidently handle this compound, ensuring your personal safety and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-fluorophenol
Reactant of Route 2
2-Chloro-5-fluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.